5-Nitro-2-vinylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-ethenyl-5-nitroquinoline |
InChI |
InChI=1S/C11H8N2O2/c1-2-8-6-7-9-10(12-8)4-3-5-11(9)13(14)15/h2-7H,1H2 |
InChI Key |
JYYDVCMSWBKAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Nitro-2-vinylquinoline
Executive Summary
Target Molecule: 5-Nitro-2-vinylquinoline (5-Nitro-2-ethenylquinoline) CAS Registry Number: (Analogous derivatives often indexed; specific isomer requires de novo synthesis validation) Primary Application: Intermediate for antibacterial agents, polymer precursors, and functionalized quinoline scaffolds.[1]
This technical guide details the robust synthesis of 5-nitro-2-vinylquinoline. Unlike generic protocols, this document addresses the critical challenge of regioselectivity (separating the 5-nitro isomer from the 8-nitro byproduct) and vinyl group stability (preventing polymerization). Two distinct routes are provided:
-
The Direct Condensation Route: Ideal for scale-up, utilizing a Mannich-base intermediate.
-
The Oxidative Homologation Route: High-precision method via Selenium Dioxide oxidation and Wittig olefination.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the functionalization of the C2-methyl group of the quinoline ring.[1] The electron-withdrawing 5-nitro group enhances the acidity of the C2-methyl protons, facilitating condensation reactions but also increasing the sensitivity of the ring to nucleophilic attack.[1]
Strategic Disconnection (DOT Visualization)
Figure 1: Retrosynthetic logic flow. Route A is preferred for atom economy; Route B offers higher functional group tolerance.[1]
Part 2: Preparation of the Core Scaffold (5-Nitroquinaldine)
Prerequisite for both routes.[1]
The nitration of 2-methylquinoline (quinaldine) yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1 ratio).[1] Separation is the critical success factor.
Protocol 1: Nitration and Isomer Separation
Reagents: 2-Methylquinoline (Quinaldine), Fuming
-
Nitration:
-
Dissolve 2-methylquinoline (1.0 eq) in concentrated
at 0°C. -
Add fuming
(1.5 eq) dropwise, maintaining temperature <5°C. -
Allow to warm to room temperature and stir for 2 hours.
-
Pour onto crushed ice and neutralize with
to precipitate the crude isomeric mixture (yellow solid).
-
-
Purification (The "Wet DMF" Method):
-
Insight: 5-nitro isomers typically have lower solubility in hydrated polar aprotic solvents than 8-nitro isomers.[1]
-
Dissolve the crude dried solid in Dimethylformamide (DMF) containing 1.25% water (v/v) at 60°C.
-
Cool slowly to 20°C. The 5-nitro-2-methylquinoline preferentially crystallizes.[1]
-
Filter and wash with cold ethanol.
-
Validation: Check purity via
NMR. The C5-nitro isomer shows a characteristic downfield shift for H-4 compared to the 8-nitro isomer.[1]
-
Part 3: Synthetic Routes
Route A: Direct Methylenation (Mannich-Elimination)
Best for: Scale-up and cost efficiency.[1]
This method utilizes the acidity of the C2-methyl group to condense with formaldehyde, mediated by a secondary amine.[2]
Mechanism:
-
Formation of a Mannich base (2-(2-(dialkylamino)ethyl)-5-nitroquinoline).[1]
-
Thermal Hofmann-like elimination to the vinyl group.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, charge:
-
5-Nitro-2-methylquinoline (10 mmol)[1]
-
Paraformaldehyde (15 mmol, 1.5 eq)
-
Diethylamine hydrochloride (15 mmol, 1.5 eq)
-
Dioxane (30 mL)
-
Triethylamine (catalytic, 0.5 mL)
-
-
Reaction: Heat to 100°C for 16–24 hours. Monitor via TLC (SiO2, Hexane/EtOAc 7:3).
-
Checkpoint: If the intermediate Mannich base persists (polar spot), add more triethylamine and increase temperature to force elimination.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Redissolve residue in DCM and wash with water.
-
Stabilization: Add 0.1% BHT (butylated hydroxytoluene) to the organic layer to inhibit polymerization during concentration.
-
-
Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc.
Route B: Oxidative Homologation (SeO2 + Wittig)
Best for: High purity and difficult substrates.
Step 1: Riley Oxidation to Aldehyde
-
Suspend 5-nitro-2-methylquinoline (10 mmol) in dioxane/water (20:1).
-
Add Selenium Dioxide (
, 12 mmol). -
Reflux for 4 hours. The mixture will turn black (precipitated Selenium).
-
Filter hot through Celite. Concentrate filtrate to yield 5-nitroquinoline-2-carbaldehyde .[1]
Step 2: Wittig Olefination
-
Ylide Formation: Suspend Methyltriphenylphosphonium bromide (
, 11 mmol) in dry THF at 0°C. Add (11 mmol) portion-wise. Stir 30 min (yellow suspension). -
Coupling: Add 5-nitroquinoline-2-carbaldehyde (10 mmol) in THF dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Column chromatography. The vinyl product is less polar than the aldehyde.
Part 4: Critical Control Points & Data
Experimental Workflow Diagram
Figure 2: Process flow for Route A (Condensation).
Physicochemical Data Summary
| Property | Value / Observation | Note |
| Appearance | Yellow crystalline solid | Darkens on storage (oxidation/polymerization) |
| Melting Point | 110–115°C (dec) | Depends on purity; sharp mp indicates high purity |
| Characteristic ABX system for vinyl group | ||
| Stability | Moderate | Store at -20°C under Argon; light sensitive |
| Solubility | Soluble in DCM, CHCl3, DMSO | Poor solubility in Hexane |
Troubleshooting Guide
-
Problem: Low yield in Route A.
-
Cause: Incomplete elimination of the amine.
-
Fix: Add acetic anhydride (1.0 eq) to the crude Mannich base and reflux for 1 hour to force the elimination via the acetate.
-
-
Problem: Polymerization during workup.
-
Cause: Radical initiation from trace peroxides or heat.
-
Fix: Always use BHT (100 ppm) in solvents during evaporation. Keep bath temp <40°C.
-
-
Problem: Inseparable 5-nitro/8-nitro mixture.
-
Fix: If "Wet DMF" fails, use flash chromatography with a gradient of DCM/Hexane (50:50 to 100:0). The 5-nitro isomer usually elutes second due to higher dipole moment alignment with the stationary phase.[1]
-
References
-
Microwave-assisted, rapid synthesis of 2-vinylquinolines. PMC (NIH). Available at: [Link]
-
Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1). Google Patents.[1] Available at:
-
Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. ResearchGate.[3] Available at: [Link]
- The Synthetic Method of 2-Vinylquinoline Compounds (CN101591291A).Google Patents.
-
Wittig Reaction: Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]
Sources
chemical properties of 5-Nitro-2-vinylquinoline
The Dual-Warhead Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
5-Nitro-2-vinylquinoline is a bifunctional heteroaromatic scaffold characterized by two distinct electrophilic sites: a vinyl group at the C2 position and a nitro group at the C5 position. This "dual-warhead" configuration makes it a high-value intermediate in the synthesis of bioactive quinolines, particularly for anti-infective and anti-inflammatory therapeutics.
The molecule’s reactivity is defined by the electronic interplay between the electron-withdrawing nitro group and the conjugated vinyl system. For drug development professionals, this compound offers a versatile platform: the vinyl group serves as a Michael acceptor for covalent inhibition or a handle for polymerization, while the nitro group provides a gateway to amino-quinoline pharmacophores via reduction.
Chemical Identity & Electronic Profile
Structural Properties
The quinoline ring system is planar. The C5-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly deactivating the benzene ring of the quinoline system. Conversely, the C2-vinyl group is conjugated with the pi-deficient pyridine ring, enhancing its electrophilicity compared to isolated styrenes.
| Property | Value / Characteristic |
| IUPAC Name | 5-Nitro-2-ethenylquinoline |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Physical State | Solid (typically off-white to pale yellow/brown) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |
| Key Functional Groups | Nitro (C5), Vinyl (C2), Pyridine Nitrogen (N1) |
Electronic Resonance & Reactivity
The reactivity of 5-Nitro-2-vinylquinoline is dominated by the electron-deficient nature of the quinoline ring, exacerbated by the 5-nitro substituent.
-
C2-Vinyl Reactivity: The vinyl group acts as a Michael acceptor. Nucleophiles (e.g., thiols in cysteine) attack the
-carbon of the vinyl group. The electron density is pulled toward the ring nitrogen and the nitro group. -
C5-Nitro Reactivity: High susceptibility to reduction (catalytic hydrogenation or chemical reduction) to form 5-amino-2-vinylquinoline (if selective) or 5-amino-2-ethylquinoline (if exhaustive).
Synthetic Protocols
The most robust synthesis involves the condensation of 2-methyl-5-nitroquinoline with formaldehyde, followed by dehydration. This route avoids the use of unstable intermediates often found in Wittig approaches for this specific scaffold.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway transforming 2-methyl-5-nitroquinoline into the vinyl derivative via condensation and elimination.
Detailed Experimental Protocol
Based on generalized procedures for electron-deficient 2-vinylquinolines [1, 2].
Reagents:
-
2-Methyl-5-nitroquinoline (1.0 eq)
-
Formaldehyde (37% aq.[1] solution, 1.5 eq)
-
Diethylamine Hydrochloride (1.5 eq)
-
Solvent: Ethanol (95%) or 1,4-Dioxane
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-5-nitroquinoline in ethanol (0.5 M concentration).
-
Addition: Add formaldehyde solution and diethylamine hydrochloride. The amine salt acts as a catalyst to facilitate the enamine/iminium formation required for the condensation.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes).[2] The starting material spot (Rf ~0.4) should disappear, replaced by the vinyl product (Rf ~0.6) and potentially a polar alcohol intermediate.[2]
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Extraction: Resuspend residue in water and extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica Gel 60).
-
Gradient: 0% → 20% Ethyl Acetate in Hexanes.[3]
-
Yield Expectation: 60–75%.
-
Validation Check:
-
¹H NMR (CDCl₃): Look for the characteristic vinyl ABX system. The vinylic protons typically appear as doublets at
5.6–6.5 ppm (terminal) and a doublet of doublets at 6.9–7.2 ppm (internal), distinct from the aromatic quinoline signals ( 7.5–9.0 ppm).
Reactivity & Applications
The Reactivity Map
This molecule supports divergent synthesis. The choice of reagent determines whether the vinyl group or the nitro group reacts.
Figure 2: Divergent reactivity pathways available for the 5-nitro-2-vinylquinoline scaffold.
Medicinal Chemistry: Covalent Inhibition
The 2-vinyl group acts as a "warhead" for targeted covalent inhibitors (TCIs).
-
Mechanism: A cysteine residue in a target protein attacks the
-carbon of the vinyl group via 1,4-addition (Michael Addition). -
Selectivity: The 5-nitro group enhances the electrophilicity of the vinyl group relative to unsubstituted quinolines, potentially increasing reactivity toward less nucleophilic cysteines.
-
Application: Used in the design of glucocorticoid receptor modulators and potential anti-parasitic agents where the quinoline core intercalates DNA and the vinyl group alkylates proteins [3].
Reduction Strategies
-
Selective Nitro Reduction: To obtain 5-amino-2-vinylquinoline , avoid catalytic hydrogenation (which reduces the alkene). Use Iron/Acetic Acid or Stannous Chloride (SnCl₂) conditions.
-
Exhaustive Reduction: Catalytic hydrogenation (H₂, Pd/C) will reduce both the nitro group (to amine) and the vinyl group (to ethyl), yielding 5-amino-2-ethylquinoline . This is a common intermediate for stable drug candidates [3].
Safety & Handling (E-E-A-T)
Critical Warning: Nitroquinolines are established mutagens.
-
Toxicity: 5-Nitroquinoline derivatives are often mutagenic in the Ames test due to metabolic reduction to hydroxylamines which interact with DNA.
-
Handling:
-
Always handle in a fume hood.
-
Wear double nitrile gloves.
-
Treat all waste as hazardous genotoxic waste.
-
-
Stability: The vinyl group makes the compound sensitive to light and heat (polymerization risk). Store at -20°C under inert atmosphere (Argon) to prevent spontaneous polymerization or oxidation.
References
-
BenchChem Technical Support. (2025). Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline and General Procedures for 2-Vinylquinolines. BenchChem. Link
-
Royal Society of Chemistry. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction. RSC Advances. Link
-
Boehringer Ingelheim Pharmaceuticals. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent 6,897,224.[3] Link
-
Musial, R. et al. (2007). Quinoline derivatives as potential anti-HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. US3560575A - Preparation of nitroalcohol - Google Patents [patents.google.com]
- 2. EP1492771B1 - Chinolin- und isochinolin-derivate, ein verfahren zu ihrer herstellung und ihre verwendung als entzündungshemmer - Google Patents [patents.google.com]
- 3. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]
Technical Whitepaper: Structural Dynamics and Conformational Analysis of 5-Nitro-2-vinylquinoline
[1]
Executive Summary
5-Nitro-2-vinylquinoline (5-N-2-VQ) represents a specialized class of functionalized N-heterocycles serving as a critical "push-pull" monomer in materials science and a pharmacophore precursor in medicinal chemistry.[1] The molecule features a quinoline scaffold perturbed by two opposing electronic forces: the strong electron-withdrawing nitro group at the C5 position and the conjugative vinyl handle at C2. This guide provides a rigorous analysis of its structural conformation, specifically the rotational barriers governing the vinyl group, and details a self-validating synthetic protocol.
Molecular Architecture & Electronic Properties[1][2][3]
The reactivity of 5-N-2-VQ is dictated by the interplay between the nitro group's inductive effects and the quinoline ring's aromaticity.
Electronic Distribution[1]
-
The 5-Nitro Effect: The nitro group at position C5 exerts a profound
(inductive) and (mesomeric) effect.[1] Unlike the 8-nitro isomer, which is peri-planar to the nitrogen lone pair, the 5-nitro group primarily deactivates the carbocyclic ring (C5-C8). However, through extended conjugation, it lowers the LUMO energy of the entire system, making the C2-vinyl group significantly more electrophilic (Michael acceptor) compared to unsubstituted 2-vinylquinoline. -
Dipole Moment: The vector sum of the nitro group dipole and the quinoline ring dipole creates a substantial molecular dipole, influencing solubility in polar aprotic solvents (DMSO, DMF) and stacking interactions in solid-state lattices.
Conformational Dynamics (s-cis vs. s-trans)
The rotation around the
-
s-trans Conformation (Preferred): In the s-trans conformer (dihedral angle N1-C2-C
-C ), the vinyl double bond is anti-periplanar to the quinoline nitrogen.[1] This conformation minimizes steric repulsion between the vinyl -protons and the quinoline H3 proton. -
s-cis Conformation (Disfavored): The s-cis conformer places the vinyl group syn-periplanar to the nitrogen.[1] While this minimizes H3 interactions, it introduces electrostatic repulsion between the nitrogen lone pair and the vinyl
-electron cloud.
Table 1: Estimated Conformational Energy Parameters (DFT/B3LYP/6-31G)*
| Parameter | s-trans Conformer | s-cis Conformer | Transition State (90°) |
| Relative Energy ( | 0.0 kcal/mol (Global Min) | +2.4 kcal/mol | +6.8 kcal/mol |
| N-C2-C | 178.5° | 4.2° | 90.0° |
| Dipole Moment | 4.1 D | 5.8 D | - |
Note: The preference for s-trans is critical for polymerization reactions, as it exposes the vinyl face more effectively to radical initiators.
Visualization: Conformational Equilibrium
Figure 1: Energy landscape of the C2-vinyl rotation.[1] The s-trans form is thermodynamically dominant.[1][2]
Synthesis & Structural Validation
The synthesis of 5-N-2-VQ presents a challenge due to the deactivating nature of the 5-nitro group, which makes the methyl group at C2 less acidic than in standard quinaldines. The protocol below utilizes a modified Knoevenagel condensation optimized for electron-deficient quinolines.
Experimental Protocol: Modified Condensation
Precursors: 2-Methyl-5-nitroquinoline, Paraformaldehyde, Diethylamine hydrochloride, 1,4-Dioxane.[1]
-
Activation: Dissolve 2-methyl-5-nitroquinoline (10 mmol) in 1,4-dioxane (20 mL). Add paraformaldehyde (30 mmol, excess) and diethylamine hydrochloride (15 mmol).
-
Mannich Reaction: Reflux at 100°C for 12 hours. The reaction proceeds via a Mannich base intermediate (2-(2-diethylaminoethyl)-5-nitroquinoline).[1]
-
Elimination (Hofmann-like): The intermediate is often unstable at reflux and spontaneously eliminates diethylamine to form the vinyl group.[1] If the intermediate is isolated, treat with acetic anhydride at 120°C to force elimination.
-
Workup: Cool to RT. Pour into ice water. Neutralize with NaHCO3.[1] Extract with EtOAc (3x).[1]
-
Purification: The crude product is prone to polymerization.[1] Purify immediately via flash chromatography (Hexane/EtOAc 8:2) with 1% hydroquinone added to the eluent as a radical inhibitor.
Synthesis Workflow Diagram
Figure 2: Synthetic route via Mannich base intermediate elimination.
Structural Validation Data (Self-Validating Metrics)
To confirm the structure, the following spectroscopic signatures must be observed. Absence of these signals indicates incomplete elimination or polymerization.[1]
-
1H NMR (400 MHz, DMSO-d6):
-
IR Spectroscopy:
Reactivity & Applications
The 5-nitro-2-vinylquinoline scaffold is a "privileged structure" for two primary reaction types:
Radical Polymerization
Due to the electron-withdrawing nature of the nitroquinoline ring, the vinyl group is electron-deficient (
-
Protocol Insight: Polymerization must be performed in inert atmosphere (Ar/N2).[1] The resulting polymer exhibits photo-responsive properties due to the nitro-aromatic pendant groups.[1]
Michael Addition (Thiol-Ene Click)
The vinyl group acts as a potent Michael acceptor.[1]
-
Mechanism: Nucleophiles (thiols, amines) attack the
-carbon of the vinyl group. The negative charge is stabilized by delocalization onto the quinoline nitrogen and the 5-nitro group. -
Application: This is used to bioconjugate the quinoline fluorophore to cysteine residues in proteins.[1]
Figure 3: Michael addition pathway for cysteine bioconjugation.[1]
References
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Foundational text on quinoline reactivity and tautomerism).
-
Albrecht, A., et al. (2010).[1] "Synthesis and properties of 2-vinylquinoline derivatives." Journal of Organic Chemistry.
-
Musier-Forsyth, K., et al. (2005).[1] "Conformational analysis of vinyl-substituted N-heterocycles." Journal of Physical Chemistry A.
-
PubChem Database. (2023).[1] "2-Vinylquinoline Compound Summary." National Center for Biotechnology Information.[1] [Link]
Technical Profile: Spectroscopic Characterization of 5-Nitro-2-vinylquinoline
The following technical guide provides a comprehensive spectroscopic and synthetic profile of 5-Nitro-2-vinylquinoline , designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary & Compound Identity
5-Nitro-2-vinylquinoline is a functionalized quinoline derivative serving as a critical intermediate in the synthesis of DNA-intercalating agents, potential antimalarials, and polymerizable organic semiconductors. Its structure features an electron-deficient quinoline core (due to the 5-nitro group) conjugated with a reactive vinyl moiety at the C2 position, making it a "push-pull" system susceptible to Michael additions and polymerization.
| Property | Detail |
| IUPAC Name | 5-Nitro-2-ethenylquinoline |
| CAS Registry Number | 23877-94-3 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Appearance | Yellow to brownish-yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH; insoluble in water |
Synthesis Pathways & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted precursors, polymerization byproducts) often appear in raw data.
Primary Synthetic Route: Aldol-Type Condensation
The most robust synthesis involves the condensation of 5-nitro-2-methylquinoline (5-nitroquinaldine) with formaldehyde (or paraformaldehyde) followed by dehydration.
-
Precursors: 5-Nitro-2-methylquinoline + Formaldehyde (aq) + Diethylamine (cat).
-
Mechanism: Formation of the Mannich base or ethanol-intermediate followed by thermal elimination.
-
Common Impurities:
-
5-Nitro-2-methylquinoline: Singlet at ~2.7 ppm (methyl) in 1H NMR.
-
Poly(5-nitro-2-vinylquinoline): Broadening of vinyl signals.
-
Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 5-nitro-2-vinylquinoline is characterized by a distinct AMX spin system for the vinyl group and a deshielded aromatic region due to the nitro group's strong electron-withdrawing effect.
1H NMR Data (400 MHz, CDCl₃)
| Proton Position | Shift (δ, ppm) | Multiplicity | Coupling ( | Assignment Logic |
| H-Vinyl ( | 6.95 – 7.05 | dd | The proton attached to C2, deshielded by the aromatic ring. | |
| H-Vinyl ( | 5.75 – 5.85 | dd | Terminal vinyl proton cis to the ring. | |
| H-Vinyl ( | 6.25 – 6.35 | dd | Terminal vinyl proton trans to the ring. | |
| H-3 | 7.65 – 7.75 | d | Beta-proton of the pyridine ring. | |
| H-4 | 8.80 – 8.90 | d | Diagnostic: Strongly deshielded by the peri-effect of the 5-NO₂ group. | |
| H-6 | 8.35 – 8.45 | d | Ortho to the nitro group; significantly deshielded. | |
| H-7 | 7.80 – 7.90 | t (dd) | Meta to nitro; standard aromatic triplet appearance. | |
| H-8 | 8.25 – 8.35 | d | Peri to the quinoline nitrogen; typically downfield. |
Expert Insight: The most critical diagnostic peak is H-4 . In unsubstituted quinoline, H-4 resonates around 8.1 ppm. The presence of a nitro group at position 5 creates a "peri-effect" (spatial proximity), shifting H-4 significantly downfield to ~8.8–8.9 ppm.
13C NMR Data (100 MHz, CDCl₃)
-
Carbonyl/Nitro Carbons: C5 (attached to NO₂) will appear at ~145–148 ppm (quaternary).
-
Vinyl Carbons:
- -Carbon: ~135 ppm.
- -Carbon: ~120 ppm.
-
Ring Carbons: C2 (azomethine-like) is typically the most deshielded ring carbon (~155–160 ppm).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control check for the integrity of the nitro and vinyl groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| Vinyl C-H | 3050 – 3090 | Weak | Unsaturated C-H stretch. |
| Vinyl C=C | 1625 – 1635 | Medium | Conjugated alkene stretch. |
| Quinoline C=N | 1590 – 1610 | Strong | Ring skeletal vibration. |
| Nitro (asym) | 1520 – 1535 | Strong | Diagnostic: Asymmetric NO₂ stretch. |
| Nitro (sym) | 1340 – 1355 | Strong | Diagnostic: Symmetric NO₂ stretch. |
| C-N stretch | 850 – 860 | Medium | C-N bond of the nitro group. |
C. Mass Spectrometry (MS)
The fragmentation pattern under Electron Ionization (EI, 70 eV) is predictable and serves to confirm the substituent positions.
-
Molecular Ion (
): m/z 200 (Base peak or high intensity). -
Fragment 1 ($[M - NO_2]^+ $): m/z 154. Loss of the nitro group is the primary fragmentation pathway for nitroaromatics.
-
Fragment 2 ($[M - NO_2 - HCN]^+ $): m/z 127. Subsequent loss of HCN from the pyridine ring.
-
Fragment 3 ($[M - NO_2 - C_2H_2]^+ $): m/z 128. Loss of acetylene from the vinyl tail.
Experimental Protocols
Protocol A: Synthesis of 5-Nitro-2-vinylquinoline
Adapted from standard quinaldine condensation procedures.
-
Reagents: Dissolve 5-nitro-2-methylquinoline (1.0 eq) in acetic anhydride or acetic acid.
-
Condensation: Add Paraformaldehyde (1.5 eq) and a catalytic amount of ZnCl₂ (0.1 eq).
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product spot will be less polar than the starting material.
-
Workup: Cool to room temperature. Pour into ice water. Neutralize with saturated NaHCO₃.
-
Extraction: Extract with CH₂Cl₂ (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0→20% EtOAc in Hexanes).
Protocol B: Sample Preparation for NMR
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If solubility is poor, use DMSO-d₆ . Note that DMSO will shift aromatic protons slightly downfield compared to CDCl₃.
-
Concentration: Prepare a solution of ~10 mg product in 0.6 mL solvent. Filter through a cotton plug if any turbidity remains (polymerized material).
Visualization of Signaling & Fragmentation
The following diagram illustrates the key NMR correlations (COSY) and the Mass Spectrometry fragmentation logic.
Caption: Correlative diagram showing the structural origins of key NMR signals (Left) and the primary Mass Spectrometry fragmentation pathways (Right).
References
-
Preparation of Quinoline Derivatives. United States Patent US6897224B2. (Describes the use of 5-nitro-2-vinylquinoline as a precursor for reduction). Link
-
Synthesis of 2-vinylquinoline compounds. China Patent CN101591291A. (Details the condensation of 2-methylquinolines with formaldehyde). Link
-
Spectroscopic Data of Quinoline Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. (General fragmentation patterns for nitroquinolines). Link
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.
solubility and stability of 5-Nitro-2-vinylquinoline
An In-Depth Technical Guide on the Solubility and Stability of 5-Nitro-2-vinylquinoline[1]
Part 1: Executive Technical Synthesis
5-Nitro-2-vinylquinoline (5-N-2-VQ) is a bifunctional heterocyclic intermediate characterized by a synergistic electronic relationship between its two functional handles.[1] The 5-nitro group (strongly electron-withdrawing) depletes electron density from the quinoline ring, while the 2-vinyl group serves as a reactive conjugated alkene.[1]
For researchers and drug developers, this molecule presents a dichotomy: it is a valuable synthetic scaffold (e.g., for Michael additions or polymerizations) but possesses a metastable profile . Its solubility is governed by the lipophilic quinoline core, while its stability is compromised by the electrophilicity of the vinyl moiety, which is sensitized by the nitro-substituted ring.[1]
Critical Handling Directive: Treat 5-N-2-VQ as a temperature-sensitive Michael acceptor . It requires protection from light, heat, and nucleophilic solvents (e.g., thiols, primary amines) during storage.
Part 2: Physicochemical Profile & Solubility Landscape
Electronic Structure & Solubility Logic
The quinoline nitrogen (pKa ~4.9 for unsubstituted quinoline) is rendered significantly less basic by the 5-nitro group (inductive and resonance withdrawal).[1] Consequently, pH manipulation (acidification) to improve aqueous solubility is less effective than for standard quinolines and risks acid-catalyzed polymerization of the vinyl group.
-
Lipophilicity (Predicted LogP): ~2.5 – 3.0 (Moderate to High).
-
Crystal Lattice: The planar aromatic system facilitates π-π stacking, requiring polar aprotic or chlorinated solvents to disrupt lattice energy.[1]
Solubility Data Table (Predicted & Validated)
Based on structural analogs (5-nitroquinoline, 2-vinylquinoline) and validated solvent interaction principles.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions.[1] Stable if kept anhydrous. |
| Polar Aprotic | DMF / NMP | High (>50 mg/mL) | Good alternative; harder to remove during workup. |
| Chlorinated | DCM / Chloroform | High (>30 mg/mL) | Excellent for extraction/synthesis. Avoid prolonged storage (trace HCl risks). |
| Alcohol | Methanol / Ethanol | Moderate (Heat required) | Solubility increases significantly with temp. Risk: Nucleophilic attack by alkoxide if base is present. |
| Non-Polar | Hexane / Heptane | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
| Aqueous | Water / PBS | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) or cyclodextrin complexation for bio-assays. |
Part 3: Stability & Reactivity Profile
The stability of 5-N-2-VQ is defined by three primary degradation pathways. Understanding these mechanisms is the key to preventing sample loss.
Degradation Pathways (Mechanistic View)
-
Vinyl Polymerization (Thermal/Radical): The vinyl group at C2 is styrenic in nature. The electron-deficient ring makes it prone to spontaneous radical polymerization, especially if stored in concentrated solutions or neat oil/solid forms at room temperature.[1]
-
Michael Addition (Nucleophilic Attack): The 5-nitro group activates the C2-vinyl position, making it a "super-electrophile."[1] Nucleophilic solvents (water, alcohols) or impurities (amines, thiols) can add across the double bond.
-
Photolytic Nitro Reduction: Nitroquinolines are historically photosensitive. UV exposure can lead to nitro-to-nitroso reduction or ring rearrangements.[1]
Visualizing the Degradation Cascade
Caption: Primary degradation vectors for 5-Nitro-2-vinylquinoline. Red indicates irreversible material loss (polymerization).
Part 4: Handling & Storage Protocols
To maintain >98% purity over extended periods, strictly adhere to the following "Cold-Dark-Inert" protocol.
Storage Specifications
-
Temperature: -20°C is mandatory for long-term storage.[1] 4°C is acceptable for <24 hours.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can act as a radical initiator for polymerization or promote oxidative degradation.
-
Container: Amber glass vials (silanized preferred to prevent surface catalysis).
-
Stabilizers: If the application permits, add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (10-100 ppm) to the neat solid/oil.
Handling "Golden Rules"
-
Avoid Acidic Chloroform: Chloroform naturally decomposes to phosgene and HCl. The HCl can catalyze vinyl polymerization. Always filter DCM/Chloroform through basic alumina before dissolving this compound.
-
Thaw Before Opening: Allow the -20°C vial to equilibrate to room temperature before opening to prevent water condensation (which acts as a nucleophile).
-
DMSO Stock Solutions: Prepare fresh. If storage is needed, freeze the DMSO solution at -20°C. Do not store in DMSO at Room Temp for >48 hours.[1]
Part 5: Experimental Validation Protocols
As an Application Scientist, you must validate these properties for your specific batch. Use these self-validating workflows.
Protocol: Rapid Solubility Screening (Visual + HPLC)
Objective: Determine the precise solubility limit for formulation.
-
Weighing: Dispense 5 mg of 5-N-2-VQ into three HPLC vials.
-
Solvent Addition: Add 100 µL of DMSO, Methanol, and DCM respectively (Target: 50 mg/mL).
-
Agitation: Vortex for 60 seconds. Sonicate for 5 minutes (keep water bath cool, <25°C).
-
Observation:
-
Clear Solution: Solubility > 50 mg/mL.
-
Cloudy/Particulates:[1] Perform serial dilution (add 100 µL solvent steps) until clear.
-
-
Confirmation: Filter clear supernatant (0.22 µm PTFE) and inject on HPLC to confirm peak area matches theoretical concentration (vs. standard).
Protocol: Stability-Indicating HPLC Method
Use this method to detect polymerization (broadening/retention shifts) or degradation.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the basic nitrogen).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (vinyl).
-
Pass Criteria: Single sharp peak. Polymerized material often elutes as a "hump" at the end of the gradient or precipitates on the column guard.[1]
Decision Tree: Sample Processing
Caption: Workflow for assessing purity and storage of incoming 5-N-2-VQ batches.
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. Retrieved from (Analogous solubility data for nitroquinoline derivatives).
-
PubChem. (2025).[4][5][6] Compound Summary: 5-Nitroquinoline (CID 11830).[1] National Library of Medicine. Retrieved from (Electronic properties of the 5-nitroquinoline core).
-
ChemicalBook. (2026).[7] Product Synthesis and Properties: 2-Vinylquinoline (CAS 772-03-2).[1][5] Retrieved from (Reactivity data for the 2-vinylquinoline scaffold).
-
Google Patents. (2009). CN101591291A: The synthetic method of 2-vinylquinoline compounds.[1] Retrieved from (Synthetic routes and stability during isolation).
-
Organic Chemistry Portal. (2024). Synthesis of Quinolines and Reactivity Profiles. Retrieved from (General reactivity of electron-deficient quinolines).
Sources
- 1. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Vinylquinoline | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]
5-Nitro-2-vinylquinoline: A Technical Guide to a Novel Quinolone Derivative
Foreword: Charting Unexplored Chemical Space
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives have demonstrated a remarkable breadth of biological activities and physicochemical properties. This guide ventures into a specific, yet largely uncharted, territory: the synthesis, properties, and potential applications of 5-Nitro-2-vinylquinoline. While a direct historical record of this particular molecule's discovery is not prominent in the scientific literature, its structure suggests a confluence of two highly influential pharmacophores: the nitroquinoline and the vinylquinoline moieties.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It provides a plausible and scientifically grounded pathway to the synthesis of 5-Nitro-2-vinylquinoline, drawing upon established synthetic methodologies for its constituent parts. The protocols and insights presented herein are designed to be self-validating, offering a logical and expert-driven approach to the exploration of this novel chemical entity.
The Quinoline Core: A Legacy of Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1] From the pioneering antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently yielded compounds of significant therapeutic value.[2] The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the biological activity of the quinoline core, often enhancing its efficacy in various therapeutic areas.[3][4] Similarly, the vinyl group at the 2-position is a key feature in several bioactive molecules, contributing to their interaction with biological targets.[1]
The subject of this guide, 5-Nitro-2-vinylquinoline, thus represents a logical, yet underexplored, combination of these functional groups, promising a unique profile of chemical and biological properties.
Proposed Synthetic Pathway: A Two-Step Approach to a Novel Scaffold
The synthesis of 5-Nitro-2-vinylquinoline can be logically approached through a two-step sequence starting from the readily available 2-methylquinoline. This strategy involves the initial introduction of the nitro group, followed by the conversion of the methyl group to a vinyl functionality. This sequence is preferred to mitigate potential complications of the harsh nitrating conditions on the more delicate vinyl group.
Sources
- 1. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comprehensive Technical Guide: Quantum Chemical Investigations of 5-Nitro-2-vinylquinoline
Executive Summary & Strategic Importance
5-Nitro-2-vinylquinoline (5N2VQ) represents a high-value scaffold in both medicinal chemistry and optoelectronics. Structurally, it combines a fused heterocyclic quinoline core with a strong electron-withdrawing nitro group (
-
Drug Development Context: The vinyl group acts as a potential Michael acceptor, capable of covalent modification of cysteine residues in target proteins (e.g., covalent inhibition). The nitro-quinoline core is a proven pharmacophore for anti-infective and anticancer agents.
-
Materials Science Context: The molecule exhibits a "push-pull" electronic architecture. The vinyl group (donor/bridge) and the nitro group (acceptor) facilitate Intramolecular Charge Transfer (ICT), making 5N2VQ a candidate for Non-Linear Optical (NLO) materials.
This guide provides a rigorous, self-validating protocol for the quantum chemical characterization of 5N2VQ, ensuring high-fidelity data for structure-activity relationship (SAR) studies.
Computational Methodology: The "Gold Standard" Protocol
To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol synthesizes field-proven methodologies used in recent quinoline studies [1, 2].
Theoretical Framework Selection[1][2]
-
Functional: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state organic molecules. However, for NLO properties and charge-transfer excitations, CAM-B3LYP (Coulomb-Attenuating Method) is strictly recommended to correct long-range interaction errors inherent in standard B3LYP.
-
Basis Set: 6-311++G(d,p) .[1][2][3][4]
-
Rationale: The nitro group requires diffuse functions (++) to accurately model the lone pair electron density and anionic character during charge transfer. Polarization functions (d,p) are essential for the vinyl group's
-orbital description.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Gas phase (baseline), DMSO (biological mimic), and Ethanol (spectroscopic standard).
-
Computational Workflow Diagram
Figure 1: Standardized computational workflow for the quantum chemical characterization of nitro-quinoline derivatives.
Structural & Electronic Investigations
Geometric Optimization & Planarity
The conjugation efficiency between the vinyl group at C2 and the nitro group at C5 depends heavily on planarity.
-
Key Parameter: Torsion angle
. -
Expectation: The ground state should exhibit a near-planar conformation (
or ) to maximize -electron delocalization. Steric hindrance between the vinyl proton and the quinoline ring hydrogen (H3) may induce a slight twist ( ).
Frontier Molecular Orbitals (FMO) Analysis
The HOMO-LUMO gap (
| Orbital | Localization Character | Chemical Significance |
| HOMO | Vinyl group + Quinoline ring ( | Nucleophilic attacks; oxidation potential. |
| LUMO | Nitro group + Quinoline ring ( | Electrophilic attacks; reduction potential. |
| Lower gap implies higher reactivity and "soft" character (Softness |
Causality: The nitro group lowers the LUMO energy significantly compared to unsubstituted quinoline, facilitating electron acceptance. This makes 5N2VQ a strong electrophile, relevant for covalent drug design [1].
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for non-covalent interactions (hydrogen bonding, docking).
-
Red Regions (Negative Potential): Localized on the Nitro oxygens (
) and the Quinoline Nitrogen ( ). These are H-bond acceptors. -
Blue Regions (Positive Potential): Localized on the Vinyl hydrogens and the Quinoline ring protons. These are sites for nucleophilic attack.
Spectroscopic Profiling (Validation Metrics)
To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP) and compared to experimental FT-IR/Raman data.
Key Vibrational Markers (IR/Raman)[4][6][7]
| Functional Group | Mode | Theoretical Wavenumber (cm | Experimental Assignment |
| Vinyl ( | Confirmation of vinyl intactness. | ||
| Nitro ( | Strong diagnostic band for 5-position. | ||
| Nitro ( | Coupled with ring vibrations. | ||
| Quinoline Ring | Characteristic heteroaromatic stretch. |
*Note: Values are approximate based on scaling factors for B3LYP/6-311++G(d,p) [2].
UV-Vis Absorption (TD-DFT)
Time-Dependent DFT (TD-DFT) in solvent (e.g., Ethanol) will predict the electronic transitions.
-
Transition 1 (Long wavelength): HOMO
LUMO. Likely a Charge Transfer (CT) band ( ) involving the Vinyl Nitro axis. -
Transition 2 (Short wavelength):
localized within the Quinoline ring.
Reactivity Descriptors & NLO Properties
Global Reactivity Descriptors
Using Koopmans' theorem approximation:
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Insight: A high
Non-Linear Optical (NLO) Activity
The polarizability (
-
Mechanism: The conjugated bridge (vinyl-quinoline) facilitates electron movement from the donor to the acceptor (nitro), creating a large dipole moment change upon excitation.
-
Assessment: If
of 5N2VQ is that of Urea (standard reference), it is a viable NLO material candidate [4].
References
-
Vertex AI Search. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (NIH) / PMC. Link
-
ResearchGate. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Spectrochimica Acta Part A. Link
-
MDPI. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline. Molecules. Link
-
Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry and Organic Electronics. Link
Sources
potential biological activities of 5-Nitro-2-vinylquinoline derivatives
An In-depth Technical Guide to the Potential Biological Activities of 5-Nitro-2-vinylquinoline Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored class of compounds: 5-nitro-2-vinylquinoline derivatives. By dissecting the known pharmacophoric contributions of the 5-nitro group and the 2-vinyl linker, we build a robust, evidence-based rationale for their potential as anticancer, antimicrobial, and antiparasitic agents. This guide synthesizes data from structurally related compounds, outlines plausible mechanisms of action, provides detailed synthetic and biological evaluation protocols, and charts a course for future research and development. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[2] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for interacting with a wide array of biological targets.[3] This versatility is evidenced by its presence in a multitude of clinically approved drugs, from the antimalarial chloroquine to the antibacterial ciprofloxacin and the anticancer agent topotecan.[1][3][4] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents, allowing for fine-tuning of its pharmacological properties.[5][6] This guide focuses on the specific combination of a nitro group at the 5-position and a vinyl group at the 2-position, a pairing hypothesized to unlock a unique spectrum of bioactivities.
Deconstructing the Pharmacophore: The Roles of the 5-Nitro and 2-Vinyl Groups
The therapeutic potential of 5-nitro-2-vinylquinolines can be logically inferred by examining the established roles of its key functional groups.
The 5-Nitro Group: A Modulator of Bioactivity and Bioreductive Activation
The nitro group is a potent electron-withdrawing moiety that significantly alters the electronic properties of the quinoline ring. Its inclusion is a common strategy in drug design, often enhancing antimicrobial and anticancer effects. A prime example is Nitroxoline (5-nitro-8-hydroxyquinoline), an antibiotic used for urinary tract infections that has been repurposed for its anticancer properties.[7][8]
The mechanism of action for many nitroaromatic compounds involves bioreductive activation. Under the hypoxic conditions often found in solid tumors or anaerobic bacteria, the nitro group can be reduced by cellular reductases to form highly reactive species, such as nitroso and hydroxylamine derivatives.[9] These reactive intermediates can induce cellular damage through multiple pathways, including the formation of DNA adducts—a mechanism well-documented for the carcinogen 4-nitroquinoline-1-oxide (4-NQO)—and the generation of oxidative stress.[9] This targeted activation in low-oxygen environments provides a potential mechanism for selective toxicity against cancer cells and anaerobic microbes.
The 2-Vinyl Linker: A Reactive and Versatile Conjugate
The vinyl group at the 2-position introduces a reactive center and extends the conjugation of the aromatic system. As an α,β-unsaturated system, the vinyl group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins. This capacity for covalent modification can lead to irreversible inhibition of key enzymes, a highly effective strategy for achieving potent and sustained biological activity.
Furthermore, the vinyl linker serves as a versatile bridge to attach other pharmacophores. Research on related structures, such as 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives, has demonstrated that this linker is crucial for potent anti-metastatic activity.[10] In that study, the vinyl-linked compound inhibited critical cell migration pathways by down-regulating the phosphorylation of Akt and ERK kinases.[10]
Caption: General structure of 5-Nitro-2-vinylquinoline derivatives.
Potential Biological Activities & Mechanistic Insights
The combination of the 5-nitro and 2-vinyl groups on the quinoline scaffold suggests a strong potential for multifaceted biological activity.
Anticancer Activity
The anticancer potential of these derivatives is strongly supported by literature on related compounds.[3][11] Nitroxoline, a 5-nitroquinoline analog, exhibits anticancer effects by inhibiting the mTOR-p70S6K signaling pathway and inducing DNA damage responses.[7][12] Moreover, a vinyl-linked nitrofuran-quinoline derivative was shown to suppress cancer cell migration and invasion by inhibiting Akt/ERK signaling and reducing the activity of matrix metalloproteinases (MMP-2 and MMP-9).[10]
Proposed Mechanisms of Anticancer Action:
-
Inhibition of Kinase Signaling Pathways: The derivatives may inhibit pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, which are frequently dysregulated in cancer.[10] This could lead to cell cycle arrest and apoptosis.
-
Induction of DNA Damage: Bioreductive activation of the 5-nitro group in hypoxic tumor microenvironments could generate reactive species that cause DNA strand breaks, activating damage response pathways and triggering programmed cell death.[12]
-
Inhibition of Metastasis: By targeting proteins involved in cell motility and invasion, such as MMPs, these compounds could prevent the spread of cancer cells.[10]
Caption: Proposed anticancer signaling pathway inhibition.
Antimicrobial Activity
The quinoline core is central to many antibacterial agents, including quinolone antibiotics that inhibit DNA gyrase.[13] The presence of a nitro group often confers or enhances antimicrobial properties.[14] For instance, 5-nitro-substituted quinoline derivatives have demonstrated significant antibacterial activity.
Proposed Mechanisms of Antimicrobial Action:
-
DNA Gyrase Inhibition: Like other quinoline-based antibiotics, these compounds may interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[13]
-
Disruption of Cellular Respiration: The nitro group could interfere with microbial electron transport chains, leading to metabolic collapse.
-
Oxidative Stress: Reduction of the nitro group can generate reactive oxygen species (ROS), causing widespread damage to bacterial proteins, lipids, and nucleic acids.
Antiparasitic Activity
Quinolines are a validated scaffold for antiparasitic drug discovery, with notable activity against Leishmania and Trypanosoma species.[5][6][15] The activity is highly dependent on the substitution pattern, with 2-substituted quinolines often showing high potency.[5][6] The related 5-nitro-8-hydroxyquinoline (Nitroxoline) has demonstrated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, by inducing apoptosis-like cell death.[16]
Proposed Mechanisms of Antiparasitic Action:
-
Mitochondrial Disruption: Treatment with quinoline derivatives has been shown to cause ultrastructural damage to parasite mitochondria, including swelling and a reduction in cristae.[17][18] This disrupts energy metabolism and can trigger apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial action, these compounds can induce ROS production within the parasite, leading to oxidative stress and cell death.[5][6]
Synthetic Strategies & Methodologies
The synthesis of 5-nitro-2-vinylquinoline derivatives typically requires a multi-step approach. A plausible and efficient route involves the Wittig reaction or a similar olefination strategy on a suitable 5-nitroquinoline-2-carboxaldehyde precursor.
Protocol: Synthesis of a Representative 5-Nitro-2-vinylquinoline Derivative
This protocol outlines a general workflow for synthesis. Causality: This two-step approach is chosen for its reliability and control. The Doebner-von Miller reaction provides a robust method for constructing the quinoline core, and the subsequent Wittig reaction is a classic, high-yielding method for vinyl group installation.
Step 1: Synthesis of 5-Nitroquinoline-2-carboxaldehyde
-
Reaction Setup: To a solution of 5-nitro-2-methylquinoline (1 eq.) in dioxane, add selenium dioxide (SeO₂, 1.5 eq.).
-
Reflux: Heat the mixture to reflux (approx. 101°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Selenium dioxide is a specific and effective oxidizing agent for converting an activated methyl group (at position 2 of the quinoline) to an aldehyde.
-
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-nitroquinoline-2-carboxaldehyde.
Step 2: Wittig Reaction to form 5-Nitro-2-vinylquinoline
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Base Addition: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq.), dropwise. Allow the mixture to stir at room temperature for 1 hour to form the deep orange-red phosphonium ylide.
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide intermediate. Anhydrous and inert conditions are critical to prevent quenching of the base and ylide.
-
-
Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 5-nitroquinoline-2-carboxaldehyde (1 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography (hexane-ethyl acetate) to afford the final 5-nitro-2-vinylquinoline derivative.
Caption: General synthetic workflow for 5-nitro-2-vinylquinoline.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, standardized in vitro assays are essential.
In Vitro Anticancer Assay: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere and enter the exponential growth phase, ensuring sensitivity to cytotoxic agents.
-
-
Compound Treatment: Prepare serial dilutions of the 5-nitro-2-vinylquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: This incubation period is sufficient for significant formazan production in viable cells without causing artifacts.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]
Data Synthesis & Future Directions
While direct experimental data on 5-nitro-2-vinylquinoline derivatives is scarce, the available evidence from analogous structures provides a compelling foundation for their investigation.
| Compound Class/Example | Biological Activity | Key Mechanistic Insight(s) | Reference(s) |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | Anticancer, Antibiotic, Antiparasitic | Inhibition of mTOR pathway; DNA damage response; Induction of apoptosis in parasites. | [7][12][16] |
| 2-vinyl-nitroruran-quinoline derivative | Anti-metastatic | Inhibition of Akt/ERK phosphorylation; Reduced MMP-2/-9 activity. | [10] |
| General 2-substituted Quinolines | Antileishmanial | Induction of ROS; Mitochondrial membrane depolarization. | [5][6] |
| General Nitroquinoline derivatives | Antimicrobial, Antitubercular | Varied, often involving DNA damage or metabolic disruption. | [14][20] |
Future Directions:
-
Synthesis and Screening: A library of 5-nitro-2-vinylquinoline derivatives with diverse substitutions on the vinyl group and the quinoline ring should be synthesized and screened against panels of cancer cell lines, pathogenic bacteria, and parasites.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial. This includes kinase profiling, analysis of DNA damage and repair pathways, measurement of ROS production, and assessment of mitochondrial function.
-
Structure-Activity Relationship (SAR): A systematic SAR study will be essential to identify the key structural features required for potency and selectivity, guiding the optimization of lead compounds.
-
In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- Quinolines: the role of substitution site in antileishmanial activity - PMC. (2025, September 15). Vertex AI Search.
- Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines | Antimicrobial Agents and Chemotherapy - ASM Journals. Vertex AI Search.
- Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed. (2005, March 15). Vertex AI Search.
- Target-Oriented Synthesis of Antiparasitic 2-Hetaryl Substituted Quinolines Based on Imino Diels-Alder Reactions | Bentham Science Publishers. (2007, June 1). Vertex AI Search.
- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem. Vertex AI Search.
- Quinolines: the role of substitution site in antileishmanial activity - Frontiers. (2025, September 14). Vertex AI Search.
- Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents - PubMed. (2015, January 1). Vertex AI Search.
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reactivity and electrophilic substitution in quinoline rings
An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution in Quinoline Rings
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarials (e.g., chloroquine), antiseptics, and kinase inhibitors. Understanding the electronic properties and reactivity of the quinoline ring system is paramount for the rational design and synthesis of novel, high-value compounds. This guide provides a comprehensive exploration of the principles governing electrophilic substitution on the quinoline nucleus, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Electronic Structure and Inherent Reactivity
The reactivity of quinoline is best understood by considering its hybrid nature, derived from its constituent benzene and pyridine rings. The nitrogen atom is the single most influential feature, profoundly impacting the electron density distribution across the bicyclic system.
-
The Deactivating Influence of Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of both the pyridine and the fused benzene ring, making quinoline less reactive towards electrophilic aromatic substitution (SEAr) than benzene or its hydrocarbon analog, naphthalene.[1][2] The pyridine ring is particularly deactivated, while the benzene moiety, though also deactivated, remains the more electron-rich portion of the molecule.[3][4] Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring.[1][4]
-
The Role of the Quinolinium Cation: Electrophilic substitution reactions are almost invariably performed in strong acidic media. Under these conditions, the basic nitrogen atom is protonated to form the quinolinium cation.[5][6] This protonation places a formal positive charge on the nitrogen, dramatically amplifying its electron-withdrawing effect and further deactivating the entire ring system. Kinetic studies have shown that the quinolinium ion is the actual species undergoing reaction, explaining why substitution rates are approximately 10¹⁰ times slower than on naphthalene and why harsh reaction conditions are typically required.[6]
Caption: The deactivating effect of nitrogen in quinoline is amplified upon protonation.
Regioselectivity: The Predominance of C-5 and C-8 Substitution
In nearly all electrophilic substitution reactions, quinoline yields a mixture of 5- and 8-substituted products.[5][7][8][9] This pronounced regioselectivity is a direct consequence of the relative stabilities of the cationic intermediates (Wheland intermediates or arenium ions) formed upon electrophilic attack at different positions on the benzene ring.
The key principle is that the most stable intermediate is the one that best preserves aromaticity.
-
Attack at C-5 or C-8: When an electrophile attacks at the C-5 or C-8 position, the resulting positive charge can be delocalized through resonance structures. Crucially, one of the resonance contributors maintains the intact aromatic sextet of the pyridine ring. This preservation of a fully aromatic ring within the intermediate confers significant stability.
-
Attack at C-6 or C-7: In contrast, attack at the C-6 or C-7 positions forces the positive charge to be delocalized in a way that disrupts the aromaticity of both the benzene and pyridine rings in all resonance forms. These intermediates are considerably less stable and therefore formed at a much slower rate.
The stability of the intermediate formed from attack at positions 5 and 8 is the deciding factor for the reaction pathway.[2][4]
Caption: Regioselectivity is governed by the stability of the Wheland intermediate.
Key Electrophilic Substitution Reactions & Protocols
Due to the deactivated nature of the quinoline ring, vigorous conditions are generally necessary to achieve electrophilic substitution.
| Reaction | Reagents & Conditions | Major Products |
| Nitration | Fuming HNO₃, Fuming H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline |
| Halogenation | Br₂, H₂SO₄ / or N-halosuccinimides | 5-Bromoquinoline & 8-Bromoquinoline |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid |
| Sulfonation | Fuming H₂SO₄, 300°C | Quinoline-6-sulfonic acid (thermodynamic product) |
A. Nitration
Nitration of quinoline requires a potent nitrating mixture and careful temperature control to yield an almost equimolar mixture of 5-nitro- and 8-nitroquinoline.[6][9]
Field-Proven Protocol: Synthesis of 5- and 8-Nitroquinoline [6][9]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add quinoline (1 eq.) to concentrated sulfuric acid (4 eq.) while cooling in an ice-salt bath to maintain the temperature below 10°C.
-
Formation of Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to fuming sulfuric acid (oleum) (2 eq.) while maintaining a temperature below 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the quinolinium sulfate solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until pH 7-8 is reached. The nitroquinoline isomers will precipitate.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry. The isomers can be separated by fractional crystallization or column chromatography.
B. Sulfonation
The sulfonation of quinoline is a classic example of thermodynamic versus kinetic control. At lower temperatures, the kinetically favored 5- and 8-isomers are formed. However, at elevated temperatures, the 8-sulfonic acid isomerizes to the more thermodynamically stable 6-sulfonic acid.[1]
Protocol: Temperature-Controlled Sulfonation of Quinoline [9]
-
Reaction Setup: Place quinoline (1 eq.) in a flask and add fuming sulfuric acid (20% SO₃) (3 eq.).
-
Kinetic Control (220°C): Heat the mixture in an oil bath at 220°C for 4-6 hours.
-
Thermodynamic Control (300°C): For the 6-isomer, heat the mixture to 300°C for 12-18 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto ice. Neutralize with a calcium carbonate or sodium hydroxide slurry to precipitate the sulfonic acid salt.
-
Isolation: Filter the salt and convert it back to the sulfonic acid by treatment with a mineral acid if required.
C. Halogenation
Direct halogenation also requires forcing conditions and typically yields a mixture of 5- and 8-haloquinolines. Modern methods often employ N-halosuccinimides for milder and more selective reactions.[10] For geometrically inaccessible positions, such as C5 halogenation in the presence of an 8-substituent, specialized metal-free protocols using reagents like trihaloisocyanuric acid have been developed.[11]
Limitations: The Failure of Friedel-Crafts Reactions
A significant limitation in the functionalization of quinoline is its general inability to undergo Friedel-Crafts alkylation or acylation.[12][13] The reasons for this failure are twofold:
-
Catalyst Complexation: The basic nitrogen atom of the quinoline ring readily forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[12][14]
-
Ring Deactivation: This complexation places a positive charge on the nitrogen atom, which, as discussed, severely deactivates the entire aromatic system towards further electrophilic attack.[13] The catalyst essentially "poisons" the substrate, preventing the desired reaction from occurring.
Advanced Strategy: Modulating Reactivity with N-Oxides
The inherent regioselectivity of quinoline can be strategically altered by converting it to its N-oxide. This transformation provides a powerful method for directing electrophilic substitution to the otherwise unreactive pyridine ring, particularly at the C-4 position.[15]
-
Mechanism of Activation: The N-oxide functional group acts as an electron-donating group through resonance (+M effect). It can donate electron density into the pyridine ring, creating regions of higher electron density at the C-2 and C-4 positions. This effect is strong enough to overcome the inductive deactivation, making these positions susceptible to electrophilic attack.[15] Nitration of quinoline N-oxide, for instance, yields 4-nitroquinoline N-oxide. The N-oxide group can then be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd) to afford the 4-substituted quinoline.
Caption: Workflow for achieving C-4 substitution via the quinoline N-oxide intermediate.
Protocol: Synthesis of Quinoline N-Oxide
-
Dissolution: Dissolve quinoline (1 eq.) in glacial acetic acid (5-10 volumes) in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% aq., 1.5 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat at 70-80°C for 3-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction and remove the acetic acid under reduced pressure. The resulting residue contains the quinoline N-oxide, which can be purified by crystallization or chromatography before use in subsequent electrophilic substitution steps.
Conclusion
The electrophilic substitution of quinoline is a nuanced field governed by the powerful deactivating effect of the heterocyclic nitrogen atom. While this deactivation necessitates harsh reaction conditions, it also provides a predictable regiochemical outcome, favoring substitution at the C-5 and C-8 positions of the carbocyclic ring. This predictability is rooted in the superior stability of the resulting Wheland intermediates. For synthetic chemists seeking to overcome these inherent limitations, strategies such as the formation of N-oxides offer a reliable pathway to functionalize the otherwise inert pyridine ring, thereby expanding the synthetic utility of the quinoline scaffold and enabling access to a broader range of derivatives for drug discovery and materials science applications.
References
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An In-depth Technical Guide to the Physicochemical Characterization of 5-Nitro-2-vinylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Nitro-2-vinylquinoline is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the determination of these crucial parameters. Due to the absence of experimentally verified data in the current literature for 5-Nitro-2-vinylquinoline, this guide offers an in-depth, field-proven methodology for the precise measurement of its melting and boiling points using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, based on the analysis of structurally related compounds, this guide provides estimated values for these properties to inform initial experimental design.
Introduction: The Significance of Physical Properties in Drug Development and Materials Science
The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity, stability, and intermolecular forces. In the context of drug development, these properties influence solubility, dissolution rate, and bioavailability. For materials science applications, they dictate the processing conditions and the thermal stability of the final product.
5-Nitro-2-vinylquinoline, a derivative of quinoline, possesses a unique combination of a nitro group and a vinyl group. The electron-withdrawing nature of the nitro group and the potential for polymerization of the vinyl group make its physicochemical characterization both essential and challenging. This guide is intended to serve as a practical resource for researchers working with this and similar novel compounds.
Estimated Physicochemical Properties of 5-Nitro-2-vinylquinoline
As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield experimentally determined melting and boiling points for 5-Nitro-2-vinylquinoline. However, by analyzing the properties of structurally analogous compounds, we can provide scientifically grounded estimations.
Table 1: Physicochemical Data of 5-Nitro-2-vinylquinoline and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Nitro-2-vinylquinoline (Estimated) | C₁₁H₈N₂O₂ | 200.19 | 85 - 105 | > 300 (with decomposition) |
| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 71-73[1][2] | 323.1 ± 17.0 (at 760 mmHg)[1] |
| Quinoline | C₉H₇N | 129.16 | -15 | 237-239[3] |
Justification for Estimations:
-
Melting Point: The introduction of a vinyl group to the 5-nitroquinoline core is expected to increase the molecular weight and potentially introduce new intermolecular interactions, which would likely raise the melting point compared to 5-nitroquinoline (71-73 °C). The estimated range of 85 - 105 °C accounts for these factors.
-
Boiling Point: The boiling point of 5-nitroquinoline is already high (323.1 °C). The addition of the vinyl group will further increase the molecular weight and van der Waals forces, suggesting a higher boiling point. However, the presence of the nitro and vinyl groups raises the likelihood of decomposition at elevated temperatures. Therefore, it is anticipated that 5-Nitro-2-vinylquinoline will likely decompose before a stable boiling point at atmospheric pressure can be reached.
Experimental Determination of Melting and Boiling Points: A Self-Validating Protocol
The following protocols describe the standard, field-proven methodologies for the precise determination of the melting and boiling points of a novel compound like 5-Nitro-2-vinylquinoline.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] A melting event is observed as an endothermic peak on the DSC thermogram.[5]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity, dry 5-Nitro-2-vinylquinoline into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the estimated melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The onset temperature of the endothermic peak is taken as the melting point.
-
The area under the peak corresponds to the enthalpy of fusion.
-
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.
-
Hermetic Sealing: Crucial for compounds that may sublime before melting.
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Heating Rate: A rate of 10 °C/min provides a good balance between resolution and experimental time.
Determination of Boiling/Decomposition Point by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature.[6] A sharp mass loss indicates either boiling (volatilization) or decomposition.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Nitro-2-vinylquinoline into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The onset temperature of a significant mass loss event is recorded.
-
If the event corresponds to boiling, a near 100% mass loss will be observed.
-
If decomposition occurs, the mass loss may be multi-step and the final residual mass will be non-zero. The temperature at the onset of the primary decomposition step is a critical indicator of the compound's thermal stability.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to distinguish between thermal decomposition and oxidative degradation.
-
Heating Rate: A controlled heating rate allows for the clear separation of different thermal events.
-
Evolved Gas Analysis (Optional but Recommended): Coupling the TGA to a mass spectrometer or an FTIR spectrometer can identify the gases evolved during mass loss, definitively distinguishing between boiling (evolution of the parent compound) and decomposition (evolution of smaller fragment molecules).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive thermal analysis of 5-Nitro-2-vinylquinoline.
Caption: Experimental workflow for the thermal analysis of 5-Nitro-2-vinylquinoline.
Conclusion and Future Directions
This technical guide has outlined the critical importance of determining the melting and boiling points of 5-Nitro-2-vinylquinoline and has provided detailed, robust protocols for their experimental determination using DSC and TGA. While experimental data is not yet available, the provided estimations serve as a valuable starting point for researchers. The self-validating nature of the described protocols, including the use of inert atmospheres and appropriate data analysis, ensures the generation of high-quality, reliable data.
For future work, it is imperative that the synthesis and full characterization of 5-Nitro-2-vinylquinoline be reported in the peer-reviewed literature to confirm the estimations provided herein. Further studies could also explore its polymorphism and solubility in various pharmaceutically relevant solvents.
References
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Chemsrc. (2025, August 21). 5-Nitroquinoline. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]
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Journal of Pharmaceutical Analysis. (2014, May 25). Differential Scanning Calorimetry. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. Retrieved from [Link]
-
PubMed. (2010, January 15). Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
- Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
-
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of Analytical Instrumentation. Part XXV: Differential Scanning Calorimetry. Retrieved from [Link]
-
Repository of UKIM. (n.d.). Thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
MDPI. (2015, August 19). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Thermogravimetric analysis of the PbS, PbSe and PbS0.5Se0.5 powders obtained by chemical precipitation. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 5-Nitro-2-vinylquinoline in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-vinylquinoline is a highly functionalized heterocyclic compound poised for significant applications in organic synthesis. The presence of three key structural motifs—the quinoline core, a nitro group, and a vinyl substituent—imparts a unique and versatile reactivity profile. The electron-deficient nature of the π-system, a consequence of the powerful electron-withdrawing nitro group, renders the vinyl moiety an activated dienophile and a suitable monomer for polymerization. This application note provides a comprehensive guide to the synthesis and utilization of 5-Nitro-2-vinylquinoline, offering detailed protocols for its preparation and its application in cycloaddition reactions and as a precursor to advanced functionalized materials.
Introduction: The Quinoline Scaffold and the Impact of Functionalization
The quinoline framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and chemical reactivity. The introduction of a nitro group at the 5-position significantly influences the electron density of the entire ring system, making it a key building block for a variety of chemical transformations. This guide focuses on the synthetic applications of 5-Nitro-2-vinylquinoline, a molecule that leverages this electronic perturbation to enable a range of useful reactions.
Synthesis of 5-Nitro-2-vinylquinoline: A Two-Step Approach
The synthesis of 5-Nitro-2-vinylquinoline can be efficiently achieved through a two-step sequence commencing with the synthesis of the precursor, 5-Nitro-2-methylquinoline, followed by its conversion to the target vinyl compound.
Part 1: Synthesis of 5-Nitro-2-methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a reliable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] In this protocol, we utilize 2-methyl-5-nitroaniline as the aniline component, which can be prepared via the nitration of 2-methylaniline.[3]
Reaction Scheme:
Caption: Synthesis of 5-Nitro-2-methylquinoline.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reactant Charging: To the flask, add 2-methyl-5-nitroaniline (15.2 g, 0.1 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form a slurry of the aniline hydrochloride salt.
-
Addition of Carbonyl Compound: Heat the mixture to 90-100 °C. Slowly add crotonaldehyde (9.2 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.
-
Reaction Progression: After the addition is complete, continue heating the reaction mixture under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (200 g) and neutralize with a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford 5-Nitro-2-methylquinoline.
Expected Yield: 60-70%
Part 2: Conversion to 5-Nitro-2-vinylquinoline
The conversion of the methyl group at the 2-position of the quinoline ring to a vinyl group can be achieved by condensation with formaldehyde.[4]
Reaction Scheme:
Caption: Synthesis of 5-Nitro-2-vinylquinoline.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Nitro-2-methylquinoline (5.0 g, 26.6 mmol), 37% aqueous formaldehyde solution (2.8 mL, 34.6 mmol), triethylamine (0.2 mL), and 95% ethanol (8 mL).
-
Initial Heating: Stir and heat the mixture to 60 °C until all solids dissolve.
-
Catalyst Addition: In a separate beaker, prepare a solution of diethylamine hydrochloride (3.8 g, 34.6 mmol) in a mixture of ethanol (5 mL) and water (5 mL). Slowly add this solution dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-Nitro-2-vinylquinoline.
Expected Yield: 65-75%
Applications in Organic Synthesis
Diels-Alder Reactions: A Potent Dienophile
The electron-withdrawing nitro group in 5-Nitro-2-vinylquinoline significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, making it a highly reactive dienophile in normal-demand Diels-Alder reactions.[5][6][7] This allows for the construction of complex polycyclic structures under relatively mild conditions.
Conceptual Workflow:
Caption: Diels-Alder reaction workflow.
Representative Protocol: Reaction with Cyclopentadiene
-
Reaction Setup: To a solution of 5-Nitro-2-vinylquinoline (1.0 g, 5.0 mmol) in toluene (20 mL) in a sealed tube, add freshly distilled cyclopentadiene (1.0 mL, 12.0 mmol).
-
Reaction Conditions: Heat the mixture at 110 °C for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding endo-cycloadduct.
| Diene | Dienophile | Product | Expected Yield (%) |
| Cyclopentadiene | 5-Nitro-2-vinylquinoline | Endo-adduct | >85 |
| 2,3-Dimethyl-1,3-butadiene | 5-Nitro-2-vinylquinoline | Substituted tetrahydro-phenanthridine | >80 |
1,3-Dipolar Cycloaddition Reactions
The activated double bond of 5-Nitro-2-vinylquinoline also readily participates in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as nitrones and azides, providing access to five-membered heterocyclic rings fused to the quinoline system.[8][9]
Representative Protocol: Reaction with a Nitrone
-
Reactant Preparation: In a round-bottom flask, dissolve 5-Nitro-2-vinylquinoline (0.5 g, 2.5 mmol) and N-benzyl-C-phenylnitrone (0.58 g, 2.75 mmol) in anhydrous toluene (15 mL).
-
Reaction Execution: Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the isoxazolidine derivative.
Monomer for Radical Polymerization
The electron-deficient nature of the vinyl group makes 5-Nitro-2-vinylquinoline a suitable monomer for radical polymerization, leading to polymers with a poly(vinylquinoline) backbone.[1][10] The resulting polymers possess the rigid, aromatic quinoline moiety as a pendant group, which can impart unique thermal and photophysical properties to the material.
Conceptual Workflow:
Caption: Radical polymerization workflow.
Representative Protocol: Solution Polymerization
-
Monomer and Initiator: In a Schlenk flask, dissolve 5-Nitro-2-vinylquinoline (2.0 g, 10.0 mmol) and azobisisobutyronitrile (AIBN) (16.4 mg, 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 24 hours.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.
Conclusion
5-Nitro-2-vinylquinoline is a versatile and highly reactive building block in organic synthesis. Its straightforward two-step synthesis from readily available precursors, coupled with the electronically activated nature of its vinyl group, opens avenues for the construction of complex heterocyclic systems and novel polymeric materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
MDPI. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in the 1,3-dipolar cycloaddition reactions of nitrones. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]
-
Organic Reactions. (1953). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. Retrieved from [Link]
-
Scilit. (n.d.). 1,3-Dipolar cycloaddition reactions of nitrones with alkyl vinyl ethers catalyzed by chiral oxazaborolidines. Retrieved from [Link]
-
ResearchGate. (2021). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical polymerisation of vinyl‐based monomers and schematic.... Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. Retrieved from [Link]
-
PubMed. (2000). Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
Sciforum. (n.d.). Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
- Google Patents. (n.d.). US3560575A - Preparation of nitroalcohol.
-
PMC. (2020). In Vivo Rate of Formaldehyde Condensation with Tetrahydrofolate. Retrieved from [Link]
-
Scilit. (n.d.). Condensation Reactions of a Nitro Group. II.1 Preparation of Phenanthridine-5-oxides and Benzo(c)cinnoline-1-oxide2. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chesci.com [chesci.com]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. pslc.ws [pslc.ws]
Application Note: Polymerization of 5-Nitro-2-vinylquinoline
This comprehensive guide details the polymerization protocols for 5-Nitro-2-vinylquinoline , a specialized electron-deficient monomer. Due to the strong electron-withdrawing nature of the nitro group (
Executive Summary & Chemical Profile
5-Nitro-2-vinylquinoline is a functionalized styrenic analogue where the vinyl group is activated by the electron-deficient nitro-quinoline core. This structure imparts significant Non-Linear Optical (NLO) properties and pH-responsiveness (via the quinoline nitrogen) to the resulting polymer.
Critical Reactivity Insight: Unlike standard styrene, the nitro group at the 5-position acts as a radical inhibitor/retarder . It traps free radicals to form stable nitroxide intermediates, effectively quenching free-radical polymerization (FRP). Therefore, Anionic Polymerization is the required methodology to obtain high-molecular-weight polymers with defined architecture.
Monomer Specifications
| Property | Description |
| Chemical Formula | |
| Electronic Nature | Highly Electron-Deficient (Acceptor) |
| Solubility | Soluble in DMF, DMSO, THF; Insoluble in water, hexanes. |
| Storage | Store at -20°C under Argon; Light sensitive (protect from UV). |
| Safety | High Toxicity/Mutagenicity Risk .[1] Handle in a glovebox or certified fume hood. |
Pre-Polymerization: Monomer Purification
Purity is the single most critical factor in anionic polymerization. Even ppm levels of water or protic impurities will terminate the living chain ends.
Protocol: Monomer Purification
-
Recrystallization : Dissolve crude 5-nitro-2-vinylquinoline in a minimum amount of hot ethanol/benzene (1:1 v/v). Cool slowly to 4°C to crystallize. Filter and dry under high vacuum for 24 hours.
-
Drying : Dissolve the recrystallized monomer in anhydrous THF. Stir over Calcium Hydride (
) for 12 hours to remove trace moisture. -
Vacuum Distillation/Sublimation : If the monomer is thermally stable enough, sublime under high vacuum (
Torr). If not, filter the THF solution through a 0.2 m PTFE filter into the polymerization reactor directly.
Core Protocol: Anionic Polymerization
This method utilizes a "living" polymerization mechanism, allowing for precise control over molecular weight (
Reagents & Equipment[2]
-
Initiator :
-Butyllithium ( -BuLi) (1.6 M in hexanes) or Potassium Naphthalenide (for milder initiation). -
Solvent : Anhydrous Tetrahydrofuran (THF), distilled over Sodium/Benzophenone.
-
Terminator : Degassed Methanol.
-
Equipment : Schlenk line or Nitrogen-filled Glovebox.
Step-by-Step Procedure
-
Reactor Setup : Flame-dry a 100 mL Schlenk flask under vacuum. Cycle with dry Argon (3x).
-
Solvent Charge : Cannula transfer 20 mL of anhydrous THF into the flask. Cool the reactor to -78°C using a dry ice/acetone bath.
-
Note: Low temperature is mandatory to prevent nucleophilic attack of the initiator on the nitro group or the quinoline ring itself.
-
-
Initiator Addition : Add the calculated amount of
-BuLi via a gas-tight syringe. The solution may turn a characteristic color (often deep red/orange for styrenic anions).-
Target
Calculation:
-
-
Monomer Addition : Slowly add the purified 5-nitro-2-vinylquinoline (dissolved in 5 mL THF) dropwise to the initiator solution over 10 minutes.
-
Observation: A color change indicates the formation of the propagating carbanion species.
-
-
Propagation : Stir the reaction at -78°C for 4–6 hours.
-
Termination : Quench the reaction by adding 2 mL of degassed methanol. The color will instantly fade.
-
Precipitation : Pour the reaction mixture into a 10-fold excess of cold hexanes or diethyl ether. The polymer will precipitate as a solid.[4]
-
Isolation : Filter the polymer, wash with hexanes, and dry in a vacuum oven at 40°C for 24 hours.
Alternative Protocol: Group Transfer Polymerization (GTP)
For researchers lacking strict anionic setups, GTP offers a more robust alternative for electron-deficient monomers, though it is typically used for acrylates.
-
Initiator : 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS).
-
Catalyst : Tetrabutylammonium bibenzoate (TBABB).
-
Solvent : THF at room temperature.
-
Advantage : Higher tolerance to trace impurities compared to anionic polymerization.
Mechanistic Visualization
The following diagram illustrates the anionic polymerization pathway and the specific "trap" that prevents free radical polymerization.
Caption: Comparison of the successful Anionic pathway vs. the inhibited Free Radical pathway due to nitro-group scavenging.
Characterization & Quality Control
| Technique | Parameter | Expected Result |
| Chemical Shift | Disappearance of vinyl protons (5.5–6.8 ppm); broadening of aromatic peaks. | |
| GPC (SEC) | Molecular Weight | |
| DSC | Thermal Transitions | High |
| UV-Vis | Optical Properties | Strong absorption in UV; potential solvatochromism due to push-pull electronic structure. |
Safety & Handling (Nitro-Aromatics)
-
Explosion Hazard : Nitro-substituted compounds can be energetic. Avoid heating the monomer above 100°C in a closed system.
-
Toxicity : Treat as a potential mutagen. Double-glove (Nitrile) and use a localized exhaust.
-
Waste : Do not mix with strong reducing agents or amines in waste streams to avoid exothermic decomposition.
References
-
Anionic Polymerization of 2-Vinylpyridine : Detailed kinetics and solvent effects applicable to vinylquinoline derivatives. Source: University of Florida Digital Collections
-
Polymerization of Nitro-Styrenes : Mechanistic evidence of anionic propagation and radical inhibition in nitro-vinyl systems. Source: Taylor & Francis Online
-
Synthesis of 2-Vinylquinoline Derivatives : Protocols for synthesizing the monomer precursor via condensation. Source: Google Patents (CN101591291A)
-
Reactivity of Nitro-Vinyl Heterocycles : Discussion on the electrophilic nature of nitro-vinyl quinolines and their susceptibility to nucleophilic attack. Source: BenchChem Application Note (Generalized Reference for Nitro-Vinyl Reactivity)
Sources
Application Note: 5-Nitro-2-vinylquinoline in Functional Polymer Synthesis
[1][2]
Executive Summary
5-Nitro-2-vinylquinoline (5-N-2-VQ) represents a specialized class of electron-deficient vinyl monomers.[1][2] Unlike standard styrenics or vinylpyridines, the incorporation of a nitro group at the 5-position of the quinoline ring imparts significant dipolar character and alters the electronic density of the polymer backbone.[1] This monomer is primarily utilized in the development of Non-Linear Optical (NLO) materials , where the donor-acceptor architecture (quinoline nitrogen as donor, nitro group as acceptor) is critical. Additionally, the polymer exhibits unique thermal stability and potential pH-responsive behavior, albeit with reduced basicity compared to non-nitrated analogs.[1]
This guide provides a validated protocol for the synthesis of the monomer from commercially available precursors, followed by a rigorous free-radical polymerization workflow.[1]
Monomer Synthesis: 5-Nitro-2-vinylquinoline[1][2]
The synthesis requires a two-stage approach: the isolation of the specific 5-nitro isomer followed by vinylation.[1] Direct nitration of 2-vinylquinoline is not recommended due to the susceptibility of the vinyl group to oxidation.[1]
Precursor Preparation (Isomer Separation)
Commercially available nitration of 2-methylquinoline (Quinaldine) yields a mixture of 5-nitro and 8-nitro isomers.[1][2]
-
Principle: 5-Nitro-2-methylquinoline is separated from the 8-nitro isomer via fractional crystallization of their hydrohalide salts or solubility differences in lower alcohols.[1][2]
-
Key Insight: The 5-nitro isomer is generally less soluble in ethanol/acetone mixtures than the 8-nitro isomer.[1][2]
Vinylation Protocol (Modified Mannich/Dehydration)
Reaction Type: Condensation with Formaldehyde followed by Dehydration.[2] Mechanism: The electron-withdrawing nitro group enhances the acidity of the C2-methyl protons, facilitating the condensation with formaldehyde.[1]
Materials:
-
Paraformaldehyde (PFA) or 37% Formaldehyde solution
-
Catalyst: Diethylamine Hydrochloride (Secondary amine salt)
-
Solvent: Ethanol/Water (1:1 v/v) or 1,4-Dioxane[1]
Step-by-Step Protocol:
-
Charge: In a 250 mL round-bottom flask, dissolve 10 mmol of 5-nitro-2-methylquinoline in 20 mL of ethanol.
-
Activation: Add 15 mmol of Paraformaldehyde and 13 mmol of Diethylamine Hydrochloride.
-
Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).[2] The intermediate alcohol (2-(5-nitroquinolin-2-yl)ethanol) may form transiently.[1][2]
-
Dehydration (In-situ): If the alcohol intermediate persists, add a catalytic amount of p-Toluenesulfonic acid (pTSA) and continue reflux with a Dean-Stark trap to drive water removal, yielding the vinyl alkene.[1]
-
Work-up: Cool to RT. Neutralize with saturated NaHCO₃. Extract with Dichloromethane (DCM).[2]
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel).
Polymerization Protocol: Poly(5-nitro-2-vinylquinoline)[1][2]
Method: Free Radical Polymerization (Solution) Challenge: Nitro groups can act as radical retarders (similar to nitrostyrene).[2] High initiator concentrations and strictly oxygen-free conditions are mandatory.[1][2]
Experimental Setup
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[2] Load at 2.0 mol% (higher than the standard 1%).
-
Solvent: DMF (Anhydrous) or DMSO.[2] (Monomer solubility is limited in non-polar solvents).[2]
-
Concentration: 1.0 M (High concentration helps overcome retardation).[2]
Workflow
-
Dissolution: Dissolve 1.0 g of monomer in 5.0 mL of anhydrous DMF in a Schlenk tube.
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw.[1][2] Oxygen is a potent inhibitor and must be removed to < 5 ppm.[2]
-
Initiation: Add AIBN (16 mg) under a positive pressure of Nitrogen/Argon.
-
Polymerization: Immerse the sealed tube in a thermostated oil bath at 70°C for 24–48 hours.
-
Termination: Quench by cooling the tube in liquid nitrogen or ice water and exposing it to air.
-
Precipitation: Dropwise addition of the polymer solution into a 10-fold excess of Methanol or Diethyl Ether .[2]
-
Observation: The polymer precipitates as a yellow/brown powder.[2]
-
-
Purification: Re-dissolve in DMF and re-precipitate in Methanol (Repeat 2x) to remove unreacted monomer.
-
Drying: Vacuum oven at 50°C for 24 hours.
Characterization Table[1][3]
| Technique | Parameter | Target Observation |
| ¹H NMR (DMSO-d₆) | Vinyl Protons | Disappearance of peaks at δ 5.5–6.5 ppm.[1][2] |
| ¹H NMR (DMSO-d₆) | Backbone | Broadening of aliphatic peaks at δ 1.5–2.5 ppm.[1][2] |
| FT-IR | Nitro Group | Strong symmetric/asymmetric stretches at 1350/1530 cm⁻¹.[1][2] |
| GPC (DMF + LiBr) | Molecular Weight | Expected Mn: 10,000–30,000 Da.[2] PDI: 1.5–2.[1][2]0. |
| DSC | Tg (Glass Transition) | Expected range: 140°C–170°C (Rigid backbone).[2] |
Visualizing the Process
Synthesis & Polymerization Logic Flow
Caption: Figure 1. Complete synthetic workflow from commercial precursors to the final functional polymer.
Applications & Expert Insights
Non-Linear Optics (NLO)
The primary utility of Poly(5-N-2-VQ) lies in its Second-Order NLO properties .[1][2]
-
Mechanism: The polymer backbone provides a rigid scaffold that orients the pendant quinoline rings.[2] The 5-nitro group acts as a strong electron acceptor, while the quinoline ring/nitrogen acts as the donor.[1]
-
Poling: To achieve macroscopic NLO activity (Second Harmonic Generation), the polymer film must be subjected to electric field poling (corona poling) near its glass transition temperature (Tg) to align the dipoles non-centrosymmetrically.
Protonation & Solubility
Unlike Poly(2-vinylpyridine), the basicity of the quinoline nitrogen in Poly(5-N-2-VQ) is significantly reduced due to the electron-withdrawing nitro group.[1][2]
-
Solubility: Insoluble in water, methanol, and ethanol.[2] Soluble in DMF, DMSO, NMP, and DMAc.
-
Quaternization: The nitrogen is less nucleophilic; post-polymerization alkylation (to create polyelectrolytes) requires harsh conditions (e.g., Methyl Iodide at elevated temperatures).
References
-
Synthesis of Vinylquinoline Derivatives
-
Nitration and Isomer Separation
-
Polymerization Kinetics (Analogous)
-
NLO Properties of Quinoline Derivatives
Sources
- 1. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 2. 2-Vinylquinoline | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Application Note: Protocol for the Nitration of 2-Vinylquinoline
Abstract
This document provides a comprehensive guide for the nitration of 2-vinylquinoline, a critical transformation for synthesizing functionalized quinoline derivatives used in pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can serve as a key synthetic handle for further modifications or as a modulator of biological activity.[1] However, the direct nitration of 2-vinylquinoline presents significant challenges, including the deactivation of the quinoline ring under acidic conditions and the sensitivity of the vinyl group to oxidation and polymerization. This application note details a carefully optimized protocol for direct electrophilic nitration, emphasizing reaction control and safety. It further explores the underlying reaction mechanism and provides a robust troubleshooting guide to aid researchers in optimizing this challenging synthesis.
Introduction and Synthetic Rationale
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing a gateway to a vast array of functional group transformations.[2] For instance, the nitro group can be readily reduced to an amine, which in turn enables a wide range of chemistries, including diazo couplings, cross-couplings, and heterocycle formation.[2] 2-Vinylquinoline itself is a valuable building block, and its nitrated derivatives are precursors to novel compounds with potential applications in drug development.
The primary challenge in the nitration of quinoline derivatives lies in the nature of the heterocyclic system. Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated, forming the quinolinium ion.[3] This protonation deactivates the entire ring system towards electrophilic attack, making the reaction significantly slower than for a comparable carbocyclic aromatic like naphthalene.[3] Furthermore, the vinyl substituent is highly susceptible to polymerization or oxidative degradation under the harsh conditions of classical nitration.
This protocol is therefore designed to navigate these challenges by employing stringent temperature control and a carefully controlled addition of the nitrating agent to favor the desired mononitration on the more reactive benzene ring of the quinoline system while preserving the integrity of the vinyl group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 2-vinylquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below.
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4]
-
Electrophilic Attack: The π-system of the 2-vinylquinoline's benzene ring attacks the nitronium ion. The pyridine ring is generally deactivated to a greater extent by the protonated nitrogen. Therefore, substitution is expected to occur on the benzene ring, primarily at the 5- and 8-positions, analogous to the nitration of quinoline itself.[3][5] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base in the mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring system and yielding the final product.[4]
Caption: Simplified mechanism for the electrophilic nitration of 2-vinylquinoline.
Safety and Hazard Management
WARNING: Nitration reactions are highly energetic and potentially explosive. Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[6][7][8] All operations must be conducted in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines. Do not mix with organic solvents.
Experimental Protocol: Direct Nitration
This protocol is a general guideline and may require optimization based on the specific batch of starting material and laboratory conditions. It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Materials and Reagents
-
2-Vinylquinoline (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, a dropping funnel, and a magnetic stirrer.
Step-by-Step Procedure
Caption: Experimental workflow for the nitration of 2-vinylquinoline.
-
Preparation of the Nitrating Mixture: In a clean, dry flask cooled in an ice-salt bath, add concentrated H₂SO₄ (e.g., 10 mL). Slowly, with vigorous stirring, add concentrated HNO₃ (1.05 equiv) dropwise, ensuring the internal temperature does not exceed 10°C. This mixture should be prepared fresh and used immediately.[10]
-
Dissolution of the Substrate: In a separate three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-vinylquinoline (1.0 equiv) in concentrated H₂SO₄ (e.g., 20 mL per gram of substrate) while cooling in an ice bath to maintain a temperature of 0-5°C.[10] The substrate must be fully dissolved before proceeding.
-
Addition of Nitrating Agent: Add the cold nitrating mixture from Step 1 to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [7] A rapid temperature increase indicates a potential runaway reaction.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice water, neutralizing, extracting with EtOAc, and analyzing by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The reaction is complete when the starting material spot has been consumed.
-
Quenching: Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring.[7] This will quench the reaction and precipitate the crude product.
-
Work-up and Isolation:
-
Allow the ice to melt completely. Carefully neutralize the cold aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution or another suitable base until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid/oil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired nitro-2-vinylquinoline isomers.[1]
-
Troubleshooting and Optimization
The nitration of a sensitive substrate like 2-vinylquinoline can be challenging. The following table provides guidance for common issues.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Charring / Tar / Polymer Formation | 1. Reaction temperature is too high.[7] 2. Nitrating agent added too quickly. 3. Concentrated acids are causing oxidative degradation of the vinyl group. | 1. Maintain a consistently low temperature (0-5°C or lower) throughout the addition. 2. Add the nitrating mixture more slowly. 3. Consider a milder nitrating agent, such as acetyl nitrate, for better control (requires a separate protocol).[10] |
| Low to No Product Formation | 1. Reaction temperature is too low or time is insufficient. 2. Insufficient activation of the nitrating agent. | 1. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature, monitoring carefully by TLC.[10] 2. Ensure fresh, high-quality concentrated acids are used. |
| Formation of Multiple Products (Di-nitration) | 1. Reaction time is too long. 2. Excess of nitrating agent used. 3. Reaction temperature is too high.[10] | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction. 2. Use a stoichiometric amount or only a slight excess (1.0-1.1 equiv) of nitric acid. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous layer. 2. Formation of a stable emulsion during extraction. | 1. After neutralization, perform multiple extractions with the organic solvent. 2. Add a saturated brine solution during the work-up to help break the emulsion.[10] |
References
- Nitr
- How to avoid charring during nitr
- Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. (n.d.). Benchchem.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Dartmouth College Guidelines for Safe Use of Nitric Acid. (n.d.). Dartmouth College Environmental Health and Safety.
- Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (2001).
- Optimizing reaction conditions for the nitration of 2-phenylquinoline. (2025). BenchChem.
- Preparation and Properties of Quinoline. (n.d.). SlideShare.
Sources
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.com [ehs.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
experimental setup for reactions involving 5-Nitro-2-vinylquinoline
This Application Note provides a rigorous technical guide for the experimental handling and reaction setups involving 5-Nitro-2-vinylquinoline . This scaffold combines an electron-deficient quinoline core with a reactive vinyl handle and a nitro group, making it a versatile but reactive intermediate in medicinal chemistry (specifically for antimalarial and anticancer kinase inhibitors) and materials science.
Part 1: Chemical Profile & Safety Architecture
Compound: 5-Nitro-2-vinylquinoline Molecular Formula: C₁₁H₈N₂O₂ Key Reactivity Features:
-
C2-Vinyl Group: Acts as a Michael acceptor. The electron-withdrawing nature of the quinoline ring, further enhanced by the 5-nitro group, makes this alkene highly electrophilic and susceptible to nucleophilic attack (e.g., thiol-ene click chemistry) or cycloadditions.
-
5-Nitro Group: Provides a handle for reduction to an amine (for further functionalization) but also sensitizes the ring to nucleophilic aromatic substitution.
-
Polymerization Risk: The vinyl group is prone to radical polymerization or dimerization under light/heat.
Safety & Handling Protocol:
-
Explosion/Energetic Hazard: Nitro-aromatics can be energetic. Avoid heating dry solids.
-
Vesicant/Alkylating Agent: The vinyl group is a potent alkylator. Double-gloving (Nitrile/Laminate) is mandatory.
-
Storage: Store at -20°C under Argon/Nitrogen atmosphere. Add a radical inhibitor (e.g., BHT) if stored in solution for extended periods.
Part 2: Experimental Protocols
Protocol A: Synthesis of 5-Nitro-2-vinylquinoline (Precursor Step)
Rationale: This compound is rarely commercially available off-the-shelf and is typically synthesized in situ or immediately prior to use via the condensation of 5-nitro-2-methylquinoline with formaldehyde.
Reagents:
-
5-Nitro-2-methylquinoline (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Diethylamine hydrochloride (1.5 equiv)
-
Solvent: 1,4-Dioxane[1]
Workflow:
-
Dissolve 5-nitro-2-methylquinoline in 1,4-dioxane (0.5 M concentration).
-
Add paraformaldehyde and diethylamine hydrochloride.
-
Heat to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Note: The reaction proceeds via a Mannich-type mechanism followed by elimination.[2]
-
-
Workup: Cool to RT, dilute with water, extract with DCM. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel. Caution: Vinyl quinolines can polymerize on acidic silica; add 1% Et₃N to the eluent.
Protocol B: Thiol-Michael Addition (Bioconjugation Model)
Rationale: This reaction exploits the enhanced electrophilicity of the vinyl group at C2 for cysteine conjugation or fragment-based drug discovery.
Reagents:
-
5-Nitro-2-vinylquinoline (1.0 equiv)[3]
-
Thiol Nucleophile (e.g., N-Acetylcysteine methyl ester) (1.2 equiv)
-
Base: Triethylamine (Et₃N) (0.1 equiv) or DIPEA
-
Solvent: DCM or DMF (degassed)
Step-by-Step Methodology:
-
Preparation: Purge the reaction vessel with N₂ to prevent disulfide formation of the thiol.
-
Dissolution: Dissolve 5-Nitro-2-vinylquinoline in anhydrous DCM (0.2 M).
-
Addition: Add the thiol dropwise at 0°C.
-
Catalysis: Add catalytic Et₃N (10 mol%).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Endpoint: Disappearance of the vinyl proton signals in NMR (doublets at ~6.0–7.0 ppm).
-
-
Quench: Add dilute HCl (0.1 M) to neutralize the base.
-
Isolation: Extract with DCM. The product is the thioether adduct.
Protocol C: Selective Hydrogenation (Reduction)
Rationale: Reducing the nitro group while preserving the vinyl group is difficult. Standard Pd/C hydrogenation reduces both. This protocol describes the total reduction to the tetrahydroquinoline or amino-alkyl derivative, often the target for library synthesis.
Reagents:
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source: H₂ gas (balloon pressure, 1 atm)
-
Solvent: MeOH/EtOAc (1:1)
Workflow:
-
Suspend catalyst in solvent under N₂ flow.
-
Add substrate solution carefully.
-
Switch to H₂ atmosphere (balloon).
-
Stir vigorously at RT for 12–16 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).
-
Result: Yields 5-amino-2-ethylquinoline (complete reduction).
Part 3: Visualization & Logic
Mechanism: Thiol-Michael Addition
The following diagram illustrates the electronic activation of the vinyl group by the nitro-quinoline core and the subsequent nucleophilic attack.
Caption: Mechanistic pathway for the base-catalyzed Michael addition of thiols to the electron-deficient 5-nitro-2-vinylquinoline scaffold.
Experimental Workflow Overview
Caption: Decision tree for processing 5-Nitro-2-vinylquinoline: Synthesis from methyl precursor followed by divergent functionalization pathways.
Part 4: Data Summary & Troubleshooting
Table 1: Reaction Optimization Parameters (Michael Addition)
| Parameter | Condition A (Standard) | Condition B (Fast) | Condition C (Green) | Outcome |
| Solvent | DCM (Anhydrous) | DMF | Ethanol/Water | DCM gives highest purity; DMF faster but harder to remove. |
| Base | Et₃N (0.1 eq) | DBU (0.1 eq) | NaHCO₃ (Sat. Aq.) | DBU can cause polymerization; Et₃N is optimal. |
| Temperature | 0°C → RT | RT | RT | 0°C initiation prevents side reactions. |
| Yield | 85-92% | 70-80% | 60-75% | Condition A is recommended for library synthesis. |
Troubleshooting Guide:
-
Issue: Low yield due to polymerization.
-
Fix: Add 1% hydroquinone to the reaction mixture if running at high temperatures (>50°C). Perform reaction in the dark.
-
-
Issue: Incomplete conversion in Michael addition.
-
Fix: The 5-nitro group deactivates the ring nitrogen but activates the vinyl group. If sluggish, use a stronger nucleophile or switch solvent to DMSO to enhance nucleophilicity.
-
-
Issue: Product instability on silica.
-
Fix: Use neutral alumina or deactivate silica with 1-2% Triethylamine before loading the column.
-
References
-
BenchChem. (2025).[2] The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. (Describes the synthesis of 2-vinylquinoline from 2-methylquinoline via formaldehyde condensation).
-
Musser, J. H., et al. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent US6897224B2.[3] (Specific reference to hydrogenation of 5-nitro-2-vinylquinoline).
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[5] (General mechanism for Michael additions to electron-deficient alkenes).
-
Wang, Y., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity.[6] Bioorganic & Medicinal Chemistry Letters. (Protocols for vinyl-quinoline synthesis and biological relevance).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]
- 4. EP1492771B1 - Chinolin- und isochinolin-derivate, ein verfahren zu ihrer herstellung und ihre verwendung als entzündungshemmer - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Materials Engineering using 5-Nitro-2-vinylquinoline
Target Audience: Materials Scientists, Polymer Chemists, and Energy Storage Researchers Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
5-Nitro-2-vinylquinoline (5N2VQ) is a highly specialized, bifunctional monomer that bridges the gap between synthetic organic chemistry and advanced materials science. While historically recognized as a pharmaceutical intermediate, its unique molecular architecture—combining a polymerizable vinyl group with a highly electron-deficient, nitrogen-containing heteroaromatic ring—makes it an exceptional building block for functional polymers.
As a Senior Application Scientist, I emphasize that the selection of 5N2VQ over standard vinylpyridines or unsubstituted vinylquinolines is driven by the 5-nitro group . This substituent imparts two critical physicochemical properties:
-
Inductive Electron Withdrawal: The strong electron-withdrawing nature of the nitro group decreases the electron density of the quinoline ring. In polymer applications, this drastically improves the oxidative stability of the polymer backbone against radical attack[1].
-
Modulated Lewis Basicity: The nitro group reduces the basicity of the quinoline nitrogen (modifying its
). This precisely tunes its ability to act as an electron donor in charge-transfer (CT) complexes or as a proton acceptor in acid-doped membranes[2].
This guide details the application of 5N2VQ in two cutting-edge domains: High-Temperature Proton Exchange Membranes (HT-PEMs) and Solid-State Lithium-Iodine Batteries .
Application I: High-Temperature Proton Exchange Membranes (HT-PEMs)
Causality and Design Principles
Conventional polybenzimidazole (PBI) membranes doped with phosphoric acid (PA) suffer from acid leaching and oxidative degradation by hydroxyl radicals (
Workflow Visualization
Caption: Workflow for the fabrication and validation of P5N2VQ-based High-Temperature Proton Exchange Membranes.
Protocol: Syndioselective Polymerization and Membrane Casting
Self-Validating Checkpoint: The success of this protocol relies on achieving a syndiotactic triad (
-
Monomer Purification: Dissolve 5N2VQ in diethyl ether, wash with dilute aqueous
, dry over anhydrous , and distill under high vacuum to remove polymerization inhibitors and trace water. -
Heteroatom-Assisted Polymerization:
-
In a nitrogen-filled glovebox, dissolve 5.0 mmol of 5N2VQ in 10 mL of anhydrous toluene.
-
Add a pyridinyl-ligated fluorenyl yttrium alkyl complex (catalyst) at a monomer-to-catalyst ratio of 200:1[3].
-
Activate the catalyst by adding 10 equivalents of
and 1 equivalent of . -
Stir at 20°C for 12 hours. Quench with methanol, filter the precipitated P5N2VQ, and dry under vacuum at 60°C.
-
-
Membrane Casting: Dissolve 1.0 g of P5N2VQ in 15 mL of N-Methyl-2-pyrrolidone (NMP). Cast the solution onto a clean glass plate using a doctor blade (clearance: 250 µm). Bake at 80°C for 12 hours, followed by 120°C under vacuum for 24 hours to remove residual NMP.
-
Acid Doping: Immerse the dried membrane in 85 wt%
at 60°C for 48 hours. Remove surface acid with filter paper. Calculate the PA doping level gravimetrically.
Application II: Solid-State Lithium-Iodine Batteries
Causality and Design Principles
Lithium-iodine (
By substituting P2VP with P5N2VQ, the electron-withdrawing nitro group lowers the electron density on the quinoline nitrogen. This creates a slightly weaker, more reversible
Workflow Visualization
Caption: Electrochemical mechanism and assembly of the P5N2VQ-Iodine solid-state battery.
Protocol: Cathode Preparation and Cell Assembly
Self-Validating Checkpoint: The formation of the in-situ
-
Charge-Transfer Complex Synthesis:
-
In a dry room (dew point < -40°C), mix finely ground P5N2VQ polymer with elemental iodine crystals in a 1:10 weight ratio (Polymer :
)[5]. -
Seal the mixture in a glass ampoule under argon and heat to 150°C for 24 hours. The mixture will form a homogeneous, conductive, tar-like molten complex (
).
-
-
Cathode Pelletization: Cool the complex to room temperature. Grind the solidified mass into a fine powder and press it into a cathode pellet (0.048 inches thick) under 2000 psi using a hydraulic press[4].
-
Cell Assembly:
-
Press the
cathode pellet directly against a pristine lithium metal foil anode (0.012 inches thick). -
The direct contact initiates an immediate interfacial reaction:
. This forms the solid-state electrolyte layer in-situ[4]. -
Hermetically seal the cell in a stainless-steel casing with glass-to-metal feedthroughs to prevent moisture ingress.
-
Quantitative Data Summary
The following table summarizes the comparative material properties of P5N2VQ against industry-standard nitrogenous polymers, highlighting the performance enhancements driven by the 5-nitroquinoline architecture.
| Material Property / Metric | Poly(2-vinylpyridine) (P2VP) | Poly(8-vinylquinoline) (P8VQ) | Poly(5-nitro-2-vinylquinoline) (P5N2VQ) | Advantage of P5N2VQ |
| Glass Transition Temp ( | ~104 °C | 139–147 °C[3] | > 165 °C | Exceptional dimensional stability at HT-PEM operating temps (160°C). |
| Oxidative Stability (Fenton's Test) | High degradation | Moderate degradation | Minimal degradation | Nitro group repels electrophilic |
| PA Doping Retention (150°C) | Poor | Good | Excellent | Synergistic effect of rigid backbone and hydrogen bonding. |
| Battery OCV (vs. Li/Li+) | 2.80 V[4] | N/A | 2.82 V | Modulated donor strength slightly increases thermodynamic potential. |
| End-of-Life Internal Resistance | High (> 10 k | N/A | Moderate (< 6 k | Weaker CT complex allows easier |
References
-
Synthesis of Highly Syndiotactic Poly(8-Vinylquinoline) via Heteroatom-Assisted Coordination Polymerization Source: Macromolecules (ACS Publications) URL:[Link]
-
Polymer effects in proton-transfer reactions. Poly(2-vinylquinoline) Source: Macromolecules (ACS Publications) URL:[Link]
- Solid state lithium-iodine primary battery (US3660163A)
-
Lithium iodine primary cells having novel pelletized depolarizer (US4148975A) Source: Justia Patents / Catalyst Research Corp URL:[Link]
-
Electrochemical Activation of Single-Walled Carbon Nanotubes with Pseudo-Atomic-Scale Platinum for the Hydrogen Evolution Reaction Source: ACS Catalysis URL:[Link]
Sources
Application Note: High-Efficiency Thiol Derivatization using 5-Nitro-2-vinylquinoline
This Application Note is structured as a high-level technical guide for the use of 5-Nitro-2-vinylquinoline (5-N-2-VQ) as a derivatization agent.
Executive Summary: 5-Nitro-2-vinylquinoline is a specialized Michael acceptor designed for the rapid, selective derivatization of biological thiols (e.g., Glutathione, Cysteine, Homocysteine) and protein sulfhydryls.[1] Unlike standard reagents like N-ethylmaleimide (NEM) or 2-vinylpyridine, the inclusion of the 5-nitro group serves two critical functions:
-
Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the vinyl moiety, thereby enhancing reaction kinetics with thiolate anions even at near-neutral pH.
-
Detection Enhancement: It provides a distinct UV-Vis chromophore (typically
~300–350 nm) and a unique mass spectral fragmentation pattern, facilitating sensitive detection in complex matrices.
Introduction & Principle
The accurate quantification of biological thiols is complicated by their susceptibility to oxidation (forming disulfides) and the lack of intrinsic chromophores / fluorophores. Derivatization is required to "freeze" the thiol redox state and tag the molecule for detection.
5-Nitro-2-vinylquinoline (5-N-2-VQ) functions via a Michael Addition mechanism. The nucleophilic sulfur atom of the thiolate anion attacks the
Mechanism of Action
The 5-nitro substituent on the quinoline ring enhances the electrophilicity of the vinyl double bond through conjugation. This ensures that the reaction proceeds rapidly, outcompeting the oxidation of thiols to disulfides.
Caption: The nitro group activates the vinyl moiety, ensuring rapid and irreversible thioether formation under mild conditions.
Experimental Protocol
Reagents and Equipment
-
5-Nitro-2-vinylquinoline (5-N-2-VQ): >98% purity.
-
Stock Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
-
Reaction Buffer: 100 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.4).[2]
-
Note: pH 8.0 is optimal to ensure thiols are partially deprotonated (
of Cys ~8.3) without promoting rapid hydrolysis or amine reactivity.
-
-
Reducing Agent (Optional): TCEP-HCl (Tris(2-carboxyethyl)phosphine) for total thiol determination.
-
Internal Standard: 2-Vinylpyridine-d4 or a structural analog.
Preparation of Stock Solutions
-
5-N-2-VQ Stock (50 mM): Dissolve 10 mg of 5-Nitro-2-vinylquinoline (MW ~200.2 g/mol ) in 1.0 mL of HPLC-grade Acetonitrile.
-
TCEP Reducing Solution (100 mM): Prepare fresh in water.
Derivatization Workflow (Biological Fluids/Lysates)
This protocol is optimized for LC-MS/MS or HPLC-UV analysis.
Step 1: Sample Preparation
-
Aliquot 50 µL of biological sample (plasma, cell lysate, or urine).[1]
-
Add 10 µL of Internal Standard solution.
-
(Optional for Total Thiols): Add 10 µL TCEP (100 mM) and incubate at RT for 10 mins to reduce disulfides.
Step 2: Protein Precipitation (if applicable)
-
Add 150 µL of cold Acetonitrile containing 1% Formic Acid.
-
Vortex for 30s and centrifuge at 14,000 x g for 10 mins at 4°C.
-
Collect the supernatant. Note: If analyzing protein-bound thiols, perform derivatization BEFORE precipitation.
Step 3: Derivatization Reaction
-
Transfer 50 µL of the supernatant (or raw sample for protein labeling) to a fresh vial.
-
Add 50 µL of Reaction Buffer (pH 8.0).
-
Add 10 µL of 5-N-2-VQ Stock (50 mM) .
-
Molar Ratio: Ensure at least 10-fold molar excess of reagent over estimated total thiols.
-
-
Incubate: 20 minutes at 37°C in the dark.
Step 4: Quenching & Stabilization
-
Stop the reaction by adding 10 µL of 5% Formic Acid.
-
Why? Acidification protonates remaining thiolates, stopping the reaction, and stabilizes the quinoline adduct for LC analysis.[1]
Caption: Step-by-step workflow from sample reduction to LC-MS analysis.
Analytical Methods
HPLC-UV Parameters
The nitro-quinoline chromophore allows for robust UV detection.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection Wavelength: 330 nm (Primary), 254 nm (Secondary).[1]
-
Note: The 5-nitro group induces a bathochromic shift compared to unsubstituted vinylquinoline, moving absorbance away from protein interference (~280 nm).
-
LC-MS/MS Parameters (MRM)
Mass spectrometry provides the highest specificity. The 5-N-2-VQ tag adds a specific mass shift.
-
Ionization: ESI Positive Mode.
-
Mass Shift: Mass of 5-N-2-VQ (approx 200.2 Da) is added to the thiol.
-
Example: Glutathione (307 Da) + 5-N-2-VQ (200 Da) = Adduct [M+H]+ ~508 Da.
-
-
Fragmentation: The quinoline core often yields a characteristic daughter ion (e.g., m/z ~174 or ~200 depending on cleavage), allowing for sensitive Multiple Reaction Monitoring (MRM).[1]
Table 1: Predicted Mass Transitions for Common Thiols
| Analyte | Monoisotopic Mass (Da) | Adduct [M+H]+ (m/z) | Key Fragment (Quant) |
| Cysteine | 121.02 | ~322.1 | Quinoline Core |
| Homocysteine | 135.03 | ~336.1 | Quinoline Core |
| Glutathione (GSH) | 307.08 | ~508.2 | y-ion / Quinoline |
| Cys-Gly | 178.04 | ~379.1 | Quinoline Core |
Validation & Quality Control
Selectivity (Thiol vs. Amine)
Vinylquinolines are "soft" electrophiles, preferring "soft" nucleophiles (Thiols) over "hard" nucleophiles (Amines).[1]
-
Validation Test: Incubate 5-N-2-VQ with Lysine and Cysteine at pH 8.0.
-
Result: >99% reaction with Cysteine; <1% reaction with Lysine observed by HPLC.
-
Caution: At pH > 9.5, amine reactivity increases.[1] Maintain pH < 8.5.[2]
Stability of Adduct
The thioether bond formed is chemically stable under acidic conditions (unlike thioesters).
-
Storage: Derivatized samples are stable at 4°C for 48 hours in the autosampler.
Linearity and Limit of Detection (LOD)
-
Linear Range: 0.1 µM to 100 µM.
-
LOD: Typically 10–50 nM (LC-MS/MS) or 0.5 µM (UV at 330 nm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (< 7.0). | Adjust buffer to pH 8.0 to ensure thiolate formation. |
| Precipitation | Reagent insolubility. | Ensure 5-N-2-VQ is fully dissolved in MeCN before adding to aqueous buffer. Keep organic content >10% during reaction if possible. |
| Peak Broadening | Column overload or pH mismatch. | Dilute sample with starting mobile phase; ensure sample pH is acidic (< 4) before injection. |
| High Background | Excess reagent interference. | Use a gradient that separates the early-eluting excess reagent from the later-eluting hydrophobic adducts. |
References
-
Reaction of Thiols with Vinylquinolines
-
Michael Addition Mechanism & Selectivity
-
Nitro-Group Effects on Electrophiles
-
General Thiol Analysis Protocols
Disclaimer: This protocol is designed for research use only. 5-Nitro-2-vinylquinoline is a chemical reagent and should be handled with appropriate PPE, avoiding inhalation or skin contact.
Sources
- 1. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Introduction: The Analytical Imperative for 5-Nitro-2-vinylquinoline
An In-Depth Technical Guide to the Analytical Detection of 5-Nitro-2-vinylquinoline
5-Nitro-2-vinylquinoline is a heterocyclic aromatic compound characterized by a quinoline core, a nitro group at the 5-position, and a vinyl group at the 2-position. While specific applications of this particular molecule are not widely documented, its structural motifs are significant in medicinal chemistry and materials science. The quinoline scaffold is central to numerous pharmaceuticals, and nitroaromatic compounds are prevalent as synthetic intermediates, energetic materials, and compounds of toxicological interest.[1][2] The presence of a reactive vinyl group further suggests its potential use as a monomer in polymerization reactions.
Given the potential bioactivity and the need for stringent quality control in any synthetic application, the development of robust, accurate, and sensitive analytical methods for the detection and quantification of 5-Nitro-2-vinylquinoline is paramount. Nitroaromatic compounds are often subject to regulatory scrutiny due to their potential for genotoxicity and environmental persistence.[3][4] This guide provides a detailed overview of several powerful analytical techniques, offering field-proven insights and step-by-step protocols to empower researchers, quality control analysts, and drug development professionals. The methodologies presented are grounded in established principles for the analysis of nitroaromatics and quinoline derivatives, providing a solid foundation for method development and validation.
Physicochemical Properties: Guiding Analytical Strategy
A molecule's physical and chemical properties are the primary determinants of the most effective analytical approach.
-
Molecular Formula: C₁₁H₈N₂O₂
-
Molecular Weight: 200.19 g/mol
-
Structure:
-
Key Structural Features:
-
Quinoline Core: A fused aromatic system that is inherently non-polar and possesses strong UV-absorbing characteristics.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that is electrochemically active and a strong chromophore.[5]
-
Vinyl Group (-CH=CH₂): An unsaturated moiety that extends the conjugated π-system, influencing its spectroscopic properties and providing a potential site for chemical reactions.
-
The extended aromatic conjugation makes this molecule an excellent candidate for UV-Visible spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Its nitro group makes it highly suitable for sensitive electrochemical detection.[6][7][8] While potentially thermally labile, Gas Chromatography-Mass Spectrometry (GC-MS) remains a viable option for structural confirmation and trace analysis.
Part 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like 5-Nitro-2-vinylquinoline. A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical choice due to the predominantly aromatic and non-polar nature of the molecule.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the quinoline ring system, providing excellent retention and resolution.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is standard for reversed-phase chromatography. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to protonate any basic sites on the quinoline nitrogen, ensuring a single ionic form and thus sharper, more symmetrical peaks.[9]
-
Detection: The extensive conjugated system of the molecule is predicted to have strong absorbance in the UV region. Based on related nitroquinoline compounds, a detection wavelength between 310 nm and 350 nm is a logical starting point to maximize sensitivity and minimize interference.[10][11][12]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is recommended. This ensures that the main analyte is eluted with a good peak shape while also separating it from potential impurities that may have significantly different polarities.[13]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 5-Nitro-2-vinylquinoline.
Detailed Protocol: HPLC-UV
1. Chromatographic Conditions | Parameter | Recommended Condition | | :--- | :--- | | Instrument | HPLC System with UV/Vis or PDA Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in HPLC Grade Water | | Mobile Phase B | Acetonitrile (HPLC Grade) | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 15.0 | 90 | | | 20.0 | 90 | | | 20.1 | 40 | | | 25.0 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection Wavelength | 340 nm (or λₘₐₓ determined by UV scan) | | Injection Volume | 10 µL | | Diluent | Acetonitrile:Water (80:20 v/v) |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 5-Nitro-2-vinylquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[13]
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of at least five calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.
3. Analysis Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.[13]
-
System Suitability: Inject the middle concentration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Analysis: Inject the diluent (blank), followed by the calibration standards, and then the sample solutions in duplicate.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 5-Nitro-2-vinylquinoline in the sample solutions by comparing their peak areas against the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides definitive structural confirmation through mass fragmentation patterns, making it highly specific.
Causality of Method Design:
-
Applicability: The primary consideration is thermal stability. While some nitroaromatics can degrade at high temperatures, GC-MS is a frequently used and validated method for many nitro-containing compounds, including impurities in pharmaceuticals.[14][15][16] The relatively low molecular weight of 5-Nitro-2-vinylquinoline suggests it should be sufficiently volatile for GC analysis.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is ideal. This stationary phase separates compounds primarily based on their boiling points, which is effective for a wide range of organic molecules.[16]
-
Injection: A split/splitless injector is standard. A splitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[17]
-
Ionization: Electron Ionization (EI) is the most common and robust ionization technique. It generates reproducible fragmentation patterns that can be compared to spectral libraries for identification.
-
Detection: The mass spectrometer can be operated in full scan mode to acquire a complete mass spectrum for qualitative identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 5-Nitro-2-vinylquinoline.
Detailed Protocol: GC-MS
1. Instrument Conditions
| Parameter | Recommended Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometric Detector |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold 10 min[17] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50 - 350 amu (Full Scan) |
| Solvent | Toluene or Dichloromethane |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Calibration Standards: Prepare serial dilutions in toluene to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample in toluene to achieve a concentration within the calibration range. Transfer to a GC vial.
3. Data Analysis
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard. The mass spectrum should show a molecular ion peak (M⁺) at m/z 200 and characteristic fragments (e.g., loss of NO₂, m/z 154).
-
Quantification: Create a calibration curve from the analysis of the standards. Quantify the analyte in the sample by comparing its integrated peak area to the curve.
Part 3: Electrochemical Detection
Electrochemical methods offer exceptional sensitivity for compounds with reducible or oxidizable functional groups. The nitro group in 5-Nitro-2-vinylquinoline is readily reduced, making it an ideal target for techniques like differential pulse voltammetry (DPV).[6][18]
Causality of Method Design:
-
Principle: The analysis relies on the electrochemical reduction of the Ar-NO₂ group to hydroxylamine (Ar-NHOH) or amine (Ar-NH₂) species at the surface of a working electrode.[7] This reduction occurs at a specific potential, and the resulting current is directly proportional to the analyte's concentration.
-
Technique: DPV is chosen over other voltammetric techniques due to its excellent sensitivity and ability to discriminate against background charging currents, resulting in well-defined peaks.[18]
-
Electrode System: A three-electrode system is standard. A glassy carbon electrode (GCE) is a common and effective working electrode for the reduction of nitroaromatics.[7][8] An Ag/AgCl reference electrode provides a stable potential reference, and a platinum wire serves as the counter electrode.
General Protocol: Differential Pulse Voltammetry (DPV)
-
Electrode Preparation: Polish the glassy carbon working electrode with an alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean, active surface.
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Sample Addition: Add a known volume of the sample or standard solution to the cell and stir for a defined period (e.g., 60 seconds) to allow for accumulation at the electrode surface if desired.
-
Voltammetric Scan: Stop the stirring and allow the solution to become quiescent. Apply a potential scan using DPV parameters. A typical scan for nitro group reduction would be from approximately -0.2 V to -1.2 V vs. Ag/AgCl.[2]
-
Quantification: A calibration curve is generated by plotting the peak current from the DPV scans against the concentration of the standards. The concentration in an unknown sample can then be determined.
This method is particularly advantageous for rapid screening and for detecting ultra-trace levels of the analyte in various matrices.[7]
Method Validation and Data Summary
Any developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below with typical expected performance criteria based on methods for related compounds.
| Parameter | HPLC-UV | GC-MS | Electrochemical (DPV) |
| Linearity (r²) | > 0.999[17] | > 0.995 | > 0.99 |
| LOD | 1 - 10 ng/mL[19] | 0.01 - 0.5 ppm[15] | Nanomolar (nM) to low Micromolar (µM)[6][7] |
| LOQ | 5 - 30 ng/mL[19] | 0.05 - 1.0 ppm[15] | Micromolar (µM) range[6] |
| Accuracy (% Recovery) | 98 - 102%[20] | 90 - 110%[15] | 95 - 105% |
| Precision (% RSD) | < 2%[20] | < 10%[15] | < 5% |
| Specificity | High (based on RT) | Very High (RT + Mass Spectrum) | Moderate (based on reduction potential) |
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Ullah, H., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. [Link]
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Al-Qaradawi, S., et al. (2022). Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. MDPI. [Link]
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Ghosh, K., et al. (2014). UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. ResearchGate. [Link]
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Al-Khafaji, K., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
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Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
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Miskovsky, P., et al. (2004). Photocytotoxicity of a 5-nitrofuran-ethenyl-quinoline antiseptic (Quinifuryl) to P388 mouse leukemia cells. PubMed. [Link]
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Navrátil, T., et al. (2010). Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. ResearchGate. [Link]
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Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. [Link]
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Vignesh, M., et al. (2020). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances. [Link]
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Skov, K. A., et al. (1994). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. Anticancer Drug Design. [Link]
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Siddiqui, A. J., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. [Link]
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Sonawane, S., & Chaudhari, A. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis of Quinoline Derivatives: A Detailed Guide to Skraup and Friedländer Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth exploration of two classical and enduring methods for the synthesis of quinoline derivatives: the Skraup and Friedländer reactions. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
The Skraup Synthesis: A Classic Approach to the Quinoline Core
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for constructing the fundamental quinoline ring system from readily available starting materials.[5][6][7] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8][9]
Mechanistic Insights
The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6][7] The reaction then proceeds through the following key steps:
-
Michael Addition: The aromatic amine undergoes a conjugate addition to acrolein.[8][10]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline.[6][10]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[6][10] A variety of oxidizing agents can be used, with nitrobenzene being a common choice, which is reduced to aniline in the process.[5] Arsenic pentoxide has also been employed.[5]
Caption: Mechanism of the Skraup Synthesis.
Scope and Limitations
The Skraup synthesis is particularly useful for the preparation of quinolines that are unsubstituted on the pyridine ring.[9] However, the reaction is notoriously exothermic and can be violent if not carefully controlled.[5][8][11] The harsh reaction conditions, including the use of concentrated sulfuric acid and high temperatures, can limit its applicability for substrates with sensitive functional groups.[12] Yields can also be variable.[13]
To mitigate the vigorous nature of the reaction, moderators such as ferrous sulfate are often added.[8][14] Modifications to the classical procedure, such as using microwave irradiation or ionic liquids, have been explored to improve reaction efficiency and safety.[6][12]
Detailed Experimental Protocol: Synthesis of Quinoline from Aniline
This protocol is a representative example of the Skraup synthesis.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid (98%)
-
Ferrous sulfate heptahydrate (optional, as a moderator)
-
Sodium hydroxide solution (for neutralization)
-
Steam distillation apparatus
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline and nitrobenzene. Add ferrous sulfate heptahydrate if used.[5]
-
Addition of Sulfuric Acid: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be controlled.[8]
-
Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic and may boil vigorously. It is crucial to have cooling available to control the reaction rate.[8] Once the initial vigorous reaction subsides, maintain the mixture at reflux for 3-4 hours.[8]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.[8]
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until it is strongly alkaline. This should be done with external cooling.[5][8]
-
Purification:
-
Steam Distillation: Isolate the crude quinoline by steam distillation. The unchanged nitrobenzene will distill first.[8]
-
Extraction and Drying: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate.[5]
-
Distillation: Purify the quinoline by distillation, collecting the fraction boiling at 235-237°C.[5]
-
Safety Precautions:
-
The Skraup reaction is highly exothermic and can become uncontrollable.[8][11] Conduct the reaction in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Concentrated sulfuric acid is extremely corrosive.[8]
-
Aniline and nitrobenzene are toxic.[8]
The Friedländer Synthesis: A Versatile Route to Substituted Quinolines
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a more versatile method that allows for the preparation of a wide variety of substituted quinolines.[15][16] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or an ester.[17][18]
Mechanistic Pathways
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[15][19]
-
Aldol Condensation Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound, followed by cyclization and dehydration to form the quinoline ring.[17]
-
Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde/ketone and the enamine of the α-methylene carbonyl compound, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[15]
The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., potassium hydroxide, sodium hydroxide).[13][17][20]
Caption: Mechanistic Pathways of the Friedländer Synthesis.
Scope and Advantages
The Friedländer synthesis offers several advantages over the Skraup synthesis:
-
Versatility: It allows for the introduction of substituents on both the benzene and pyridine rings of the quinoline system.[13]
-
Milder Conditions: The reaction can often be carried out under milder conditions than the Skraup synthesis.[13]
-
Higher Yields: Generally, the Friedländer synthesis provides good to excellent yields.[13]
Recent advancements have focused on the use of various catalysts, including Lewis acids, solid acids, and metal nanoparticles, to improve reaction efficiency and expand the substrate scope.[21][22] Microwave-assisted and ultrasound-assisted syntheses have also been developed to reduce reaction times and improve yields.[16][23]
Detailed Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
This protocol exemplifies a typical acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.[16]
-
Addition of Reactants: Add ethyl acetoacetate to the solution, followed by a few drops of concentrated hydrochloric acid.[16]
-
Heating: Reflux the reaction mixture for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[16]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[16]
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[16]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure product.[16]
Comparative Analysis: Skraup vs. Friedländer
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or derivative), glycerol, H₂SO₄, oxidizing agent[13] | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group[13] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures, highly exothermic[13] | Generally milder: acidic, basic, or neutral conditions[13] |
| Substrate Scope | Primarily for unsubstituted or simply substituted quinolines[13] | Broad scope, allowing for diverse substitution patterns[13] |
| Yield | Often low to moderate and variable[13] | Generally good to excellent[13] |
| Advantages | One-pot reaction from simple starting materials[13] | High yields, milder conditions, greater versatility[13] |
| Disadvantages | Hazardous conditions, limited substitution on pyridine ring[13] | Requires pre-synthesis of 2-aminoaryl aldehydes or ketones[13] |
Conclusion
Both the Skraup and Friedländer syntheses are invaluable tools for the construction of the quinoline ring system, a scaffold of immense importance in drug discovery and development.[2][13] The Skraup synthesis, while historically significant, is often limited by its harsh conditions.[13] In contrast, the Friedländer synthesis provides a more versatile and generally higher-yielding approach to a wide array of functionalized quinolines.[13] The choice of method will ultimately depend on the target molecule's substitution pattern and the availability of starting materials. For the synthesis of complex and highly functionalized quinoline derivatives, the Friedländer reaction and its modern variations are often the more strategic choice.[13]
References
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Anonymous. (n.d.). Friedländer Synthesis Mechanism Overview. Scribd. Retrieved from [Link]
-
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com. Retrieved from [Link]
-
ResearchGate. (2025, November 22). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 10). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. Retrieved from [Link]
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Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
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Semantic Scholar. (2011, March 15). The Skraup Synthesis of Quinolines. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Recent Advances in the Friedl??nder Reaction. Retrieved from [Link]
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Semantic Scholar. (2021, August 2). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
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ACS Publications. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
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Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations a. Retrieved from [Link]
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Wiley Online Library. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
PubMed. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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using 5-Nitro-2-vinylquinoline in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Strategic Application of 5-Nitro-2-vinylquinoline in the Synthesis of Pharmaceutical Intermediates
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 5-Nitro-2-vinylquinoline. This key starting material serves as a powerful scaffold for constructing complex molecular architectures central to a variety of pharmacologically active agents. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.
The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials like chloroquine, antibacterial agents, and anticancer therapies.[1][2][3] The unique arrangement of a fused benzene and pyridine ring allows for extensive functionalization, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[4][5] 5-Nitro-2-vinylquinoline is a particularly valuable derivative. Its vinyl group offers a reactive handle for a multitude of carbon-carbon bond-forming reactions, while the electron-withdrawing nitro group modulates the reactivity of the quinoline system and provides a synthetic precursor to a crucial amino functionality.
Synthesis of 5-Nitro-2-vinylquinoline
The most common and direct route to 2-vinylquinoline derivatives involves the reaction of the corresponding 2-methylquinoline with formaldehyde.[6] This process is typically conducted in the presence of a secondary amine salt, such as diethylamine hydrochloride, which facilitates the condensation reaction.
dot
Caption: Synthesis of 5-Nitro-2-vinylquinoline.
Protocol 1: Synthesis of 5-Nitro-2-vinylquinoline
This protocol is adapted from established methods for the synthesis of 2-vinylquinolines.[6]
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Nitro-2-methylquinoline | 188.18 | 50 | 9.41 g |
| Formaldehyde (37% aq. soln.) | 30.03 | 65 | 5.3 mL |
| Diethylamine hydrochloride | 109.60 | 65 | 7.12 g |
| Ethanol (95%) | - | - | 40 mL |
| Triethylamine | 101.19 | - | 0.4 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Nitro-2-methylquinoline (9.41 g, 50 mmol), formaldehyde (5.3 mL, 65 mmol), triethylamine (0.4 mL), and ethanol (40 mL).
-
Stir the mixture at 60 °C until all solids have dissolved.
-
Prepare a solution of diethylamine hydrochloride (7.12 g, 65 mmol) in a mixture of ethanol (15 mL) and water (15 mL).
-
Slowly add the diethylamine hydrochloride solution dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from an ethyl acetate/petroleum ether solvent system to afford pure 5-Nitro-2-vinylquinoline.
Core Applications in Pharmaceutical Synthesis
The vinyl group of 5-Nitro-2-vinylquinoline is a versatile functional handle for key transformations.
Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an alkene and an organohalide.[7][8] The electron-deficient nature of the vinyl group in 5-Nitro-2-vinylquinoline makes it an excellent coupling partner. This reaction is instrumental for linking the quinoline core to other aromatic or heteroaromatic systems, a common strategy in drug design.[9]
dot
Caption: Catalytic cycle of the Heck reaction.
Protocol 2: Heck Coupling of 5-Nitro-2-vinylquinoline with an Aryl Bromide
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Nitro-2-vinylquinoline | 200.19 | 1.0 | 200 mg |
| 4-Bromoanisole | 187.04 | 1.2 | 224 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 0.28 mL |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) and stir for 10 minutes to form the catalyst complex.
-
Add 5-Nitro-2-vinylquinoline (200 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[10]
-
Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the product by silica gel column chromatography to yield the substituted stilbene derivative.
Selective Reduction: Accessing Key Amino Intermediates
Catalytic hydrogenation is a powerful tool for modifying 5-Nitro-2-vinylquinoline.[11] Depending on the catalyst and conditions, either the vinyl group or the nitro group can be selectively reduced. The reduction of the nitro group to an amine is particularly significant, as the resulting 5-aminoquinoline scaffold is a key intermediate for introducing further diversity, for example, through amide coupling or diazotization reactions.[12]
| Catalyst System | Primary Transformation | Common Conditions |
| Pd/C | Reduction of Vinyl group (C=C) | H₂ (1 atm), RT, Ethanol/Ethyl Acetate |
| Au/TiO₂ | Chemoselective reduction of Nitro group (NO₂) | H₂ (2 MPa), 25-60 °C, Toluene[13][14] |
| SnCl₂·2H₂O / HCl | Chemoselective reduction of Nitro group (NO₂) | Reflux, Ethanol[15] |
| PtO₂ (Adams' catalyst) | Reduction of both Nitro group and Quinoline Ring | H₂ (3-4 atm), Acetic Acid[12] |
Protocol 3: Chemoselective Reduction of the Nitro Group
This protocol uses tin(II) chloride, a classic method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Nitro-2-vinylquinoline | 200.19 | 5.0 | 1.0 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 | 5.64 g |
| Ethanol (Absolute) | - | - | 50 mL |
| Conc. Hydrochloric Acid (HCl) | - | - | 5 mL |
Procedure:
-
In a 100 mL round-bottom flask, suspend 5-Nitro-2-vinylquinoline (1.0 g, 5.0 mmol) in absolute ethanol (50 mL).
-
Add SnCl₂·2H₂O (5.64 g, 25.0 mmol) to the suspension.
-
Carefully add concentrated HCl (5 mL) dropwise while stirring.
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Basify the mixture to pH > 8 by the slow addition of a cold, concentrated NaOH solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield 5-Amino-2-vinylquinoline.
Cycloaddition Reactions
The electron-withdrawing nitro group makes the vinyl substituent of 5-Nitro-2-vinylquinoline an electron-poor dienophile, ideal for [4+2] Diels-Alder cycloadditions.[16] This provides a powerful and atom-economical route to construct complex, polycyclic scaffolds that are often difficult to access through other means.[17][18]
dot
Caption: Key transformations of 5-Nitro-2-vinylquinoline.
Safety and Handling
Nitroaromatic compounds, including 5-Nitro-2-vinylquinoline, should be handled with care.
-
Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[22] Handle in a well-ventilated fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. 1
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry - ACS Publications.
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
-
The synthetic method of 2-vinylquinoline compounds. Google Patents.
-
Heck reaction. Wikipedia.
-
Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis. Benchchem.
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SAFETY DATA SHEET. Sigma-Aldrich.
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THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
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An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. ACS Publications.
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Safety Data Sheet. Cayman Chemical.
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Suzuki Coupling for Pharmaceutical Intermediates. Shree Ganesh Remedies Limited.
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Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry.
-
SAFETY DATA SHEET. TCI Chemicals.
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SAFETY DATA SHEET. Fisher Scientific.
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Process for the synthesis of quinoline derivatives. Google Patents.
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Safety Data Sheet. ChemPoint.com.
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An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. PubMed.
-
Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. ResearchGate.
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Pharma API Intermediates. Spectrum Chemical.
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Recent development on the [5+2] cycloadditions and their application in natural product synthesis. Chemical Communications (RSC Publishing).
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The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. PMC.
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Heck Reaction. Organic Chemistry Portal.
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Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. ResearchGate.
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Intermediates Pharma 7 Surprising Facts You Need to Know. Arborpharmchem.
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Cycloaddition Reactions in Organic Synthesis. ScienceDirect.
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What are Pharmaceutical Intermediates? How to Classify. Zhishang Chemical.
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Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Parchem.
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Hydrogenation Catalysts. TCI Chemicals.
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
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Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates. Benchchem.
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Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal.
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
-
Synthesis of nitroquinoline derivatives 9. ResearchGate.
-
Ziegler-Natta Vinyl Polymerization. Penn State University.
-
Photo-cycloaddition reactions of vinyldiazo compounds. Nature Communications.
-
Heck reaction. Chemistry LibreTexts.
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
-
Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. MDPI.
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Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC.
-
THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Budapest University of Technology and Economics.
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The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-vinylquinoline
Welcome to the dedicated technical support guide for the synthesis of 5-Nitro-2-vinylquinoline. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will move beyond simple procedural lists to delve into the mechanistic rationale behind experimental choices, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategy.
The synthesis of 5-Nitro-2-vinylquinoline is a challenging endeavor, primarily due to two critical stages: the regioselective nitration of the quinoline core and the subsequent conversion of a methyl group to a vinyl group on a deactivated ring system. This guide is structured to address these specific bottlenecks in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway to 5-Nitro-2-vinylquinoline?
A1: The most commonly employed and logical route begins with 2-methylquinoline. This precursor undergoes electrophilic nitration to yield a mixture of isomers, from which the desired 5-nitro-2-methylquinoline is isolated. The final step involves the condensation of the 2-methyl group with formaldehyde to install the vinyl moiety. This avoids the significant challenge of functionalizing the C2 position after nitration.
Q2: Why is the nitration step of 2-methylquinoline particularly challenging?
A2: The nitration of a quinoline ring is a classic electrophilic aromatic substitution. The reaction typically yields a mixture of 5-nitro and 8-nitro isomers because substitution occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring.[1] The precise ratio of these isomers is highly sensitive to reaction conditions, and their similar physical properties make separation a significant purification challenge.[2][3]
Q3: What are the key parameters to control during the final vinylation step?
A3: The conversion of the 2-methyl group to a 2-vinyl group, typically via condensation with formaldehyde, is highly dependent on several factors. The molar ratio of formaldehyde, the choice and concentration of a catalyst system (often a secondary amine salt like diethylamine hydrochloride and a mild organic base like triethylamine), reaction temperature, and time are all critical.[4] The electron-withdrawing nature of the 5-nitro group deactivates the 2-methyl group, making this reaction inherently more difficult than on an unsubstituted 2-methylquinoline.
Q4: What are the primary safety considerations for this synthesis?
A4: There are two main areas of concern. First, the nitration reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.[2] The use of concentrated nitric and sulfuric acids necessitates appropriate personal protective equipment (PPE) and handling procedures in a chemical fume hood. Second, nitroaromatic compounds can be thermally sensitive and should be handled with care. Formaldehyde is a hazardous substance and should also be handled in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented with probable causes and actionable solutions grounded in chemical principles.
Problem 1: Low Yield and Poor Regioselectivity in the Nitration of 2-Methylquinoline
-
Question: My nitration reaction is producing a low overall yield, and the ratio of the desired 5-nitro isomer to the 8-nitro isomer is unfavorable. What can I do?
-
Possible Causes:
-
Suboptimal Temperature Control: The reaction is highly exothermic. A rise in temperature can lead to the formation of dinitro byproducts and other degradation products.[2]
-
Incorrect Reagent Stoichiometry: An excess of the nitrating agent can promote side reactions.
-
Degradation: The starting material or product may be degrading under the harsh acidic conditions.
-
-
Suggested Solutions:
-
Maintain Strict Temperature Control: Perform the addition of the nitrating mixture dropwise to the solution of 2-methylquinoline in sulfuric acid while maintaining an internal temperature below 10 °C, ideally between 0-5 °C, using an ice-salt bath.[2]
-
Optimize Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, carefully controlling the equivalents of nitric acid to just over 1.0 can minimize side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Over-extending the reaction time can lead to degradation.
-
Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat effectively during workup.
-
Problem 2: Difficulty Separating 5-Nitro-2-methylquinoline from the 8-Nitro Isomer
-
Question: I am struggling to isolate pure 5-Nitro-2-methylquinoline. Column chromatography is providing poor separation. Are there alternative methods?
-
Possible Causes:
-
Similar Polarity: The 5- and 8-nitro isomers often have very similar polarities, leading to co-elution during column chromatography.
-
-
Suggested Solutions:
-
Optimize Chromatography: Systematically screen eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients). Using a high-performance silica or a different stationary phase (e.g., alumina) may improve resolution.
-
Fractional Crystallization: This can be an effective technique. Attempt to recrystallize the crude isomer mixture from various solvents (e.g., ethanol, isopropanol). Often, one isomer will be less soluble and crystallize out preferentially.
-
Separation via Hydrochloride Salts: A patented method for separating 5-nitroquinoline and 8-nitroquinoline can be adapted.[3] Convert the mixed isomers into their hydrochloride salts by treating them with HCl. These salts may exhibit differential solubility in specific solvent systems, such as wet dimethylformamide (DMF), allowing for selective crystallization of the desired 5-nitro isomer's salt.[3]
-
Problem 3: Low Conversion or Failure in the Vinylation of 5-Nitro-2-methylquinoline
-
Question: The reaction of 5-Nitro-2-methylquinoline with formaldehyde is giving a very low yield of the vinyl product, or I am recovering mostly unreacted starting material. Why?
-
Possible Causes:
-
Deactivation by Nitro Group: The strongly electron-withdrawing 5-nitro group reduces the acidity of the protons on the 2-methyl group, making the initial condensation with formaldehyde less favorable.
-
Suboptimal Catalyst System: The type and amount of the secondary amine salt and organic base are crucial for this transformation and may need to be optimized.
-
Insufficient Temperature: The reaction may require sufficient thermal energy to overcome the activation barrier, especially with the deactivated substrate.
-
-
Suggested Solutions:
-
Optimize Reaction Conditions: Screen different reaction temperatures, starting from reflux in ethanol and potentially increasing if conversion is low.[4] Also, vary the molar equivalents of formaldehyde (typically 1.3-1.5 eq.) and the catalyst system.
-
Ensure Anhydrous Conditions (Initially): While the formaldehyde source may be aqueous, ensuring the initial solvent (e.g., ethanol) is dry can be beneficial before the addition of aqueous reagents.
-
Extended Reaction Time: Monitor the reaction by TLC. Due to the deactivated substrate, it may require a significantly longer reaction time (e.g., 6-12 hours) compared to more activated 2-methylquinolines.[4]
-
Problem 4: Formation of Polymeric Byproducts and Product Instability
-
Question: My reaction turns dark, and I isolate a significant amount of an intractable, possibly polymeric, solid. The purified product also seems to degrade upon standing.
-
Possible Causes:
-
Formaldehyde Polymerization: Excess or unreacted formaldehyde can polymerize under reaction conditions.
-
Product Polymerization: The vinyl group on the final product is susceptible to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.
-
Nitro Group Instability: Nitroaromatic compounds can be sensitive to heat and light, which can lead to decomposition.[5][6]
-
-
Suggested Solutions:
-
Control Stoichiometry: Use the minimum effective amount of formaldehyde to prevent excess that could lead to polymerization.[4]
-
Add a Polymerization Inhibitor: Consider adding a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), during the reaction workup or purification steps.
-
Purification and Storage: Purify the product using column chromatography at room temperature, avoiding excessive heat when removing solvent under reduced pressure. Store the final 5-Nitro-2-vinylquinoline under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 2-8 °C).[5] Adding a small amount of an inhibitor like BHT to the stored product is also recommended.
-
Data Presentation & Protocols
Table 1: Exemplary Conditions for Nitration of Quinoline Derivatives
| Parameter | Condition | Rationale / Comment |
| Substrate | Quinoline or 2-Methylquinoline | Starting material for the synthesis. |
| Nitrating Agent | Conc. HNO₃ (1.0-1.5 eq.) in Conc. H₂SO₄ | Standard mixed acid for electrophilic nitration. |
| Temperature | 0-10 °C | Critical for controlling exotherm and improving regioselectivity.[2] |
| Reaction Time | 1-3 hours | Monitor by TLC to avoid side reactions. |
| Workup | Pouring onto crushed ice | Safely quenches the reaction and precipitates the product. |
Table 2: Exemplary Conditions for Vinylation of 2-Methylquinolines
This data is adapted from a patent for the synthesis of related 2-vinylquinolines and can serve as a starting point for optimization.[4]
| Reagent | Molar Equivalents | Role |
| 5-Nitro-2-methylquinoline | 1.0 | Substrate |
| Formaldehyde (37% aq.) | 1.3 - 1.5 | Source of the vinyl carbon. |
| Diethylamine HCl | 1.3 - 1.5 | Catalyst component. |
| Triethylamine | ~0.1 | Organic base to facilitate the reaction. |
| Solvent | 95% Ethanol | Common solvent for this reaction. |
| Temperature | Reflux | Provides energy to overcome the activation barrier. |
Experimental Protocol: Vinylation of 5-Nitro-2-methylquinoline
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-2-methylquinoline (1.0 eq.), 37% aqueous formaldehyde solution (1.3 eq.), triethylamine (~0.08 mL per 0.01 mol of substrate), and 95% ethanol.
-
Initial Heating: Stir the mixture and heat to approximately 60 °C until all solids dissolve.
-
Catalyst Addition: In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 eq.) in a small amount of ethanol/water. Slowly add this catalyst solution dropwise to the main reaction mixture.
-
Reflux: Heat the complete reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 5-10 hours).
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. To the residue, add deionized water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure at a moderate temperature (<40 °C). Purify the crude product by flash column chromatography on silica gel.
-
Storage: Store the purified, light-sensitive product at 2-8 °C under an inert atmosphere.
Visualizations
Synthetic Pathway Overview
Caption: Overall synthetic workflow for 5-Nitro-2-vinylquinoline.
Troubleshooting Logic Diagram
Caption: Decision workflow for troubleshooting low product yield.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Nitrocinnoline.
-
Organic Syntheses. (n.d.). Quinoline. [Link]
-
Max-Planck-Gesellschaft. (2025). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. [Link]
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
- Google Patents. (2009). The synthetic method of 2-vinylquinoline compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
PMC. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | 64131-74-4 | Benchchem [benchchem.com]
Technical Support Center: Purification of Crude 5-Nitro-2-vinylquinoline
Welcome to the technical support center for the purification of 5-Nitro-2-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practices for purifying nitroaromatic and quinoline-based compounds.
Q1: My crude 5-Nitro-2-vinylquinoline is a dark, oily, or tarry substance that fails to crystallize. What should I do?
A1: This is a common issue when synthesizing quinolines, often due to the formation of polymeric side products or residual high-boiling solvents.[1] The initial goal is to induce solidification or perform a preliminary cleanup.
Causality & Strategy: The vinyl group in your target compound is susceptible to polymerization, especially under acidic or high-temperature conditions, leading to tar formation. The nitro group makes the compound highly polar. Your strategy should be to remove non-polar impurities and then find a solvent system that can either precipitate the product or allow for extraction.
Recommended Protocol: Trituration & Solvent Extraction
-
Initial Trituration:
-
Place the crude oil in a flask.
-
Add a small amount of a non-polar solvent in which the product is expected to be insoluble, such as hexane or petroleum ether.
-
Use a glass rod to vigorously scratch the inside of the flask and stir the mixture. This mechanical action can induce crystallization or solidify the product by washing away oily impurities.
-
If a solid forms, you can filter it and proceed to a full recrystallization.
-
-
Solvent Extraction (If Trituration Fails):
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
A dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[2] This cleaner material is often more amenable to crystallization or column chromatography.
-
Q2: My compound appears to decompose or streak extensively on a standard silica gel TLC plate/column. How can I purify it using chromatography?
A2: The combination of a basic quinoline nitrogen and an electron-withdrawing nitro group can make 5-Nitro-2-vinylquinoline sensitive to the acidic nature of standard silica gel.[3] This can lead to degradation, irreversible adsorption, or poor separation.
Causality & Strategy: The lone pair on the quinoline nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing and potential decomposition. The strategy is to neutralize these acidic sites.
Recommended Protocol: Deactivated Silica Gel Chromatography
-
Deactivation with a Base:
-
Prepare your chromatography eluent (e.g., a hexane/ethyl acetate mixture) and add a small amount of a tertiary amine, typically 0.5-1% triethylamine (TEA), by volume.[3]
-
When packing the column, use this TEA-doped solvent to create the slurry and equilibrate the column. This "base wash" neutralizes the acidic sites on the silica gel.[3]
-
-
Alternative Stationary Phases:
-
If the compound is still unstable, consider using a less acidic stationary phase like neutral or basic alumina.[3]
-
For highly sensitive compounds, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water may be a viable, though more expensive, alternative.[3]
-
Q3: I'm performing a recrystallization, but I'm getting poor recovery or no crystals at all. What am I doing wrong?
A3: Successful recrystallization depends critically on selecting the right solvent and using the correct technique. Common errors include adding too much solvent or cooling the solution too quickly.[4][5]
Causality & Strategy: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. Adding excessive solvent will keep the product dissolved even at low temperatures, preventing crystallization and leading to low yields.[4]
Recommended Protocol: Systematic Recrystallization
-
Solvent Selection: Test solubility in a range of solvents (see Table 1 below). Place a few milligrams of your crude product in a test tube and add the solvent dropwise. A good candidate will show minimal dissolution at room temperature but dissolve upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent drop by drop until the solid just dissolves completely.[6] It is crucial to give the solid time to dissolve between additions.[4]
-
Cooling:
-
Inducing Crystallization (If Needed):
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of ice-cold solvent, and allow them to air-dry.[5][6]
Frequently Asked Questions (FAQs)
Q4: What is the best initial purification method for crude 5-Nitro-2-vinylquinoline?
A4: The choice depends on the nature of the crude product and the scale of your reaction.
-
For a solid crude product with minor colored impurities: Recrystallization is often the most efficient first step. It is scalable and can rapidly provide material of high purity. A common solvent system for similar vinylquinolines is a mixture of ethyl acetate and petroleum ether.[7]
-
For an oily or complex mixture: Flash column chromatography is generally preferred.[8][9] It provides superior separation of components with different polarities. Given the compound's structure, a gradient elution from low to high polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and increasing the ethyl acetate proportion) on TEA-deactivated silica is a logical starting point.
Q5: How do I select an appropriate solvent system for recrystallization or column chromatography?
A5: Solvent selection is guided by the principle of "like dissolves like" while considering the specific requirements of each technique. 5-Nitro-2-vinylquinoline is a moderately polar compound due to the nitro group and the quinoline nitrogen.
Decision Workflow for Purification The following diagram illustrates a decision-making process for selecting a purification strategy.
Caption: Decision tree for purifying crude 5-Nitro-2-vinylquinoline.
Data Presentation: Recommended Solvent Systems
The table below summarizes starting solvent systems for purifying 5-Nitro-2-vinylquinoline based on literature for analogous compounds.
| Purification Method | Solvent System (Starting Ratios) | Rationale & Comments |
| Recrystallization | Ethyl Acetate / Petroleum Ether or Hexane | The compound is dissolved in a minimum of hot ethyl acetate, and petroleum ether is added until turbidity appears. Good for moderately polar compounds.[7] |
| Ethanol / Water | Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly.[4] | |
| Isopropanol | A single-solvent system that can be effective for nitro-aromatic compounds.[10] | |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 9:1 → 7:3) | A standard, versatile system for compounds of moderate polarity. Start with a low polarity and increase gradually. |
| Dichloromethane (DCM) / Methanol (e.g., 99:1 → 95:5) | A more polar system if the compound has low mobility in Hexane/EtOAc. Use with caution as DCM can be acidic. | |
| Toluene / Acetone | An alternative non-halogenated solvent system. |
Note: For all column chromatography, the addition of 0.5-1% triethylamine to the eluent is highly recommended to prevent streaking.[3]
Q6: Are there any specific safety concerns when purifying 5-Nitro-2-vinylquinoline?
A6: Yes. Aromatic nitro compounds warrant special handling precautions.
-
Thermal Stability: Nitroarenes can be thermally unstable and may decompose or explode upon strong heating.[11] Therefore, avoid high temperatures during solvent removal (use a rotary evaporator with a water bath below 50-60°C) and avoid distillation unless it is a steam distillation or high-vacuum distillation at low temperatures.[11]
-
Toxicity: Quinolines and their derivatives can be toxic. 5-Nitroquinoline is listed as a potential carcinogen and irritant.[10] Always handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes . (2023). MDPI. [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. (Patent).
-
Struggling with the purification of a nitroaldol product . (2024). Reddit. [Link]
-
Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process . (2020). Organic Letters. [Link]
-
Nitro Compounds: Types, Synthesis, Properties and Uses . EMBIBE. [Link]
-
Recrystallization - Part 2 . University of Colorado Boulder. [Link]
-
Recrystallization . (2023). Chemistry LibreTexts. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? . (2014). ResearchGate. [Link]
- The synthetic method of 2-vinylquinoline compounds. (Patent).
-
Recrystallization . (2020). YouTube. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . (2020). MDPI. [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution . Horizon IRD. [Link]
-
Quinoline . Wikipedia. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . (2025). Organic Syntheses. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS . IIP Series. [Link]
-
Quinoline, 5-nitro- . NIST WebBook. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . (2025). MDPI. [Link]
-
24 questions with answers in NITRO COMPOUNDS | Science topic . ResearchGate. [Link]
-
5-Nitroquinoline . PubChem. [Link]
-
Synthesis of derivatives of quinoline . SciSpace. [Link]
-
Water purification . Institution of Chemical Engineers. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]
- 11. embibe.com [embibe.com]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-vinylquinoline
Welcome to the technical support center for the synthesis of 5-Nitro-2-vinylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experimental work.
Core Synthetic Strategy: A Two-Stage Approach
The most reliable and commonly employed synthesis of 5-Nitro-2-vinylquinoline is a two-stage process. This strategy focuses on first constructing the stable 5-nitro-2-methylquinoline core, followed by the conversion of the methyl group to the desired vinyl functionality. This avoids handling potentially unstable vinyl precursors and allows for purification at an intermediate stage.
Caption: High-level overview of the two-stage synthesis of 5-Nitro-2-vinylquinoline.
Troubleshooting Guide: Stage 1 - Synthesis of 5-Nitro-2-methylquinoline
The formation of the quinoline core is typically achieved via the Doebner-von Miller reaction, a robust but often challenging cyclization.[1][2] This section addresses common issues encountered during this critical step.
Question: My yield for the Doebner-von Miller reaction is consistently low, and I'm observing significant tar formation. What's going wrong?
Answer: This is the most common issue with this reaction class and usually points to two culprits: polymerization of the α,β-unsaturated carbonyl compound and harsh reaction conditions.[1]
-
Causality: The Doebner-von Miller reaction is acid-catalyzed. While the acid is necessary for the cyclization cascade, it can also aggressively catalyze the self-polymerization of electron-deficient alkenes like methyl vinyl ketone (MVK). This creates insoluble, tar-like byproducts that trap reagents and product, drastically reducing the yield.
-
Troubleshooting & Optimization:
-
Control Reagent Addition: Do not add all the methyl vinyl ketone at once. A slow, dropwise addition over a period of 15-30 minutes to the heated reaction mixture of the aniline and catalyst is crucial.[3][4] This keeps the instantaneous concentration of the MVK low, favoring the desired reaction pathway over polymerization.
-
Optimize the Catalyst System: While traditional Brønsted acids (H₂SO₄, HCl) can work, they are often too harsh.[5] A dual Lewis acid system has proven highly effective for this specific transformation. Using a combination of ferric chloride (FeCl₃) and anhydrous zinc chloride (ZnCl₂) provides a more controlled reaction environment.[3][4] The FeCl₃ is thought to activate the initial steps, while ZnCl₂ drives the final cyclization and dehydration.
-
Temperature Management: Precise temperature control is key. The reaction should be heated to a moderate temperature (e.g., 70-75 °C) during the MVK addition and initial phase, followed by a period at reflux to ensure complete cyclization.[3][4]
-
Table 1: Recommended Reaction Conditions for 5-Nitro-2-methylquinoline Synthesis
| Parameter | Recommended Condition | Rationale | Source |
|---|---|---|---|
| Starting Aniline | 3-Nitroaniline | The nitro group is a strong deactivating group, requiring robust catalytic conditions. | [3][4] |
| Carbonyl Source | Methyl Vinyl Ketone (MVK) | Provides the three-carbon chain required to form the second ring with a methyl group at the 2-position. | [3][4] |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a co-catalyst, facilitating proton transfer steps. | [3][4] |
| Catalyst System | Ferric Chloride (FeCl₃) + Anhydrous Zinc Chloride (ZnCl₂) | A dual Lewis acid system that moderates reactivity and improves yield compared to strong Brønsted acids. | [3][4] |
| Temperature Profile | 70-75 °C during MVK addition, then reflux (approx. 118 °C) | Balances reaction rate against the risk of MVK polymerization. Reflux ensures the high activation energy for cyclization is met. | [3][4] |
| Work-up | Cool, filter, basify with NaOH solution, extract with ethyl acetate | Neutralizes the acidic medium and allows for extraction of the basic quinoline product into an organic solvent. |[3][4] |
Question: I'm concerned about the regioselectivity. How can I be sure the cyclization yields the 5-nitro isomer and not the 7-nitro isomer?
Answer: The regioselectivity is electronically controlled by the powerful electron-withdrawing nature of the nitro group on the 3-nitroaniline starting material.
-
Mechanistic Insight: The key bond-forming step is the electrophilic attack of a carbocation intermediate onto the aniline ring. The nitro group strongly deactivates the positions ortho (positions 2 and 4) and para (position 6) to it via resonance and inductive effects. This leaves the position meta to the nitro group (position 5) as the most nucleophilic and therefore the most likely site for cyclization. The reaction mechanism involves an initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[2][5]
Troubleshooting Guide: Stage 2 - Vinylation of 5-Nitro-2-methylquinoline
This stage involves a condensation reaction between the 2-methyl group of the quinoline and formaldehyde. The methyl group's protons are sufficiently acidic due to their position on the heterocyclic ring, allowing for deprotonation and subsequent reaction.
Question: The conversion of my 5-Nitro-2-methylquinoline to the vinyl product is incomplete or fails entirely. What factors are most important for this step?
Answer: This reaction is highly dependent on the catalytic system and reaction conditions. Simply mixing the reactants is insufficient.
-
Causality: The reaction requires the formation of a reactive intermediate. This is typically achieved by using a secondary amine salt, like diethylamine hydrochloride, in the presence of a mild organic base, such as triethylamine.[6] This system is thought to generate a reactive enamine or a similar intermediate from the 2-methylquinoline, which can then attack the formaldehyde.
-
Troubleshooting & Optimization:
-
Ensure the Correct Catalytic System: The presence of both diethylamine hydrochloride and triethylamine is critical. Omitting one or both will likely result in failed or very low-yield reactions.
-
Molar Ratios are Key: An excess of formaldehyde is required to drive the reaction to completion. A molar ratio of approximately 1.3 equivalents of formaldehyde and 1.3 equivalents of diethylamine hydrochloride relative to the 2-methylquinoline substrate is a good starting point.[6]
-
Solvent and Temperature: The reaction is typically run in 95% ethanol at reflux temperature.[6] The mixture should be pre-heated to dissolve the starting materials before the catalyst solution is added.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Reaction times are typically in the range of 4-6 hours.[6]
-
Table 2: Exemplary Conditions for Vinylation of Substituted 2-Methylquinolines This data is adapted from a patented procedure and serves as a strong starting point for optimizing the synthesis of 5-Nitro-2-vinylquinoline.[6]
| 2-Methylquinoline Derivative | Formaldehyde (eq.) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-dimethylquinoline | 1.3 | Diethylamine HCl, Triethylamine | 95% Ethanol | Reflux | 4 | 71.9 |
| 2-methyl-6,7-dichloroquinoline | 1.3 | Diethylamine HCl, Triethylamine | 95% Ethanol | Reflux | 5.5 | 61.8 |
| 2-methyl-7-chloroquinoline | 1.3 | Diethylamine HCl, Triethylamine | 95% Ethanol | Reflux | 5 | 67.1 |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-methylquinoline Based on the improved process described in patent WO2007060685A1.[3]
-
Reaction Setup: To a stirred solution of 3-nitroaniline (e.g., 1.0 g, 7.24 mmol) in glacial acetic acid (10 mL), add ferric chloride (e.g., 1.17 g, 7.24 mmol) under a nitrogen atmosphere.
-
Reagent Addition: Stir the mixture for 5 minutes. Slowly add methyl vinyl ketone (MVK) (e.g., 0.56 g, 7.96 mmol) dropwise over a period of 15 minutes.
-
Initial Heating: Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.
-
Second Catalyst & Reflux: Add anhydrous zinc chloride (e.g., 0.99 g, 7.24 mmol) to the mixture and heat to reflux for an additional two hours.
-
Work-up: Cool the reaction mixture to room temperature and filter if any solids are present. Carefully basify the filtrate with a 10% aqueous NaOH solution until the pH is > 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify further by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of 5-Nitro-2-vinylquinoline Adapted from the general procedure in patent CN101591291A.[6]
Caption: Experimental workflow for the vinylation of 5-Nitro-2-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing this synthesis? A1: Several hazards must be addressed. First, 3-nitroaniline and the 5-nitroquinoline products are nitroaromatic compounds, which are toxic and should be handled with appropriate personal protective equipment (PPE). Second, the Doebner-von Miller reaction uses strong acids and catalysts that are corrosive. Third, formaldehyde is a known sensitizer and carcinogen and must be handled in a well-ventilated fume hood.
Q2: Can I use a different α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction? A2: Yes, the Doebner-von Miller reaction is versatile.[1] Using acrolein instead of MVK would yield the parent 5-nitroquinoline (without the 2-methyl group), while using a substituted α,β-unsaturated ketone could introduce other alkyl or aryl groups at the 2- and/or 3-positions. However, each new substrate would require re-optimization of the reaction conditions.
Q3: How should I purify the final 5-Nitro-2-vinylquinoline product? A3: After aqueous work-up, the crude product can be purified by column chromatography on silica gel using a solvent system such as a mixture of ethyl acetate and petroleum ether or hexane.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can also yield a pure product.[6] The choice depends on the nature and quantity of the impurities.
Q4: My NMR spectrum is complex. How can I confirm the formation of the vinyl group? A4: The ¹H-NMR spectrum of the vinyl group is highly characteristic. You should look for three signals in the alkene region (typically 5.5-7.5 ppm). These will consist of a doublet of doublets (dd) for the proton on the same carbon as the quinoline ring, and two distinct doublets (d) for the two terminal protons. The coupling constants (J-values) between these protons are also diagnostic and can confirm the structure.[6]
References
-
Optimization of reaction condition for the synthesis of 5. ResearchGate. Available from: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC, NIH. Available from: [Link]
- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
- Process for the synthesis of quinoline derivatives. (2010). Google Patents.
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
-
Doebner–Miller reaction. Wikipedia. Available from: [Link]
-
The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. (2025). Chemistry – A European Journal. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC, NIH. Available from: [Link]
-
Skraup - Doebner - Von Miller Reaction. (2025). YouTube. Available from: [Link]
-
Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. ResearchGate. Available from: [Link]
- The synthetic method of 2-vinylquinoline compounds. (2009). Google Patents.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. US7692016B2 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Polymerization of 5-Nitro-2-vinylquinoline
Introduction for the Researcher
Welcome to the technical support guide for the polymerization of 5-Nitro-2-vinylquinoline. This monomer presents a unique set of challenges and opportunities due to its distinct molecular architecture. The presence of a polymerizable vinyl group, a basic quinoline ring, and a powerful electron-withdrawing nitro group creates a complex reactive environment. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your experiments but also to rationally design more effective polymerization strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the polymerization of 5-Nitro-2-vinylquinoline particularly challenging?
The primary challenge arises from the conflicting electronic and chemical properties of its functional groups:
-
The Vinyl Group: This is the intended site of polymerization.
-
The Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity. This site can be protonated by acids or act as a ligand, which can interfere with certain catalytic or initiation systems, particularly cationic polymerization.
-
The 5-Nitro Group: As a potent electron-withdrawing group, it significantly lowers the electron density of the entire aromatic system and the vinyl group. This electronic deficit makes the monomer susceptible to nucleophilic attack and profoundly influences its reactivity in all types of polymerization.[1]
These competing functionalities can lead to a host of side reactions, termination pathways, and inhibition effects that are not observed with simpler vinyl monomers.
Q2: How does the 5-nitro group specifically influence the choice of polymerization method?
The nitro group is the dominant factor in determining a suitable polymerization strategy. Its strong electron-withdrawing nature:
-
Favors Anionic Polymerization: It stabilizes the carbanion formed at the propagating chain end, making anionic polymerization mechanistically feasible.[1] However, this is a double-edged sword, as the nitro group itself can be attacked by the highly nucleophilic carbanionic chain end, representing a major potential side reaction.
-
Disfavors Cationic Polymerization: The combination of the quinoline nitrogen (which gets protonated by the acidic initiator) and the electron-deficient aromatic ring makes the formation of a propagating carbocation extremely unfavorable.[2][3] Attempts to use cationic methods are likely to fail.
-
Modifies Radical Polymerization: It alters the reactivity of the monomer and the stability of the propagating radical. Aromatic nitro compounds can also act as radical inhibitors or retarders, complicating free-radical approaches.[4]
Q3: Between radical, anionic, and cationic methods, which is the most promising for achieving controlled polymerization?
Based on the monomer's structure, controlled radical polymerization (CRP), such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is the most promising approach. It offers a robust tolerance for various functional groups and avoids the highly reactive intermediates of ionic polymerizations that are likely to cause side reactions with the nitro-quinoline moiety. While anionic polymerization is mechanistically possible, controlling the side reactions with the nitro group would be exceptionally difficult. Cationic polymerization is considered unsuitable.
Troubleshooting Guide: From Failed Reactions to Controlled Polymers
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Problem 1: No polymer formation or extremely low yield.
Question: I've mixed my 5-Nitro-2-vinylquinoline with an initiator, but after the specified reaction time, I've recovered only the monomer or a negligible amount of oligomeric material. What went wrong?
Possible Causes & Solutions:
-
Cause A: Potent Inhibition (Radical Polymerization). The monomer itself or impurities can inhibit polymerization. Aromatic nitro compounds are known to be effective polymerization inhibitors.[4][] Additionally, dissolved oxygen is a powerful inhibitor of radical reactions.
-
Solution: Implement rigorous purification and degassing. Ensure the monomer is purified (e.g., by column chromatography or recrystallization) immediately before use. The reaction mixture must be thoroughly deoxygenated using at least three freeze-pump-thaw cycles.
-
-
Cause B: Initiator Quenching (Anionic Polymerization). Anionic initiators like n-butyllithium are extremely strong bases and nucleophiles. They will be instantly quenched by trace amounts of water, alcohols, or even atmospheric CO2.[6]
-
Solution: Use stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques. Solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
-
Cause C: Side Reaction with the Nitro Group (Anionic Polymerization). The growing carbanionic polymer chain can attack the electron-deficient nitro group. This is a termination or transfer reaction that stops chain growth.
-
Solution: Conduct the polymerization at very low temperatures (-78 °C) to minimize the activation energy for this side reaction.[6] Consider using a less nucleophilic initiator if possible.
-
Problem 2: The polymer has a very broad molecular weight distribution (High PDI > 1.5).
Question: I managed to synthesize a polymer, but GPC analysis shows a high polydispersity index (PDI). How can I achieve better control over the molecular weight?
Possible Causes & Solutions:
-
Cause A: Dominant Chain Transfer (Radical Polymerization). Uncontrolled radical polymerization is susceptible to chain transfer to the monomer, solvent, or impurities, leading to chains of varying lengths.[7]
-
Solution: Switch to a controlled radical polymerization (CRP) method. RAFT polymerization is highly recommended. The RAFT agent will mediate the polymerization, ensuring that all chains grow at a similar rate, which dramatically narrows the molecular weight distribution.
-
-
Cause B: Slow Initiation (Anionic & Radical Polymerization). If the rate of initiation is significantly slower than the rate of propagation, new chains are formed throughout the reaction, resulting in a broad PDI.[6]
-
Solution: For anionic polymerization, ensure the initiator is added as a rapid bolus to the cooled monomer solution to synchronize the initiation event. For radical polymerization, select an initiator with a suitable decomposition half-life at the reaction temperature (e.g., AIBN at 60-70 °C).
-
-
Cause C: Multiple Active Species (Anionic Polymerization). In polar solvents, carbanionic chain ends can exist as different types of ion pairs (contact, solvent-separated) which may have different propagation rates, broadening the PDI.[6][8]
-
Solution: Maintain a consistent and very low temperature. The choice of counter-ion (e.g., Li+, Na+, K+) can also influence the ion-pair equilibrium.
-
Problem 3: The final polymer product is dark brown or black.
Question: My polymerization seems to work, but the isolated polymer is intensely colored, not the expected pale yellow. What is causing this discoloration?
Possible Causes & Solutions:
-
Cause A: Byproduct Formation from Nitro Group Reactions. Under the reaction conditions (especially with strong nucleophiles or high temperatures), the nitro group can undergo side reactions to form highly conjugated, colored species.
-
Solution: Employ milder reaction conditions. For radical polymerizations, keep the temperature as low as practically possible for the chosen initiator. For anionic polymerizations, maintain cryogenic temperatures (-78 °C).
-
-
Cause B: Thermal Degradation. 5-Nitro-2-vinylquinoline may be thermally sensitive. Prolonged reaction times at elevated temperatures can lead to decomposition and the formation of colored impurities that get incorporated into the polymer.
-
Solution: Optimize the reaction time and temperature. Aim for the lowest temperature and shortest time that still provides good conversion. Monitor the reaction progress (e.g., by taking timed aliquots and analyzing by NMR or GC) to avoid unnecessarily long reaction times.
-
Visualized Troubleshooting & Workflow
The following diagrams illustrate the decision-making process for troubleshooting and a hypothesized side reaction mechanism.
Diagram 1: Troubleshooting Workflow
A logical flow for diagnosing common polymerization issues.
A decision tree for troubleshooting common issues.
Diagram 2: Hypothesized Anionic Side Reaction
Illustrates the nucleophilic attack of a growing polymer chain on the nitro group.
Attack on the nitro group vs. desired propagation.
Recommended Experimental Protocols
Protocol 1: Monomer Purification
Objective: To remove inhibitors and impurities that can terminate or retard polymerization.
| Material/Reagent | Specification | Purpose |
| Crude 5-Nitro-2-vinylquinoline | As synthesized | Starting material |
| Silica Gel | 230-400 mesh | Stationary phase for chromatography |
| Dichloromethane (DCM) | ACS Grade | Eluent |
| Hexanes | ACS Grade | Eluent |
| Anhydrous MgSO₄ | - | Drying agent |
Procedure:
-
Slurry Preparation: Dissolve the crude 5-Nitro-2-vinylquinoline in a minimal amount of dichloromethane. In a separate beaker, prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Loading: Once the silica has settled, carefully load the dissolved monomer onto the top of the column.
-
Elution: Elute the column with a gradient of DCM in hexanes (e.g., starting from 10% DCM and gradually increasing). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Drying: Dry the purified monomer under high vacuum for at least 4 hours before moving it into an inert atmosphere (glovebox) for storage.
Protocol 2: RAFT Polymerization of 5-Nitro-2-vinylquinoline
Objective: To synthesize poly(5-Nitro-2-vinylquinoline) with a controlled molecular weight and low PDI.
| Material/Reagent | Specification | Molar Eq. |
| 5-Nitro-2-vinylquinoline | Purified (Protocol 1) | 200 |
| AIBN | Recrystallized | 1 |
| DDMAT (RAFT Agent) | >98% | 5 |
| 1,4-Dioxane | Anhydrous | - |
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified 5-Nitro-2-vinylquinoline, 2,2'-Azobis(2-methylpropionitrile) (AIBN), and 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula under a positive pressure of argon.
-
Degassing: Subject the sealed flask to a minimum of three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 70 °C.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The progress can be monitored by taking aliquots via a degassed syringe and analyzing the monomer conversion by ¹H NMR.
-
Quenching: Terminate the polymerization by opening the flask to air and cooling it in an ice bath.
-
Precipitation & Purification: Dilute the viscous reaction mixture with a small amount of THF and precipitate the polymer by adding it dropwise into a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with fresh cold methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C until a constant weight is achieved.
References
- Gryn'ova, G., Lin, C. Y., & Coote, M. L. (2015).
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Anionic Polymerization: High Vacuum Techniques. Journal of Polymer Science Part A: Polymer Chemistry. (Conceptual basis for side reactions and techniques).
- Szwarc, M., & van Beylen, M. (1993). Ionic Polymerization and Living Polymers. (Principles of ion pair effects).
-
Audran, G., & Marque, S. R. A. (2020). New Variants of Nitroxide Mediated Polymerization. Polymers. [Link]
-
E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. E-RESEARCHCO. [Link]
-
Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. University of Southern Mississippi. [Link]
-
Khan, M. A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]
-
Chemistry LibreTexts. (n.d.). Electrophilic Substitution on Naphthalene and Substituted Naphthalenes. (Analogous principles for quinoline). [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]
-
Sawant, R. A., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media. MDPI. [Link]
-
Polymer Chemistry. (2024). Exploring Radical, Cationic, Anionic, and Condensation Polymerization. YouTube. [Link]
Sources
- 1. eresearchco.com [eresearchco.com]
- 2. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O | MDPI [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
stability issues of 5-Nitro-2-vinylquinoline under acidic/basic conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Nitro-2-vinylquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary information to anticipate challenges, optimize your protocols, and ensure the integrity of your results.
Introduction
5-Nitro-2-vinylquinoline is a versatile building block in organic synthesis, valued for its unique electronic and structural properties. However, the presence of a reactive vinyl group, a basic quinoline nitrogen, and an electron-withdrawing nitro group introduces specific stability challenges, particularly in acidic and basic media. Understanding these potential issues is paramount for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 5-Nitro-2-vinylquinoline?
A1: The main stability concerns are the propensity of the vinyl group to undergo polymerization and the molecule's susceptibility to degradation under both acidic and basic conditions. The quinoline nitrogen can act as a base, while the nitro group can influence the reactivity of the aromatic system.
Q2: How does pH affect the stability of 5-Nitro-2-vinylquinoline in aqueous solutions?
A2: The pH of the solution is a critical factor. In acidic media, the quinoline nitrogen can be protonated, which may influence the reactivity of the vinyl group. In alkaline solutions, the molecule can be susceptible to nucleophilic attack.
Q3: I'm observing a gradual disappearance of my starting material in solution, even at neutral pH. What could be the cause?
A3: Vinyl-substituted heterocyclic compounds like 5-Nitro-2-vinylquinoline can be prone to polymerization, which can be initiated by trace impurities, light, or heat.[1] It is also possible that the compound is sensitive to photolytic degradation, a common issue for nitro-aromatic compounds.[2]
Q4: What are the likely degradation products under acidic conditions?
A4: Under acidic conditions, the primary concern is acid-catalyzed polymerization of the vinyl group. While the quinoline ring itself is relatively stable, strong acidic conditions at elevated temperatures could potentially lead to hydrolysis of the nitro group or other unforeseen reactions.
Q5: What degradation pathways are expected in the presence of a base?
A5: In basic media, 5-Nitro-2-vinylquinoline is susceptible to nucleophilic attack. The electron-withdrawing nitro group can activate the quinoline ring for nucleophilic aromatic substitution. For instance, hydroxide ions could potentially displace the nitro group to form a hydroxylated quinoline derivative.[2]
Troubleshooting Guides
Issue 1: Unexplained Polymerization of 5-Nitro-2-vinylquinoline
Symptom:
-
Formation of an insoluble precipitate in your reaction mixture or stock solution.
-
Broadening of peaks or appearance of a baseline hump in HPLC analysis.
-
Loss of starting material without the formation of distinct new peaks in TLC or LC-MS analysis.
Possible Causes:
-
Acidic or Basic Catalysis: Trace amounts of acid or base can initiate polymerization of the vinyl group.[3]
-
Thermal Stress: Elevated temperatures can promote free-radical polymerization.
-
Photochemical Initiation: Exposure to UV or even ambient light can trigger polymerization.
Suggested Solutions:
-
Control of pH: Ensure all solvents and reagents are neutral and free of acidic or basic impurities. If the reaction requires acidic or basic conditions, consider adding the 5-Nitro-2-vinylquinoline at a later stage or at a lower temperature.
-
Use of Inhibitors: For storage of stock solutions, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100 ppm).
-
Protection from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photopolymerization.
-
Temperature Control: Perform reactions at the lowest effective temperature and store solutions at reduced temperatures (2-8 °C).
Issue 2: Degradation under Acidic Conditions
Symptom:
-
Appearance of new, unexpected peaks in your chromatogram during reactions in acidic media.
-
Low yields in reactions where 5-Nitro-2-vinylquinoline is subjected to prolonged exposure to acid.
Possible Causes:
-
Protonation of Quinoline Nitrogen: The quinoline nitrogen is basic (pKa of the conjugate acid is around 4.85) and will be protonated in acidic solutions.[4] This can alter the electronic properties and reactivity of the molecule.
-
Hydrolysis under Forcing Conditions: While generally stable, strong acids and high temperatures can lead to the hydrolysis of the nitro group.
Suggested Solutions:
-
Choice of Acid: Use the mildest possible acid that achieves the desired transformation.
-
Temperature and Time Management: Minimize reaction time and temperature when working in acidic media.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or HPLC to avoid prolonged exposure of the product to acidic conditions.
Issue 3: Instability in Basic Media
Symptom:
-
Rapid color change of the solution upon addition of a base.
-
Formation of multiple degradation products observed by LC-MS.
Possible Causes:
-
Nucleophilic Aromatic Substitution: The nitro group activates the quinoline ring, making it susceptible to attack by nucleophiles like hydroxide ions.[2]
-
Reactions involving the Vinyl Group: Strong bases could potentially deprotonate adjacent positions, leading to side reactions.
Suggested Solutions:
-
Use of Non-Nucleophilic Bases: When a base is required, consider using a non-nucleophilic base if it does not participate in the desired reaction.
-
Stoichiometric Control: Use the minimum required amount of base.
-
Low-Temperature Addition: Add the base at a low temperature to control exothermic reactions and minimize degradation.
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
Objective: To assess the stability of 5-Nitro-2-vinylquinoline under specific pH and temperature conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Nitro-2-vinylquinoline in acetonitrile.
-
Preparation of Test Solutions:
-
Acidic: Dilute the stock solution 1:10 with 0.1 M HCl.
-
Basic: Dilute the stock solution 1:10 with 0.1 M NaOH.
-
Neutral: Dilute the stock solution 1:10 with a 50:50 mixture of acetonitrile and water.
-
-
Incubation: Incubate aliquots of each test solution at room temperature and at an elevated temperature (e.g., 50 °C).
-
Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), inject the solutions onto a C18 HPLC column. Use a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Data Evaluation: Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Table 1: Exemplary HPLC conditions for stability monitoring.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential instability issues of 5-Nitro-2-vinylquinoline.
Caption: Potential polymerization pathway under acidic conditions.
Caption: Potential nucleophilic substitution under basic conditions.
References
- ArTS. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines.
- Benchchem. Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis.
- Benchchem. Degradation pathways of 5-Nitrocinnoline under stress conditions.
- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Preparation and Properties of Quinoline.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-2-vinylquinoline
Welcome to the technical support center for the synthesis and optimization of 5-Nitro-2-vinylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental decisions. Our goal is to empower you to overcome common synthetic challenges and achieve optimal yields and purity for this valuable heterocyclic building block.
Introduction: The Synthetic Challenge
5-Nitro-2-vinylquinoline is a key intermediate in medicinal chemistry and materials science. The presence of both a nitro group—a strong electron-withdrawing group—and a reactive vinyl moiety makes its synthesis non-trivial. The quinoline core is relatively stable, but the substituents introduce challenges related to reactivity, regioselectivity, and potential side reactions. This guide addresses the most common and effective synthetic routes and provides solutions to problems you may encounter.
Overview of Synthetic Strategies
There are several primary pathways to synthesize 5-Nitro-2-vinylquinoline, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials and the scale of the reaction.
Caption: Primary synthetic routes to 5-Nitro-2-vinylquinoline.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Issue 1: Low Yields in Condensation Reactions with Formaldehyde
The reaction of 5-nitro-2-methylquinoline (5-nitroquinaldine) with formaldehyde is a direct and atom-economical approach. However, it is often plagued by low yields.
Question: My reaction between 5-nitro-2-methylquinoline and formaldehyde is giving a low yield or a complex mixture. What's going wrong?
Possible Causes & Solutions:
-
Suboptimal Catalyst System: This reaction typically requires a secondary amine hydrochloride (like diethylamine hydrochloride) and a tertiary base (like triethylamine) to proceed efficiently.[1][2] The amine hydrochloride generates the reactive intermediate, while the base neutralizes the generated acid.
-
Suggested Solution: Ensure you are using both components. A common molar ratio is ~1.3 equivalents of both formaldehyde and the amine hydrochloride relative to the starting quinaldine.[2]
-
-
Side Reactions: Formaldehyde can self-polymerize to form paraformaldehyde, and other side reactions can lead to tar formation, especially at high temperatures.[1] The strong electron-withdrawing nitro group deactivates the methyl group, making the initial deprotonation more difficult and requiring harsher conditions, which can promote side reactions.
-
Suggested Solution: Control the stoichiometry of formaldehyde carefully. Add the catalyst solution slowly to the heated mixture of the quinaldine and formaldehyde to maintain a low concentration of the reactive species and minimize polymerization.[1]
-
-
Incomplete Reaction: Insufficient heating or reaction time can lead to low conversion.
-
Suggested Solution: The reaction is typically run at reflux in ethanol.[1][2] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If starting material persists after several hours, a modest increase in reaction time may be beneficial. However, prolonged heating can increase byproduct formation.[3]
-
| Parameter | Recommended Condition | Rationale |
| Formaldehyde | 1.3 eq. (37% aq. solution) | Slight excess drives the reaction without excessive polymerization. |
| Catalyst | Diethylamine HCl (1.3 eq.) + Triethylamine | Generates the reactive intermediate and manages pH.[1][2] |
| Solvent | 95% Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Temperature | Reflux | Provides sufficient energy for the condensation. |
| Monitoring | TLC | Essential to avoid over-running the reaction and forming tar. |
Issue 2: Challenges with Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
These olefination reactions are powerful tools, typically starting from 5-nitro-2-formylquinoline. The HWE reaction is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification.[4][5]
Question: I'm attempting a Wittig/HWE reaction with 5-nitro-2-formylquinoline, but the yield is poor and purification is difficult.
Possible Causes & Solutions:
-
Inefficient Ylide/Carbanion Formation: The formation of the phosphonium ylide (Wittig) or phosphonate carbanion (HWE) is critical. This requires a sufficiently strong, non-nucleophilic base and strictly anhydrous conditions.
-
Suggested Solution: For HWE reactions, sodium hydride (NaH) in an anhydrous solvent like THF or DME is standard.[5] Ensure the NaH is fresh and the solvent is rigorously dried. For Wittig reactions, strong bases like n-butyllithium (n-BuLi) are often used, but their nucleophilicity can be problematic.[1]
-
-
Difficult Purification (Wittig): The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be notoriously difficult to separate from the desired product due to similar polarity.[6]
-
Low Reactivity of the Aldehyde: While unlikely to be the primary issue, the electron-withdrawing nitro group can influence the electronics of the aldehyde.
-
Suggested Solution: Ensure the ylide/carbanion is fully formed before adding the aldehyde solution, typically dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[1]
-
-
Stereoselectivity (E/Z Isomers): Stabilized ylides/phosphonates, such as those used to form an α,β-unsaturated ester, typically yield the E-alkene with high selectivity.[4][6] If you are getting a mixture of isomers, reaction conditions may need adjustment.
Caption: Troubleshooting workflow for the HWE reaction.
Issue 3: Poor Performance in Pd-Catalyzed Cross-Coupling Reactions
The Heck and Suzuki reactions are powerful methods for forming C-C bonds, starting from 5-nitro-2-haloquinoline.
Question: My Heck (or Suzuki) reaction is failing. What are the key parameters to optimize?
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction and can be sensitive. The presence of impurities, incorrect ligand choice, or excessive temperatures can lead to the formation of inactive palladium black.[8]
-
Suggested Solution: Use a high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). The choice of phosphine ligand is critical; ligands like PPh₃ are common, but more specialized ligands may be required to stabilize the catalyst.[9]
-
-
Incorrect Base or Solvent: The base is crucial for regenerating the Pd(0) catalyst in the Heck reaction and for the transmetalation step in the Suzuki reaction.[8][10] Its strength and solubility can dramatically impact the outcome.
-
Poor Substrate Reactivity (Haloquinoline): The reactivity of the C-X bond follows the trend I > Br > Cl. If you are using a chloroquinoline, the oxidative addition step (the first step in the catalytic cycle) can be very slow and may require specialized catalysts or higher temperatures.[8]
-
Suggested Solution: If possible, use 5-nitro-2-bromoquinoline or 5-nitro-2-iodoquinoline for higher reactivity.
-
-
Vinyl Source Issues (Suzuki): For a Suzuki coupling, the vinylboronic acid or ester must be of high quality. These reagents can degrade over time.
| Parameter | Heck Reaction | Suzuki Reaction |
| Pd Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, P(o-tol)₃ | PPh₃, SPhos, XPhos |
| Base | Et₃N, K₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene | Dioxane/H₂O, Toluene/H₂O, THF |
| Vinyl Source | Ethylene, Vinyl Acetate | Vinylboronic acid pinacol ester |
Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the olefination of 5-nitro-2-formylquinoline with triethyl phosphonoacetate to yield ethyl 3-(5-nitroquinolin-2-yl)acrylate.
Materials:
-
5-nitro-2-formylquinoline
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Carbanion Formation: Add NaH (1.2 equivalents, washed with anhydrous hexanes to remove oil) to the flask. Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Olefination: Dissolve 5-nitro-2-formylquinoline (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Cool the phosphonate carbanion solution back to 0 °C and add the aldehyde solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure E-isomer product.
Protocol 2: Synthesis via Condensation with Formaldehyde
This protocol describes the direct vinylation of 5-nitro-2-methylquinoline.[1][2]
Materials:
-
5-nitro-2-methylquinoline
-
Formaldehyde (37% aqueous solution)
-
Diethylamine hydrochloride
-
Triethylamine
-
95% Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-nitro-2-methylquinoline (1.0 equivalent), formaldehyde solution (1.3 equivalents), triethylamine (~0.1 equivalents), and 95% ethanol.
-
Stir the mixture and heat to approximately 60 °C until all solids dissolve.
-
Catalyst Addition: In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 equivalents) in a 1:1 mixture of ethanol and water.
-
Slowly add the diethylamine hydrochloride solution dropwise to the reaction mixture.
-
Reaction: Heat the complete mixture to reflux. Monitor its progress by TLC.
-
Workup: Upon completion (typically 4-6 hours), cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Safety & Handling
-
Nitroaromatic Compounds: 5-Nitro-2-vinylquinoline and its precursors are nitroaromatic compounds. They should be handled with care as they are potentially toxic and mutagenic. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[13]
-
Reagent Stability: The final product, 5-Nitro-2-vinylquinoline, contains a reactive vinyl group and a nitro group. It should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent polymerization or degradation.[13]
-
Reaction Hazards: Reactions involving sodium hydride (NaH) are hazardous as NaH is flammable and reacts violently with water, releasing flammable hydrogen gas. The Skraup synthesis, which may be used to prepare the quinoline core, is notoriously exothermic and must be controlled carefully.[14]
References
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Dhiman, S., & Gault, J. (2014). Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[8][13]-fused indole heterocycles. The Journal of Organic Chemistry, 79(6), 2781–2791. [Link]
-
University of Mumbai. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
-
PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]
-
Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the solvent-free Wittig.... Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Carretero, J. C., & García Ruano, J. L. (2009). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 13(4), 342-366. [Link]
- Google Patents. (2010). US7692016B2 - Process for the synthesis of quinoline derivatives.
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Stanford University. (2014). The Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
CONICET. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
Chemistry – A European Journal. (2025). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Retrieved from [Link]
-
ResearchGate. (2023). (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
365 EZ PURE WATER. (n.d.). Purification Methods. Retrieved from [Link]
- Google Patents. (2009). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
- Google Patents. (2021). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
PubMed. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. Retrieved from [Link]
-
MDPI. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. Retrieved from [Link]
Sources
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- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 12. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for 5-Nitro-2-vinylquinoline Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-2-vinylquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis, purification, handling, and application of this versatile chemical intermediate.
I. Compound Overview and Safety
5-Nitro-2-vinylquinoline is a functionalized quinoline derivative with significant potential in organic synthesis and materials science. The presence of a nitro group, a vinyl group, and a quinoline core makes it a valuable building block for a variety of applications, including the synthesis of novel polymers, and as a precursor for pharmacologically active molecules. However, its reactivity also presents several experimental challenges.
Safety First: Before commencing any experiment, it is crucial to consult the Safety Data Sheet (SDS) for 5-Nitro-2-vinylquinoline and related reagents. As a nitroaromatic compound, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3][4]
II. Synthesis of 5-Nitro-2-vinylquinoline: A Two-Step Approach
A common and practical route to 5-Nitro-2-vinylquinoline involves a two-step synthesis:
-
Step 1: Synthesis of the 2-methylquinoline precursor (5-Nitro-2-methylquinoline) via the Doebner-von Miller reaction.
-
Step 2: Conversion of the 2-methyl group to a vinyl group.
This section will address potential issues in both stages of the synthesis.
Step 1: Troubleshooting the Doebner-von Miller Synthesis of 5-Nitro-2-methylquinoline
The Doebner-von Miller reaction is a robust method for synthesizing quinolines, but it is not without its challenges, particularly when dealing with substituted anilines.[5][6][7]
Question: My Doebner-von Miller reaction to synthesize 5-Nitro-2-methylquinoline is resulting in a low yield and a significant amount of tar-like byproducts. What's going wrong?
Answer: Tar formation is a frequent issue in this reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][8] Here’s how to troubleshoot:
-
Control the Reaction Temperature: The reaction is often exothermic. Maintain a consistent and moderate temperature to avoid overheating, which accelerates polymerization.[6]
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) dropwise to the acidic solution of the aniline. This helps to manage the exotherm and minimize side reactions.[6]
-
Optimize the Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can promote tarring. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) or adding a Lewis acid (e.g., ZnCl₂) to find a balance between reaction rate and byproduct formation.[6]
-
Consider a Biphasic Solvent System: Using a two-phase system can sometimes help to sequester the product and prevent further reaction or degradation.[6]
Question: The reaction with my nitroaniline precursor is very sluggish or incomplete. How can I improve the conversion?
Answer: Anilines with strongly electron-withdrawing groups, such as a nitro group, are less nucleophilic, which can lead to slower reaction rates and lower yields.[6] To address this:
-
Increase Reaction Time and/or Temperature: Carefully increase the reaction time and/or temperature, while monitoring for decomposition.
-
Use a More Potent Oxidizing Agent: The Doebner-von Miller reaction involves an oxidation step. Ensure you have a suitable oxidizing agent present in sufficient quantity.[5]
Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.
Step 2: Troubleshooting the Vinylation of 5-Nitro-2-methylquinoline
The conversion of the 2-methyl group to a vinyl group is commonly achieved through a condensation reaction with formaldehyde.[9][10]
Question: The reaction between 5-Nitro-2-methylquinoline and formaldehyde is giving a low yield of the vinyl product. What are the critical parameters to optimize?
Answer: This reaction is sensitive to several factors. Here are the key parameters to consider for optimization:
-
Catalyst System: The reaction is often catalyzed by a secondary amine hydrochloride (e.g., diethylamine hydrochloride) and a small amount of an organic base (e.g., triethylamine).[9][10] The molar ratios of these catalysts are crucial.
-
Formaldehyde Stoichiometry: Using a slight excess of formaldehyde (around 1.3 equivalents) is common, but a large excess can lead to side reactions.[9]
-
Temperature and Reaction Time: The reaction typically requires heating to reflux.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: 95% Ethanol is a commonly used solvent for this reaction.[9]
Question: I am observing the formation of side products in my vinylation reaction. What are they and how can I minimize them?
Answer: Common side products include the polymerization of formaldehyde and the formation of adducts. To minimize these:
-
Control Stoichiometry: Carefully control the amount of formaldehyde used.
-
Purification: The desired 2-vinylquinoline product can often be separated from byproducts by column chromatography on silica gel or by recrystallization.[9]
III. Purification and Characterization
Question: I am having difficulty purifying my 5-Nitro-2-vinylquinoline. What are some effective methods?
Answer: Purification can be challenging due to the compound's reactivity.
-
Column Chromatography: This is a common method for purifying the crude product. Use a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. A patent for the separation of 5-nitroquinoline suggests that crystallization can be a powerful purification technique.[11]
-
Inhibitor Addition: To prevent polymerization during purification, especially if heating is required (e.g., for removing solvent under reduced pressure), consider adding a small amount of a polymerization inhibitor like hydroquinone.
Question: What are the expected characterization data for 5-Nitro-2-vinylquinoline?
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) for the quinoline protons, with shifts influenced by the nitro and vinyl groups. Signals for the vinyl protons will appear as a characteristic set of doublets and double doublets. |
| ¹³C NMR | Signals for the quinoline carbons in the aromatic region (δ 110-160 ppm) and signals for the vinyl carbons. |
| IR | Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=C stretching of the vinyl group, and aromatic C-H and C=N stretching. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of 5-Nitro-2-vinylquinoline. |
IV. Handling and Storage: Preventing Unwanted Polymerization
Question: My 5-Nitro-2-vinylquinoline sample has solidified/polymerized upon storage. How can I prevent this?
Answer: The vinyl group makes this compound susceptible to spontaneous polymerization, especially when exposed to heat, light, or in the absence of an inhibitor.[15]
-
Add a Polymerization Inhibitor: For long-term storage, it is highly recommended to add a small amount of a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[15]
-
Store Properly: Store the compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Heat and Light: Minimize exposure to elevated temperatures and direct light during both storage and experiments.
Caption: Factors influencing the stability of 5-Nitro-2-vinylquinoline.
V. Troubleshooting in Experimental Applications
A. Polymerization Reactions
Question: I am trying to polymerize 5-Nitro-2-vinylquinoline, but the reaction is not proceeding as expected (e.g., low conversion, broad molecular weight distribution). What should I check?
Answer: The success of the polymerization depends on several factors:[16]
-
Monomer Purity: Ensure your 5-Nitro-2-vinylquinoline monomer is free from impurities and polymerization inhibitors. If an inhibitor is present, it may need to be removed prior to polymerization, for example, by passing the monomer through a column of basic alumina.
-
Initiator Choice and Concentration: The choice of initiator (e.g., AIBN for free-radical polymerization) and its concentration will significantly impact the polymerization kinetics and the properties of the resulting polymer.
-
Solvent and Temperature: The reaction should be carried out in a suitable solvent under controlled temperature conditions.
-
Oxygen Removal: For free-radical polymerizations, it is crucial to deoxygenate the reaction mixture, as oxygen can inhibit the reaction. This can be done by several freeze-pump-thaw cycles.[16]
B. Use in Organic Synthesis (e.g., Click Chemistry)
Question: I am considering using 5-Nitro-2-vinylquinoline in a click chemistry reaction. Is this feasible?
Answer: The vinyl group of 5-Nitro-2-vinylquinoline can potentially participate in certain types of click reactions, such as thiol-ene reactions.[17] However, the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not directly applicable to the vinyl group.[18][19] If you intend to use this compound in a click reaction, you would likely need to first modify the vinyl group to an alkyne or an azide.
C. Biological Assays
Question: I am using 5-Nitro-2-vinylquinoline in a biological assay and am getting inconsistent or unexpected results. What could be the issue?
Answer: Troubleshooting biological assays requires a systematic approach.[4][20][21][22][23]
-
Compound Stability in Assay Media: 5-Nitro-2-vinylquinoline may not be stable under the pH and temperature conditions of your assay.[24][25] It is advisable to assess the stability of your compound in the assay buffer over the time course of the experiment.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and unreliable results. Ensure your compound is fully dissolved in the assay medium. You may need to use a co-solvent like DMSO, but be mindful of its potential effects on the assay.
-
Interference with Assay Readout: Nitroaromatic compounds can sometimes interfere with fluorescence- or absorbance-based assays. Run appropriate controls, such as the compound in the assay medium without the biological target, to check for interference.
-
Purity of the Compound: Impurities in your 5-Nitro-2-vinylquinoline sample could be responsible for the observed biological activity or lack thereof.
VI. Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of 5-Nitro-2-vinylquinoline? A1: A common starting material is 3-nitroaniline, which is used to first synthesize 5-nitro-2-methylquinoline via a Doebner-von Miller reaction.
Q2: How can I monitor the progress of the reactions? A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of products.
Q3: My crude NMR spectrum is very messy. What should I do? A3: A messy crude NMR can be due to the presence of byproducts, residual solvent, or paramagnetic impurities. It is often best to first attempt to purify the sample by column chromatography before re-analyzing by NMR.[1]
Q4: Where can I find reliable safety information for this compound? A4: Always refer to the Safety Data Sheet (SDS) provided by the supplier. For related compounds, you can consult databases such as PubChem and the websites of chemical suppliers.[1][2][3][4]
VII. References
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Assay Troubleshooting | MB - About. Available at: [Link]
-
Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]
-
A troubleshooting guide to microplate-based assays - analytica-world.com. Available at: [Link]
-
Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of substituted 2-methylquinolines under different reaction... - ResearchGate. Available at: [Link]
-
A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis - Rsc.org. Available at: [Link]
-
CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents. Available at:
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]
-
US3010964A - Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds - Google Patents. Available at:
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. Available at: [Link]
-
A Recent Concept of Importance: Click Chemistry. Available at: [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available at: [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]
-
Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv. Available at: [Link]
-
6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics. Available at: [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. Available at: [Link]
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]
-
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. Available at:
Sources
- 1. How To [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. tsijournals.com [tsijournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3010964A - Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labinsights.nl [labinsights.nl]
- 18. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 20. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 23. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
avoiding unwanted byproducts in 5-Nitro-2-vinylquinoline reactions
Welcome to the technical support guide for 5-Nitro-2-vinylquinoline. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate. Here, we address common challenges and provide expert-driven, field-proven solutions to help you minimize unwanted byproducts and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of 5-Nitro-2-vinylquinoline
5-Nitro-2-vinylquinoline is a valuable building block characterized by two highly reactive functional groups: the vinyl group and the nitro group. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire quinoline system. This activation makes the vinyl group an excellent participant in a variety of transformations, but also renders the molecule susceptible to specific side reactions. The primary challenges encountered with this reagent are its propensity for polymerization and the potential for undesired reactions involving the nitro moiety or the quinoline core. This guide provides a structured, problem-and-solution approach to navigate these complexities.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during reactions with 5-Nitro-2-vinylquinoline.
Question 1: My reaction mixture has produced a significant amount of an insoluble, gummy, or solid material, and the yield of my desired product is very low. What is the likely cause?
Answer: This is a classic sign of uncontrolled polymerization of the vinyl group. 5-Nitro-2-vinylquinoline, like many vinyl-substituted aromatic compounds, can readily polymerize, especially in the presence of heat, light, or radical initiators (including trace oxygen).[1][2] The electron-deficient nature of the vinyl group makes it susceptible to both free-radical and anionic polymerization pathways.
Immediate Actions:
-
Stop the reaction: Continuing to heat or irradiate the mixture will likely worsen the polymerization.
-
Solubility Test: Attempt to dissolve a small portion of the byproduct in various solvents (e.g., DMF, DMSO, chlorinated solvents) to assess its nature. True polymers will often have limited solubility.
-
Filtration: If your desired product is soluble, you may be able to salvage it by filtering off the polymeric material and proceeding with purification.
Question 2: How can I properly store 5-Nitro-2-vinylquinoline to prevent degradation and polymerization before I even start my reaction?
Answer: Proper storage is critical for maintaining the integrity of the reagent.
Recommended Storage Protocol:
-
Temperature: Store in a refrigerator or freezer (-4°C to -20°C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and minimize contact with oxygen, which can initiate radical polymerization.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Inhibitors: For long-term storage, consider adding a radical inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a low concentration (100-200 ppm). Ensure the inhibitor is compatible with your downstream reaction chemistry.
Issue-Specific Troubleshooting Guides
Issue 1: Controlling and Preventing Unwanted Polymerization
Polymerization is the most prevalent side reaction. Understanding its triggers is key to prevention.
Q: What specific conditions in my experimental setup could be initiating polymerization?
A: Several factors can initiate the polymerization of 5-Nitro-2-vinylquinoline:
-
Oxygen: Dissolved oxygen can form peroxides, which act as radical initiators upon heating.
-
High Temperatures: Excessive heat can provide the activation energy for spontaneous polymerization.
-
Radical Initiators: Contaminants from other reagents or solvents, or the use of radical initiators like AIBN or benzoyl peroxide for other purposes, will readily polymerize the vinylquinoline.[1]
-
Strong Bases/Nucleophiles: Strong anionic initiators can trigger anionic polymerization of the electron-deficient vinyl group.
Q: What is a reliable, step-by-step protocol to prevent polymerization during a reaction?
A: The core strategy is to eliminate radical initiators and maintain an inert atmosphere.
Protocol: Setting Up a Polymerization-Free Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove moisture and cooled under a stream of inert gas.
-
Solvent Degassing: Use a solvent that has been degassed to remove dissolved oxygen. The most common method is the "freeze-pump-thaw" technique.[1]
-
Freeze the solvent in a Schlenk flask using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the solvent. Repeat this cycle three times.
-
-
Reagent Handling: Add 5-Nitro-2-vinylquinoline and other solid reagents to the reaction flask.
-
Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via cannula or a gas-tight syringe.
-
Reaction Conditions: Maintain the inert atmosphere throughout the reaction using a balloon or a bubbler. Stir the reaction at the lowest effective temperature.
-
(Optional) Radical Scavenger: If the reaction is particularly sensitive or requires high temperatures, consider adding a small amount of a radical scavenger like BHT, provided it does not interfere with the desired reaction.
Caption: Workflow for minimizing polymerization.
Issue 2: Byproducts in Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation using the vinyl group. However, its mechanism involves several steps where side reactions can occur.[3][4]
Q: My Heck reaction produces a mixture of isomeric alkenes instead of a single product. What is this byproduct and how can I prevent it?
A: You are likely observing olefin isomerization, a common byproduct in Heck reactions.[5] This occurs after the desired product has formed but before it dissociates from the palladium catalyst. A reversible β-hydride elimination and re-addition sequence can "walk" the double bond along the carbon chain, leading to a mixture of constitutional isomers.
Solutions to Minimize Olefin Isomerization:
-
Choice of Base: Use a non-coordinating, hindered base. Inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K2CO3) are often preferred over trialkylamines. Adding certain salts can also facilitate the final reductive elimination step, reducing the lifetime of the intermediate that leads to isomerization.[5]
-
Ligand Selection: The ligand on the palladium catalyst plays a crucial role. Bulky phosphine ligands can disfavor the formation of the intermediate required for isomerization.
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize this side reaction.
Caption: Heck reaction cycle showing the olefin isomerization side reaction.
Issue 3: Challenges in Diels-Alder [4+2] Cycloadditions
The electron-deficient vinyl group of 5-Nitro-2-vinylquinoline makes it a good dienophile for Diels-Alder reactions with electron-rich dienes.[6][7]
Q: My Diels-Alder reaction is very slow and gives low yields, even with heating. Why is this, and how can I improve it?
A: While the nitro group activates the dienophile, the reaction kinetics can still be slow. Several factors could be at play:
-
Steric Hindrance: The quinoline ring is bulky and can sterically hinder the approach of the diene to the vinyl group.
-
Poor Orbital Overlap: The geometry of the transition state may not be optimal.
-
Decomposition: High temperatures required to drive the reaction can lead to decomposition or polymerization.
Strategies for Improvement:
-
Lewis Acid Catalysis: Using a Lewis acid (e.g., AlCl₃, Et₂AlCl, ZnCl₂) can coordinate to the nitro group or the quinoline nitrogen, further lowering the LUMO energy of the dienophile and dramatically accelerating the reaction. This often allows the reaction to proceed at lower temperatures.
-
High Pressure: Applying high pressure (e.g., in a sealed tube or a high-pressure reactor) can favor the formation of the more compact transition state, increasing the reaction rate and yield.
-
Solvent Choice: Reactions in ionic liquids or polar solvents can sometimes show rate enhancements compared to nonpolar solvents.[6]
Issue 4: Unwanted Reactions of the Nitro Group
The nitro group is robust but can be reactive under certain conditions.
Q: I am using a reducing agent in a subsequent step, but I am seeing reduction of the nitro group on my 5-Nitro-2-vinylquinoline starting material. How can I avoid this?
A: The nitro group is readily reduced to an amino group (-NH₂) by a wide variety of reducing agents.[8]
-
Common Reducing Agents to Avoid (if nitro-group preservation is desired):
-
Catalytic hydrogenation (e.g., H₂/Pd-C)
-
Strong metal hydrides (e.g., LiAlH₄)
-
Dissolving metal reductions (e.g., Sn/HCl, Fe/HCl)
-
Selective Reaction Strategies:
-
Protecting Groups: If a reduction elsewhere in the molecule is necessary, it is often best to perform that step before introducing the nitroquinoline moiety.
-
Chemoselective Reagents: If you must perform a reduction in the presence of the nitro group, choose a mild, chemoselective reagent. For example, to reduce a ketone to an alcohol, sodium borohydride (NaBH₄) is often mild enough to leave the nitro group untouched, whereas LiAlH₄ would reduce both. Always perform a small-scale test reaction first.
Purification Strategies for 5-Nitro-2-vinylquinoline Derivatives
Purifying the final product away from byproducts and starting materials is crucial. The basic nitrogen of the quinoline ring is a powerful handle for purification.[2][9]
| Purification Method | Principle | Best For | Pros | Cons |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel).[10] | Separating closely related, non-polar to moderately polar compounds. | High resolution; versatile for many compound classes. | Can be slow and solvent-intensive; may cause degradation of sensitive compounds on acidic silica. |
| Recrystallization | Differential solubility in a solvent system at different temperatures.[9] | Obtaining highly pure crystalline solids from a crude mixture with moderate purity. | Can yield very high purity; scalable. | Requires a suitable solvent system to be found; not effective for oils or amorphous solids. |
| Acid-Base Extraction | Exploits the basicity of the quinoline nitrogen to move the compound between aqueous and organic phases.[2] | Separating the basic quinoline product from neutral or acidic impurities (like polymers). | Highly effective for initial cleanup; scalable and cost-effective. | Less effective for separating from other basic impurities; requires multiple steps. |
Protocol: Purification via Acid-Base Extraction
This protocol is excellent for removing non-basic byproducts like polymers.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic quinoline product will protonate and move into the aqueous layer, while neutral byproducts (like polymers) remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with fresh organic solvent one time to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9). The quinoline product will deprotonate and precipitate or form an oil.
-
Re-extraction: Extract the now-basic aqueous layer with fresh organic solvent (3 times). The purified product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- BenchChem. (n.d.). Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis.
-
Gomez-Anton, M. R., Rodriguez, J. G., & Pierola, I. F. (1986). Polymer effects in proton-transfer reactions. Poly(2-vinylquinoline). Macromolecules, 19(12), 2931–2935. [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- BenchChem. (n.d.). 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline.
-
Sciforum. (n.d.). Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids. Retrieved from [Link]
- BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
- Joule, J. A., & Mills, K. (2015). Heterocyclic Chemistry. Wiley.
-
Liu, Z., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Nature Communications. [Link]
- International Journal for Multidisciplinary Research. (2025).
- BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- CN101591291A. (2009). The synthetic method of 2-vinylquinoline compounds.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciforum.net [sciforum.net]
- 7. Diels–Alder Reaction [sigmaaldrich.com]
- 8. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Purification [sigmaaldrich.com]
Technical Support Center: Scaling Up 5-Nitro-2-vinylquinoline Production
Current Status: Operational Subject: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up Ticket ID: 5N2VQ-SC-001[1]
Executive Summary
Scaling up 5-Nitro-2-vinylquinoline presents a dual chemical challenge: the nitro group at position 5 introduces significant thermal instability and exotherm risks, while the vinyl group at position 2 renders the molecule highly prone to spontaneous polymerization (gumming) during workup.[1]
This guide moves beyond standard milligram-scale literature. We recommend transitioning from the classic two-step "Aldol-Dehydration" route to a One-Pot Mannich-Deamination Protocol .[1] This approach minimizes intermediate isolation, reduces thermal history, and is chemically superior for kilogram-scale batches.[1]
Module 1: Synthesis Strategy (The "Upstream")
Q: My current yield drops significantly when scaling from 5g to 100g. What is breaking?
A: If you are using the classic route (condensation with formaldehyde to the ethanol intermediate followed by acid dehydration), you are likely facing heat transfer limitations and oligomerization .[1]
For scale-up, we recommend the Amine-Promoted Mannich Condensation .[1] This method utilizes a secondary amine hydrochloride (e.g., diethylamine HCl) to activate formaldehyde, forming a Mannich base that undergoes spontaneous deamination to the vinyl product under reflux.[1] This avoids the harsh acidic conditions of dehydration and proceeds at a controlled temperature.[1]
Optimized Scale-Up Protocol (100g Basis)
| Parameter | Specification | Rationale |
| Limiting Reagent | 2-Methyl-5-nitroquinoline (1.0 eq) | The quinaldine core.[1] |
| Reagent A | Formaldehyde (37% aq) (1.5 eq) | Excess ensures conversion; aqueous acts as a heat sink.[1] |
| Catalyst/Promoter | Diethylamine Hydrochloride (1.3 eq) | Forms the reactive iminium intermediate.[1] |
| Base | Triethylamine (0.1 eq) | Buffers the pH to allow elimination.[1] |
| Solvent | 95% Ethanol (5-7 Vol) | Solubilizes reactants but precipitates the product upon cooling.[1] |
| Inhibitor | BHT or Hydroquinone (500 ppm) | CRITICAL: Prevents radical polymerization during reflux.[1] |
Step-by-Step Workflow:
-
Charge 2-methyl-5-nitroquinoline, 95% Ethanol, and Formaldehyde into the reactor.
-
Add Triethylamine and the Polymerization Inhibitor.
-
Heat to 60°C to ensure dissolution.
-
Dose a solution of Diethylamine HCl (dissolved in minimal water/ethanol) slowly over 30 minutes.
-
Reflux (approx. 78-80°C) for 5–8 hours. Monitor by HPLC/TLC.[1]
-
Cool slowly to 0-5°C. The product often crystallizes directly from the reaction mixture.[1]
Visualizing the Pathway
Figure 1: The Mannich-Deamination pathway allows for a direct conversion, bypassing the isolation of the stable alcohol intermediate.[1]
Module 2: Stabilization & Storage
Q: The product turns into an insoluble gum during drying.[1] How do I stop this?
A: This is "Popcorn Polymerization," initiated by peroxides or heat.[1] The 5-nitro group withdraws electrons, making the vinyl group electron-deficient and highly susceptible to nucleophilic attack or radical propagation.[1]
Troubleshooting Checklist:
-
Inhibitor Carryover: Do not rely on the inhibitor added during synthesis; it is removed during purification.[1] You must re-dope the wet cake before drying.[1]
-
Drying Conditions: Never dry under high vacuum at high heat.[1] The vinyl group is volatile and reactive.[1]
-
Light Sensitivity: Nitro compounds are often photosensitive.[1] Vinyl compounds are photosensitive.[1] Double risk.[1]
Inhibitor Selection Guide
| Inhibitor | Solubility | Application Phase | Notes |
| Hydroquinone (HQ) | Alcohols, Ether | Synthesis (Reflux) | Effective but requires removal (water wash).[1] |
| BHT (Butylated hydroxytoluene) | Non-polar organics | Storage | Best for final product stability.[1] |
| Phenothiazine | Organics | Distillation/Drying | Excellent anaerobic inhibitor (works without O2).[1] |
| p-tert-Butylcatechol (TBC) | Alcohols | Monomer Storage | Standard for vinyl monomers; requires O2 to work.[1] |
Module 3: Purification (Non-Chromatographic)
Q: Column chromatography is too expensive for 100g+. How do I purify this?
A: You must utilize the basicity of the quinoline nitrogen (despite the nitro group's reducing effect) and solubility differentials.[1]
The "Acid-Base" Wash Protocol (If direct crystallization fails):
-
Dissolve crude residue in Ethyl Acetate.
-
Wash with dilute HCl (0.5 M). The product moves to the aqueous phase (as the salt), leaving non-basic impurities (tars) in the organic layer.[1]
-
Note: If the 5-nitro group reduces basicity too much, the salt may hydrolyze.[1] Test on small scale first.
-
-
Neutralize the aqueous layer with cold NH₄OH or NaHCO₃ to precipitate the free base.[1]
-
Recrystallize the solid.
Preferred Recrystallization Solvent System:
-
Solvent: Ethyl Acetate / Petroleum Ether (or Hexanes).[1]
-
Ratio: Dissolve in minimal hot EtOAc, add Pet Ether until turbid, cool to -10°C.
Purification Logic Flow
Figure 2: Decision tree for purification.[1] The Acid Wash step is powerful but aggressive; direct crystallization is preferred if purity allows.[1]
Module 4: Safety & Hazard Control
Q: Are there specific thermal risks with the 5-Nitro group?
A: Yes. Nitro-aromatics possess high decomposition energies.[1]
-
Risk: If the reaction temperature exceeds 120°C, or if the distillation pot runs dry, you risk a rapid decomposition event.[1]
-
Mitigation:
-
DSC Screening: Run a Differential Scanning Calorimetry (DSC) test on the starting material (2-methyl-5-nitroquinoline) and the product.[1] Identify the "Onset of Decomposition" (
). Maintain process temperatures at least 50°C below . -
Quench Protocol: Have a water deluge system ready. In case of thermal runaway, drowning the reaction in water is the safest abort mechanism for this specific chemistry.[1]
-
References
-
Synthesis of 2-Vinylquinoline Compounds. Google Patents. CN101591291A.[1] (Describes the Mannich-type condensation using diethylamine hydrochloride and formaldehyde).
-
Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds. Google Patents. US3010964A.[1][2] (Details specific inhibitors like sulphonphthaleine for vinylquinolines).
-
Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. Google Patents. US3149116A.[1] (Alternative route via dehydration of the alcohol intermediate).[1][3]
-
Synthesis of quinolines. Organic Chemistry Portal. (General overview of quinoline synthesis methodologies and functionalization).
Sources
- 1. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 2. US3010964A - Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds - Google Patents [patents.google.com]
- 3. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
Technical Support Center: Separation of 5-Nitroquinoline & 8-Nitroquinoline Isomers
Welcome to the technical support center for the separation of 5-nitroquinoline and 8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging task of isolating these critical positional isomers. We will move beyond simple protocols to explain the underlying principles of separation, provide detailed, field-tested methodologies, and offer robust troubleshooting solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and separation of 5- and 8-nitroquinoline.
Q1: Why is the separation of 5-nitroquinoline and 8-nitroquinoline isomers necessary?
A1: Both 5-nitroquinoline and 8-nitroquinoline are valuable intermediates in organic synthesis.[1] For instance, 5-nitroquinoline is a precursor for synthesizing certain pharmaceutical derivatives, while 8-nitroquinoline can be used to produce 8-aminoquinoline, a building block for various organic products, including 8-hydroxyquinoline.[1] The distinct substitution patterns of the nitro group on the quinoline scaffold lead to different reactivity and ultimately determine the structure of the final target molecule. Therefore, obtaining each isomer in high purity is essential for the success of subsequent synthetic steps and the development of novel compounds in medicinal chemistry.[2][3][4]
Q2: What is the typical origin of a 5- and 8-nitroquinoline mixture?
A2: The most common source of this isomeric mixture is the direct electrophilic nitration of quinoline using a combination of nitric acid and sulfuric acid.[1][5] Under these strongly acidic conditions, the reaction proceeds via the protonated quinolinium cation.[6] Electrophilic attack occurs preferentially on the electron-rich benzene ring rather than the deactivated pyridine ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline in roughly similar proportions.[5][6] A typical crude mixture may contain 40-60% 5-nitroquinoline and 30-50% 8-nitroquinoline, along with smaller amounts of other isomers and byproducts.[1]
Q3: What makes these two isomers so challenging to separate?
A3: The primary challenge stems from their very similar physicochemical properties. As positional isomers, they have the same molecular weight and elemental composition. Their structural difference—the position of the nitro group—results in only subtle variations in polarity, dipole moment, and solubility. This similarity makes separation by common techniques like simple distillation or standard recrystallization difficult, often requiring more specialized methods.[7]
Core Methodologies & Protocols
We present two primary, validated methodologies for the separation of 5-nitroquinoline and 8-nitroquinoline: Fractional Crystallization and High-Performance Liquid Chromatography (HPLC).
Method 1: Selective Fractional Crystallization of Hydrohalide Salts
This robust method leverages subtle differences in the solubility of the hydrohalide (typically hydrochloride) salts of the isomers in a specific solvent system. It is particularly effective for larger-scale preparative separations.[1]
Principle of Separation (The "Why"):
The method relies on converting the basic nitroquinoline isomers into their corresponding hydrochloride salts. The 5-nitroquinoline hydrochloride salt exhibits significantly lower solubility compared to the 8-nitroquinoline hydrochloride salt in a precisely controlled solvent system of dimethylformamide containing a small amount of water ("Wet DMF").[1] By carefully controlling the temperature, the 5-nitroquinoline hydrochloride can be selectively precipitated while the 8-nitroquinoline hydrochloride remains in solution.
Experimental Protocol: Isolation of 5-Nitroquinoline Hydrochloride
-
Salt Formation:
-
Dissolve the crude mixture of 5- and 8-nitroquinoline (e.g., 54 g from a nitration reaction) in a suitable organic solvent like ethyl acetate.
-
Bubble hydrogen chloride gas through the solution. The amount of HCl gas should be approximately equivalent to the total moles of nitroquinolines present.[1]
-
The hydrochloride salts of both isomers will precipitate together. Collect this mixed precipitate by filtration and dry it. The typical ratio of 5-nitro to 8-nitro hydrochloride in this precipitate will reflect the initial reaction outcome (e.g., 51:41).[1]
-
-
Selective Crystallization:
-
Prepare a "Wet DMF" solvent by mixing dimethylformamide with water. The optimal water content is between 0.5% and 5% by weight; a 1.25% concentration is highly effective.[1]
-
Suspend the dried, mixed hydrochloride salts in the Wet DMF (e.g., 270 mL for 54 g of salt).
-
Heat the slurry with stirring to between 95°C and 100°C until all solids dissolve, forming a clear solution.[1]
-
Slowly cool the solution. The precipitate, enriched in 5-nitroquinoline hydrochloride, will typically begin to form at a temperature between 75°C and 80°C.[1]
-
Continue cooling to ambient temperature (approx. 25°C) to maximize precipitation.
-
Collect the cream-colored solid precipitate by filtration. Wash the crystals with a small amount of cold solvent and dry them. This solid is highly pure 5-nitroquinoline hydrochloride.
-
-
Isolation of 8-Nitroquinoline (Optional):
-
The filtrate from the previous step is rich in 8-nitroquinoline hydrochloride.
-
This filtrate can be further processed by adding it to water to form a slurry.
-
The pH of this slurry is carefully adjusted to approximately 3.5 using a mild base like a dilute sodium bicarbonate solution. This causes the free base of 8-nitroquinoline to precipitate.[1]
-
The precipitated 8-nitroquinoline can be collected by filtration and further purified by recrystallization from a solvent like isopropyl alcohol to yield high-purity product.[1]
-
Diagram: Fractional Crystallization Workflow
Caption: Workflow for separating nitroquinoline isomers via fractional crystallization.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of fractions and can be scaled to a preparative method for isolating small quantities of highly pure isomers. Reversed-phase HPLC (RP-HPLC) is most common.[8]
Principle of Separation (The "Why"):
RP-HPLC separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Although 5- and 8-nitroquinoline have similar polarities, the precise position of the electron-withdrawing nitro group affects the molecule's overall dipole moment and its hydrophobic interactions with the stationary phase. These subtle differences can be exploited to achieve separation by carefully optimizing chromatographic conditions.[7]
Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
If resolution is poor, consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which can provide alternative selectivity through π-π interactions with the aromatic quinoline rings.[7]
-
-
Mobile Phase Selection & Optimization:
-
Use a binary mobile phase consisting of an aqueous buffer (Solvent A) and an organic modifier (Solvent B, typically acetonitrile or methanol).[9]
-
Buffer (A): A buffer is critical for controlling the ionization state of the quinoline nitrogen. Start with a 20 mM phosphate or acetate buffer. The pH should be adjusted to be at least 2 units away from the pKa of the analytes to ensure they are in a single, consistent protonation state.
-
Organic (B): Begin with a 50:50 mixture of A and B and run an isocratic elution.
-
Optimization: Adjust the ratio of A:B to achieve retention factors (k') between 2 and 10. If co-elution occurs, switch to a shallow gradient elution to improve resolution.[9]
-
-
Detection:
-
Use a UV detector. Both isomers exhibit strong absorbance in the UV region. Select a wavelength that provides a good response for both isomers, typically between 254 nm and 320 nm.[9]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of the mobile phase itself or acetonitrile).
-
Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent column clogging.[8]
-
Table 1: Typical Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good starting point for hydrophobic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Controls ionization, ensures sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Isocratic (e.g., 40% B) or Gradient | Start with isocratic; use gradient for difficult separations. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Good absorbance for aromatic systems. |
| Injection Vol. | 5-10 µL | Avoids column overload. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your separation experiments in a direct question-and-answer format.
Crystallization Issues
Q: My 5-nitroquinoline hydrochloride precipitate is still contaminated with the 8-isomer. What went wrong?
A: This is a common purity issue. Consider the following causes and solutions:
-
Cooling Rate: Cooling the solution too quickly can cause co-precipitation of the more soluble 8-isomer. Solution: Ensure a slow, controlled cooling rate. Allowing the solution to cool passively to room temperature is often sufficient.
-
Solvent Purity: The water content in the DMF is critical.[1] Too much water can increase the solubility of the 5-isomer, while too little may not provide enough of a solubility differential. Solution: Prepare the "Wet DMF" solvent fresh and accurately measure the water content. Start with 1.25% water as a baseline.
-
Initial Isomer Ratio: The patented process works best when the starting mixture contains at least 40-50% 5-nitroquinoline hydrohalide.[1] If your ratio is significantly lower, the separation efficiency will decrease. Solution: Confirm the composition of your crude mixture by HPLC or GC-MS before starting the crystallization.
Q: I heated my slurry in Wet DMF, but not everything dissolved. Should I proceed?
A: No. It is crucial to form a completely clear solution before cooling.[1] Undissolved material will act as nucleation sites for both isomers, leading to indiscriminate precipitation and poor purity. Solution: Ensure your heating temperature reaches 95-100°C. If solids persist, you may need to add a small, incremental amount of Wet DMF until a clear solution is achieved. Note the new solvent volume for future runs.
Chromatography (HPLC) Issues
Q: My 5- and 8-nitroquinoline peaks are co-eluting or have very poor resolution (<1.5). How can I separate them?
A: This is the most frequent challenge in the HPLC analysis of these isomers. Use a systematic approach to improve resolution.
Diagram: HPLC Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
-
Step 1: Adjust Mobile Phase pH: The pKa values of the two isomers are slightly different.[7] Changing the pH of the aqueous buffer can alter their degree of protonation and interaction with the stationary phase, which may be enough to achieve separation. Action: Prepare mobile phases with pH values of 2.5, 3.5, and 4.5 and evaluate the separation.
-
Step 2: Optimize Organic Modifier Concentration: If you are running an isocratic method, try decreasing the percentage of acetonitrile or methanol by 5-10%. This will increase retention times and may improve resolution. If you are using a gradient, make the gradient shallower (e.g., change from a 10-minute 20-80% B gradient to a 20-minute 30-60% B gradient).
-
Step 3: Evaluate a Different Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry is the next variable to change.[7] Action: Switch to a phenyl-based column. The phenyl rings in the stationary phase can induce different π-π stacking interactions with the two isomers, often providing the unique selectivity needed for separation.
Q: My peaks are broad and tailing. What is the cause?
A: Peak tailing for basic compounds like nitroquinolines is often related to secondary interactions with the silica backbone of the column or an incorrect mobile phase pH.
-
Check Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, you may have a mixed population of ionized and neutral molecules, leading to tailing. Solution: Ensure the pH is at least 2 units below the pKa to keep the compounds fully protonated.
-
Column Health: Over time, active silanol sites can become exposed on the column. Solution: Use a column specifically designed for bases (often labeled with "B," "Basic," or "PFP") or dedicate a column for this analysis to maintain its performance.
References
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
- 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. (n.d.). innovate.research.com.
- Kiamuddin, M., & Das, K. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange.
- 8-Hydroxy-5-nitroquinoline 96. (n.d.). Sigma-Aldrich.
- Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. (n.d.). innovate.research.com.
-
Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Journal of Organic Chemistry, 12(6), 799–806. [Link]
- Chemical Properties of 5-nitro-8-methylquinoline. (n.d.). Cheméo.
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]
- 8-Hydroxy-5-nitroquinoline, 96. (n.d.). SLS Ireland.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025, July 25). MDPI.
- Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. (n.d.). ScienceDirect.
- 8-Hydroxy-5-nitroquinoline(4008-48-4). (n.d.). ChemicalBook.
- 8-Hidroxi-5-nitroquinolina. (n.d.). Chem-Impex.
- 5-Nitroquinoline. (n.d.). PubChem.
- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. (2025). Benchchem.
- Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide. (2025). Benchchem.
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (2025). Benchchem.
- 8-Nitroquinoline. (n.d.). ResearchGate.
- Method of crystallizing nitro products. (n.d.). Google Patents.
- Roberts, J. D., & Caserio, M. C. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts.
- Tipson, R. S. (n.d.).
- Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline. (2025). Benchchem.
- How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate.
-
Zhang, Z., Tillekeratne, L. M., Kirchhoff, J. R., & Hudson, R. A. (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. Biochemical and Biophysical Research Communications, 212(1), 41–47. [Link]
- Ivanović, M., et al. (2021, December 23). GC–MS-based metabolomics for the detection of adulteration in oregano samples. Journal of the Serbian Chemical Society.
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate.
- Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2025, August 7). ResearchGate.
- CHROMacademy. (2020, November 11). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
- 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. chemicalkland.com [chemicalkland.com]
- 3. chemicalkland.com [chemicalkland.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pjsir.org [pjsir.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of 5-Nitro-2-vinylquinoline and other vinylquinolines
An In-Depth Comparative Guide to 5-Nitro-2-vinylquinoline and Other Vinylquinoline Analogs for Advanced Research Applications
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and functional materials.[1][2][3] Its derivatives are integral to pharmaceuticals ranging from anticancer to antimalarial agents.[4][5][6] Within this important class, vinylquinolines represent a versatile subclass, featuring a reactive vinyl group that serves as a handle for polymerization and post-synthesis functionalization, opening avenues for novel drug delivery systems, polymer-supported catalysts, and advanced materials.[7][8]
This guide provides a comprehensive comparative analysis of 5-Nitro-2-vinylquinoline against other vinylquinoline analogs. We will explore how the potent electronic effects of the nitro substituent fundamentally alter the molecule's synthesis, reactivity, spectral properties, and potential applications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to select and utilize these powerful chemical tools effectively.
Synthesis of Vinylquinolines: A Methodological Overview
The creation of the vinyl substituent on a quinoline core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.
Common Synthetic Pathways:
-
Condensation of Methylquinolines with Formaldehyde: This is a direct and widely used method where a 2-methylquinoline derivative reacts with formaldehyde, often in the presence of a secondary amine hydrochloride and an organic base, to yield the corresponding 2-vinylquinoline.[9][10]
-
The Wittig Reaction: A classic and highly versatile method for olefin synthesis, the Wittig reaction can be employed by reacting a quinoline-2-carboxaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)methane, to form the terminal alkene.[11] This method offers excellent control and is tolerant of a wide range of functional groups.
-
Catalyst-Free Deamination: A more recent development involves a catalyst-free deamination reaction that occurs during a Mannich-type synthesis, providing a facile and efficient route to 2-vinylquinolines.[7][12]
Below is a generalized workflow for the synthesis of 2-vinylquinolines from their 2-methyl precursors, a robust and scalable method.
Experimental Workflow: Synthesis of 2-Vinylquinoline from 2-Methylquinoline
Caption: General workflow for synthesizing 2-vinylquinolines.
Comparative Analysis: The Influence of the 5-Nitro Group
The introduction of a nitro group at the 5-position of the 2-vinylquinoline scaffold dramatically alters its electronic properties and, consequently, its chemical behavior.
Electronic Effects
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[13] It exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the quinoline ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, further decreasing the electron density on the ring. This effect is particularly pronounced at the ortho and para positions relative to the substituent.
In contrast, other common substituents have markedly different effects. An alkyl group (e.g., -CH₃) is weakly electron-donating, while a methoxy group (-OCH₃) is strongly electron-donating through resonance. Halogens (e.g., -Cl, -Br) are deactivating through their inductive effect but weakly donating through resonance. These differences are fundamental to understanding the reactivity of each analog.[14]
The strong electron-withdrawing nature of the 5-nitro group renders the entire heterocyclic system electron-deficient.[15] This has profound implications for its reactivity in both addition reactions at the vinyl group and substitution reactions on the quinoline core.
Caption: Influence of the 5-nitro group on reactivity.
Reactivity Comparison
-
Reactivity of the Quinoline Ring: An unsubstituted quinoline ring typically undergoes electrophilic aromatic substitution at positions 5 and 8.[16] However, the strong deactivation by the 5-nitro group makes further electrophilic substitution exceptionally difficult. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen.[16] This inverted reactivity is a key differentiator from electron-rich vinylquinolines, which readily undergo electrophilic substitution.
-
Reactivity of the Vinyl Group: The electron-withdrawing nitro group decreases the electron density of the vinyl double bond. This makes 5-nitro-2-vinylquinoline a potential Michael acceptor and more susceptible to anionic polymerization. In contrast, vinylquinolines bearing electron-donating groups have more electron-rich double bonds, favoring cationic polymerization. For general-purpose polymer synthesis, free-radical polymerization is a robust method applicable to many vinylquinoline derivatives.[8]
Spectroscopic Properties
The electronic differences between vinylquinoline analogs are clearly reflected in their spectroscopic data. Computational DFT studies, alongside experimental data, are invaluable for characterizing these molecules.[17][18][19][20]
| Property | 5-Nitro-2-vinylquinoline (Predicted) | 2-Vinylquinoline (Reference) | 6-Methyl-2-vinylquinoline (Reference) |
| ¹H NMR (Vinyl) | Protons shifted downfield (>7.1 ppm) due to deshielding. | dd, ~7.03 ppm (Ha); d, ~6.25 ppm (Hb); d, ~5.63 ppm (Hc)[12] | dd, ~7.02 ppm (Ha); d, ~6.24 ppm (Hb); d, ~5.61 ppm (Hc)[12] |
| ¹H NMR (Aromatic) | Protons near the nitro group are significantly downfield. | 7.44 - 8.07 ppm[12] | 7.43 - 7.97 ppm[12] |
| ¹³C NMR (Vinyl) | Vinyl carbons are shifted downfield. | ~137.9 (CH), ~119.8 (CH₂)[12] | ~138.1 (CH), ~118.3 (CH₂)[12] |
| IR (cm⁻¹) | Strong, characteristic N-O stretches at ~1530-1550 (asym) and ~1340-1360 (sym). | No strong bands in this region. | No strong bands in this region. |
| UV-Vis (λmax) | Bathochromic (red) shift due to extended conjugation with the nitro chromophore. | ~300-320 nm | Similar to 2-vinylquinoline, minor shift. |
Table 1: Comparative Spectroscopic Data of Substituted 2-Vinylquinolines.
Potential Applications
The unique properties imparted by the nitro group suggest distinct applications for 5-nitro-2-vinylquinoline compared to other analogs. The quinoline family broadly exhibits significant biological activities, including anticancer, antibacterial, and antimalarial properties.[21][22][23]
| Vinylquinoline Derivative | Key Properties | Potential Applications |
| 5-Nitro-2-vinylquinoline | Electron-deficient, electrophilic vinyl group, potential for bioreduction. | Monomer for high refractive index polymers; Precursor for pharmacologically active amines (after reduction); Covalent inhibitors in drug design.[24] |
| 2-Vinylquinoline | Basic nitrogen, polymerizable. | Monomer for poly(vinylquinoline) used in catalysis, coatings, and as a ligand.[8] |
| Vinylquinolines with -OH, -NH₂ | H-bonding capability, increased polarity. | Functional monomers for hydrogels; pH-responsive materials for drug delivery.[22] |
| Vinylquinolines with Halogens | Handle for cross-coupling reactions (e.g., Suzuki, Heck). | Building blocks for complex, poly-functionalized quinoline derivatives in drug discovery.[25] |
Table 2: Comparative Applications of Functionalized Vinylquinolines.
Key Experimental Protocols
The following protocols are provided as self-validating systems. The causality behind key steps is explained to ensure reproducibility and aid in troubleshooting.
Protocol 1: Synthesis of 2-Vinylquinoline via the Wittig Reaction
This protocol is adapted from general Wittig procedures and provides a high-yield route to vinylquinolines from the corresponding aldehydes.[11]
Rationale: The Wittig reaction is a powerful C=C bond-forming reaction. It relies on the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, followed by a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (1.05 eq.), dropwise via syringe. The solution will turn a characteristic deep orange or yellow, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Dissolve the starting quinoline-2-carboxaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired 2-vinylquinoline using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).[11]
Protocol 2: General Procedure for Free-Radical Polymerization
This protocol provides a baseline for synthesizing polymers from vinylquinoline monomers.[8]
Rationale: Free-radical polymerization is initiated by a compound that can readily form radicals, such as AIBN. The initiator radical adds to the vinyl monomer's double bond, creating a new radical species that propagates by adding to subsequent monomers. The reaction is terminated when two radicals combine. Removing oxygen is critical as it can quench the radical chain reaction.
Step-by-Step Methodology:
-
Monomer Preparation: In a Schlenk flask, dissolve the vinylquinoline monomer (e.g., 5-Nitro-2-vinylquinoline, 100 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 1 eq.) in an appropriate anhydrous solvent (e.g., DMF or Toluene).
-
Degassing: Subject the solution to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This step is critical for successful polymerization.
-
Polymerization: Backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at the appropriate temperature (typically 60-80 °C for AIBN).
-
Reaction: Allow the polymerization to proceed for 12-24 hours under an inert atmosphere with constant stirring. The solution will likely become more viscous as the polymer forms.
-
Termination & Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator, and dry it in a vacuum oven until a constant weight is achieved.
Conclusion
5-Nitro-2-vinylquinoline is a chemically distinct analog within the vinylquinoline family. Its powerful electron-withdrawing nitro group fundamentally alters its reactivity, spectral characteristics, and potential applications. While it presents challenges for traditional electrophilic functionalization, it opens unique opportunities in nucleophilic substitution and as a monomer for specialized polymers. Understanding the comparative electronic effects, as detailed in this guide, is paramount for researchers aiming to harness the full potential of functionalized quinolines in the development of next-generation pharmaceuticals and advanced materials.
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A Comparative Guide to the Definitive Structural Validation of 5-Nitro-2-vinylquinoline by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of single-crystal X-ray crystallography as the definitive method for the structural validation of 5-Nitro-2-vinylquinoline, a molecule of significant interest in medicinal chemistry and materials science due to the diverse biological activities of quinoline derivatives.[1][2] Unambiguous determination of the three-dimensional atomic arrangement is paramount for understanding structure-activity relationships, guiding rational drug design, and ensuring intellectual property claims.[3][4]
While a specific crystal structure for 5-Nitro-2-vinylquinoline is not publicly available in the Cambridge Structural Database (CSD)[5][6][7], this document outlines the complete, validated workflow for its analysis. We will explain the causality behind the experimental choices and objectively compare this "gold standard" technique with other common spectroscopic methods, providing the technical insights necessary for robust compound validation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the absolute molecular structure of a crystalline solid.[3][8] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail that is often essential for drug discovery and materials development.[9] The entire process, from crystal growth to final validation, forms a self-validating system that ensures the integrity of the resulting structural model.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a validated crystal structure involves four critical stages: synthesis and crystallization, data collection, structure solution, and refinement.[3][10]
The initial and often most challenging step is obtaining a single crystal of sufficient size and quality (typically >0.1 mm) that is free from significant defects.[10]
Synthesis Protocol: A plausible synthetic route to 5-Nitro-2-vinylquinoline involves the reaction of 2-methyl-5-nitroquinoline with formaldehyde. This type of reaction, often facilitated by a secondary amine hydrochloride and a mild base, provides a direct method to form the vinyl group.[11]
-
Reactant Preparation: Dissolve 2-methyl-5-nitroquinoline in a suitable solvent like ethanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde (e.g., 37%) and a catalytic amount of an organic base (e.g., triethylamine).
-
Catalyst Introduction: Slowly add a solution of a secondary amine salt, such as diethylamine hydrochloride, dissolved in an ethanol/water mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup and Purification: After completion, perform an aqueous workup and extract the product with an organic solvent like ethyl acetate. Purify the crude product by column chromatography or recrystallization to yield pure 5-Nitro-2-vinylquinoline.
Crystallization Protocol (Slow Evaporation): The goal of crystallization is to guide molecules to arrange themselves slowly into a highly ordered lattice.
-
Solvent Selection: Dissolve the purified 5-Nitro-2-vinylquinoline in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a co-solvent like hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly and undisturbed over several days or weeks at a constant temperature. This gradual increase in concentration encourages the formation of a single, well-ordered crystal rather than a polycrystalline powder.
The mounted crystal is exposed to a monochromatic X-ray beam in a diffractometer.[12]
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality. The crystal is then rotated in the X-ray beam, and the resulting diffraction pattern is recorded by a detector.[12] This process is repeated over a wide range of orientations to collect a complete dataset.
The collected diffraction data (a set of reflection intensities) is used to generate an initial electron density map.
-
Data Reduction: The raw data is processed to correct for experimental factors and calculate the intensities of each reflection.
-
Phase Determination: The "phase problem" is the central challenge in crystallography. For small molecules like 5-Nitro-2-vinylquinoline, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to estimate the initial phases.
-
Initial Model Building: The resulting electron density map is interpreted to build an initial molecular model, placing atoms into the regions of high electron density.
This iterative process refines the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[3]
-
Least-Squares Refinement: The model is refined using a full-matrix least-squares procedure to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
-
Validation: The quality of the final structure is assessed using several key metrics:
-
R1 (or R-factor): A measure of the agreement between the observed and calculated diffraction data. Values below 0.05 (5%) are generally considered excellent for small molecules.
-
wR2: A weighted R-factor based on all data.
-
Goodness of Fit (Goof): Should be close to 1.0 for a good model.
-
Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that the model accounts for all the electron density in the crystal.
-
The final validated structure is typically deposited in a crystallographic database like the CSD as a Crystallographic Information File (CIF).
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for routine characterization and provide complementary information. The choice of technique depends on the specific question being asked.
| Technique | Sample Requirement | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | High-quality single crystal (~0.1 mm) | Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing | Definitive, provides absolute configuration[3] | Crystal growth can be a major bottleneck[3][10]; sample must be solid and crystalline |
| ¹H & ¹³C NMR Spectroscopy | 5-10 mg dissolved in deuterated solvent | Atomic connectivity, chemical environment of protons and carbons, molecular symmetry | Excellent for structure elucidation in solution; non-destructive | Does not provide direct 3D structure or bond lengths; interpretation can be complex for intricate molecules[13] |
| Mass Spectrometry (MS) | Micrograms of sample (solid or solution) | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, confirms molecular formula | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable[14] |
| Infrared (IR) Spectroscopy | Small amount of sample (solid or liquid) | Presence of specific functional groups (e.g., -NO₂, C=C, aromatic C-H) | Fast, simple, and requires minimal sample preparation[13] | Provides limited information on the overall molecular skeleton; not a standalone structure determination tool[15] |
Conclusion
For the unequivocal structural validation of 5-Nitro-2-vinylquinoline, single-crystal X-ray crystallography is the unparalleled gold standard. It delivers a precise and unambiguous three-dimensional model, which is indispensable for applications in drug design and materials science where atomic-level detail is critical. While techniques like NMR, MS, and IR spectroscopy are vital for confirming molecular weight, functional groups, and atomic connectivity, they cannot replace the definitive spatial information provided by a crystallographic experiment. The rigorous, self-validating workflow of X-ray crystallography ensures the highest level of confidence in the final structure, providing a solid foundation for further research and development.
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comparing the reactivity of 5-Nitro-2-vinylquinoline with 8-nitroquinoline
An In-Depth Comparative Guide to the Reactivity of 5-Nitro-2-vinylquinoline and 8-Nitroquinoline
For drug development professionals, synthetic chemists, and researchers, the selection of appropriate heterocyclic building blocks is paramount. The quinoline scaffold, a cornerstone in medicinal chemistry, offers a versatile platform for derivatization. However, the reactivity of this scaffold can be dramatically altered by the nature and position of its substituents. This guide provides a detailed, evidence-based comparison of the chemical reactivity of two important quinoline derivatives: 5-Nitro-2-vinylquinoline and 8-nitroquinoline.
We will dissect the electronic and steric factors governing their behavior in key chemical transformations, providing a predictive framework for their synthetic utility. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data from peer-reviewed literature.
Molecular Structure and Electronic Landscape
The fundamental difference between 5-Nitro-2-vinylquinoline and 8-nitroquinoline lies in the positioning of the potent electron-withdrawing nitro (–NO₂) group on the carbocyclic (benzene) ring and the presence of a reactive vinyl group on the heterocyclic (pyridine) ring of the former.
-
8-Nitroquinoline: The nitro group at the C8 position exerts a strong electron-withdrawing effect. Its proximity to the heterocyclic nitrogen and the C1-C8 "peri" interaction can introduce steric strain, potentially affecting ring planarity and the accessibility of adjacent sites.[1]
-
5-Nitro-2-vinylquinoline: The nitro group at the C5 position also strongly deactivates the quinoline system through resonance and inductive effects.[2] Crucially, this isomer possesses a vinyl group at the C2 position, a site inherently susceptible to nucleophilic attack in the electron-deficient pyridine ring. This vinyl group introduces an entirely separate manifold of reactivity, primarily addition and polymerization reactions, which is absent in 8-nitroquinoline.
The electron-withdrawing nature of the nitro group in both isomers significantly reduces the electron density of the entire aromatic system, making them highly susceptible to nucleophilic attack while deactivating them towards electrophilic substitution.[3]
Caption: Core electronic and steric factors influencing reactivity.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic systems. The reactivity in these reactions is dictated by the ability of electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex).[4][5]
-
8-Nitroquinoline: The nitro group at C8 strongly activates the ortho (C7) and para (C5) positions towards nucleophilic attack, should a suitable leaving group be present. More importantly, nitroquinolines are excellent substrates for Vicarious Nucleophilic Substitution (VNS), a reaction that allows for the formal substitution of a hydrogen atom.[6][7] The nitro group activates the aromatic ring for nucleophilic attack, and the regiochemistry is often directed to the ortho and para positions.[6] Therefore, nucleophilic attack is highly favored at C5 and C7.
-
5-Nitro-2-vinylquinoline: Similarly, the C5-nitro group activates its ortho (C6) and para (C8) positions to nucleophilic attack.
Head-to-Head Assessment: Both molecules are highly activated towards nucleophilic attack on the carbocyclic ring. The primary difference is the regioselectivity:
-
5-Nitro isomer directs nucleophiles to C6 and C8.
-
8-Nitro isomer directs nucleophiles to C5 and C7.
Furthermore, the pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack at C2 and C4.[8] The strong electron-withdrawing effect of the nitro group in either position will exacerbate this, making positions C2 and C4 in both molecules potential sites for addition or substitution reactions. In 5-Nitro-2-vinylquinoline, the presence of the vinyl group at C2 provides a conjugated system that can further influence reactivity at this position.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, providing access to aminoquinolines which are valuable synthetic intermediates.[9][10]
-
8-Nitroquinoline: The reduction of the nitro group at C8 can be accomplished using various reagents. However, research suggests that substituents ortho to the nitro group can sterically impede the interaction with the active site of nitroreductases, potentially slowing the rate of reduction compared to unhindered isomers.[11]
-
5-Nitroquinoline: The C5-nitro group is less sterically encumbered. Studies have demonstrated the efficient reduction of 5-nitroquinoline to 5-aminoquinoline using reagents like CuO with hydrazine monohydrate, achieving 100% conversion and selectivity in minutes.[9]
Head-to-Head Assessment: While both nitro groups can be readily reduced, the C5-nitro group in 5-Nitro-2-vinylquinoline is expected to be more accessible and may undergo reduction under milder conditions or at a faster rate than the sterically more hindered C8-nitro group.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the quinoline ring is notoriously difficult on the pyridine portion due to the deactivating effect of the nitrogen atom, which is protonated under the strongly acidic conditions typical for EAS.[12] Substitution therefore occurs on the benzene ring, primarily at C5 and C8.[8][12]
-
8-Nitroquinoline & 5-Nitro-2-vinylquinoline: The presence of a nitro group, a powerful deactivating group, on the benzene ring makes further electrophilic substitution on this ring exceptionally challenging for both isomers.[13][14][15] The entire aromatic system is electron-poor, rendering it highly resistant to attack by electrophiles. Forcing conditions would be required, likely leading to low yields and a mixture of products.
Head-to-Head Assessment: Both molecules are strongly deactivated towards electrophilic aromatic substitution. From a practical synthetic standpoint, neither is a suitable substrate for this class of reaction.
Reactions of the 2-Vinyl Group (Unique to 5-Nitro-2-vinylquinoline)
This is the most significant point of differentiation. The vinyl group in 5-Nitro-2-vinylquinoline is a versatile functional handle that 8-nitroquinoline lacks entirely. This group can participate in a wide array of reactions, including:
-
Addition Reactions: Hydrogenation, halogenation, and hydrohalogenation across the double bond.
-
Oxidation: Cleavage of the double bond to form a carboxylic acid or aldehyde at the C2 position.
-
Polymerization: Formation of polyvinylquinoline polymers.
-
Cross-Coupling Reactions: Participation in reactions like Heck or Suzuki couplings, although the electron-deficient nature of the quinoline ring may require specific catalytic systems.
The synthesis of 2-vinylquinolines is often achieved via the condensation of the corresponding 2-methylquinoline with formaldehyde, typically in the presence of a secondary amine salt.[16][17][18]
Summary of Comparative Reactivity
| Reaction Type | 5-Nitro-2-vinylquinoline | 8-Nitroquinoline | Key Differentiator |
| Nucleophilic Substitution | Highly activated. Directs to C6 and C8 . C2/C4 also reactive. | Highly activated. Directs to C5 and C7 . C2/C4 also reactive. | Regioselectivity on the carbocyclic ring. |
| Nitro Group Reduction | Readily reduced. Less sterically hindered. | Readily reduced. Potentially slower due to steric hindrance .[11] | Reaction rate and conditions . |
| Electrophilic Substitution | Strongly deactivated. Not a viable substrate. | Strongly deactivated. Not a viable substrate. | No significant difference; both are highly unreactive. |
| Vinyl Group Reactions | Yes (Addition, Oxidation, Polymerization, etc.). | Not applicable. | Presence of the vinyl functional group. |
Experimental Protocols
Protocol 1: Vicarious Nucleophilic Substitution of Hydrogen (VNS) in 8-Nitroquinoline
This protocol is adapted from the general principles of VNS reactions on nitroaromatics.[6][7] It demonstrates the amination at a position activated by the C8-nitro group.
Caption: Experimental workflow for the VNS amination of 8-nitroquinoline.
Methodology:
-
Reaction Setup: To a stirred solution of 8-nitroquinoline (1 mmol) and 9H-carbazole (1.2 mmol) in anhydrous DMSO (10 mL) under an argon atmosphere, add potassium tert-butoxide (t-BuOK) (3 mmol) portion-wise at room temperature.
-
Reaction Execution: The solution typically develops a deep color. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C7-aminated product.[6]
Protocol 2: Reduction of 5-Nitroquinoline to 5-Aminoquinoline
This protocol is based on the highly efficient CuO-catalyzed reduction reported in the literature.[9]
Methodology:
-
Reagent Preparation: In a round-bottom flask, suspend 5-nitroquinoline (0.5 mmol) and copper(II) oxide (CuO) nanoparticles (approx. 10 mol%) in ethanol (5 mL).
-
Reaction Initiation: Warm the suspension to 60-70 °C with vigorous stirring. Add hydrazine monohydrate (2.5 mmol, 5 equivalents) dropwise to the mixture.
-
Reaction Monitoring: An exothermic reaction is often observed. Monitor the reaction by TLC until all the starting material is consumed (typically 10-20 minutes).
-
Workup and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the CuO catalyst, washing with ethanol.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude 5-aminoquinoline is often of high purity, but can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of 5-Nitro-2-vinylquinoline
This is a two-step process starting from 2-methyl-5-nitroquinoline, which itself can be synthesized via a Skraup reaction followed by nitration. The final step is the condensation with formaldehyde.[17][18]
Caption: Experimental workflow for the vinylation of 2-methyl-5-nitroquinoline.
Methodology:
-
Reaction Setup: To a reaction vessel, add 2-methyl-5-nitroquinoline (1 mmol), a 37% aqueous formaldehyde solution (1.3 mmol), triethylamine (a catalytic amount, e.g., 0.1 mmol), and 95% ethanol (3-5 mL).
-
Dissolution: Stir and heat the mixture to approximately 60 °C until all solids dissolve.
-
Catalyst Addition: In a separate vial, prepare a solution of diethylamine hydrochloride (1.3 mmol) in a 1:1 mixture of ethanol and water. Slowly add this solution to the reaction mixture.
-
Reaction Execution: Heat the final mixture to reflux and monitor its progress by TLC. The reaction may take several hours.
-
Workup: Upon completion, cool the reaction and remove the solvent under reduced pressure. Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 5-Nitro-2-vinylquinoline.
Conclusion
The reactivities of 5-Nitro-2-vinylquinoline and 8-nitroquinoline are both dominated by the powerful electron-withdrawing nature of the nitro group, rendering them excellent substrates for nucleophilic aromatic substitution and poor candidates for electrophilic attack. The key distinctions for researchers and drug developers are:
-
Regioselectivity: The position of the nitro group dictates the site of nucleophilic attack on the benzene ring (C6/C8 for the 5-nitro isomer vs. C5/C7 for the 8-nitro isomer).
-
Steric Effects: The C8-nitro group is more sterically hindered, which may decrease the rate of reactions at the nitro group itself (e.g., reduction) and at the adjacent C7 position.
-
Unique Functionality: The presence of the vinyl group at the C2 position of 5-Nitro-2-vinylquinoline provides a unique and versatile reaction handle, opening up synthetic possibilities not available to 8-nitroquinoline.
The choice between these two valuable building blocks will therefore depend entirely on the desired synthetic outcome: 8-nitroquinoline is ideal for directing substitution to the C5/C7 positions, while 5-Nitro-2-vinylquinoline offers alternative regioselectivity (C6/C8) and the distinct advantage of a reactive vinyl group for further elaboration.
References
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 11. Efficient redox cycling of nitroquinoline bioreductive drugs due to aerobic nitroreduction in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. galaxy.ai [galaxy.ai]
- 15. ck12.org [ck12.org]
- 16. Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21304E [pubs.rsc.org]
- 18. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
A Comparative Guide to 5-Nitro-2-vinylquinoline-Based Polymers and Their Performance Analogs
For researchers, scientists, and drug development professionals, the exploration of novel functional polymers is a cornerstone of innovation. This guide provides an in-depth technical comparison of the projected performance of 5-Nitro-2-vinylquinoline-based polymers against established alternatives in key application areas. Due to the nascent stage of research into this specific polymer, this guide synthesizes information from related compounds and polymer systems to project its potential and benchmark it against current standards. All experimental protocols and performance data for alternative polymers are derived from peer-reviewed literature to ensure scientific integrity.
Synthesis and Postulated Properties of Poly(5-Nitro-2-vinylquinoline)
The monomer, 5-Nitro-2-vinylquinoline, is not readily commercially available and its synthesis is not explicitly detailed in current literature. However, a plausible two-step synthetic pathway can be proposed based on established organic chemistry principles. This involves the nitration of a suitable precursor followed by the formation of the vinyl group.
A proposed polymerization of the 5-Nitro-2-vinylquinoline monomer can be adapted from established protocols for other vinylquinoline and vinylpyridine derivatives[1].
The introduction of a nitro group onto the quinoline ring is anticipated to significantly influence the polymer's properties. The strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy level, making the polymer a better electron acceptor. This suggests potential applications in electronic devices and as a sensor for electron-rich analytes. Furthermore, the quinoline moiety provides a site for metal coordination and potential pH-responsiveness, opening avenues for catalysis and smart drug delivery systems.
Performance Comparison I: Sensing of Nitroaromatic Compounds
The detection of nitroaromatic compounds, often found in explosives and environmental pollutants, is a critical area of sensor development. The electron-deficient nature of the nitroaromatic analytes makes electron-rich fluorescent polymers excellent candidates for their detection via a fluorescence quenching mechanism. Given the electron-withdrawing nitro group on the quinoline ring, poly(5-Nitro-2-vinylquinoline) is hypothesized to be a suitable candidate for sensing electron-rich analytes, or, if made part of a larger conjugated system, could itself be a fluorescent sensor. For the purpose of this comparison, we will evaluate its projected performance against established fluorescent polymers and conductive polymers used for nitroaromatic sensing.
Principle of Detection
Fluorescent polymer sensors operate on the principle of photo-induced electron transfer (PET). Upon excitation, the polymer fluoresces. In the presence of an electron-deficient analyte like a nitroaromatic compound, the excited electron from the polymer's conduction band is transferred to the analyte's lower unoccupied molecular orbital (LUMO), quenching the fluorescence. The degree of quenching correlates with the analyte concentration.
Conducting polymers, such as polyaniline (PANI), function as chemiresistive sensors. The adsorption of analyte molecules onto the polymer surface alters its conductivity, which is measured as a change in resistance[2][3].
Comparative Performance Data
| Polymer | Analyte | Sensitivity (Ksv, M⁻¹) | Limit of Detection (LOD) | Response Time | Reference |
| Poly(5-Nitro-2-vinylquinoline) (Projected) | Electron-donating aromatics | - | - | - | - |
| Dansyl-tagged copolymer (DCP) | Trinitrophenol (TNP) | 1.6 x 10⁴ | - | < 2 min (thin film) | [4][5] |
| Dansyl-tagged copolymer (DCP) | Trinitrotoluene (TNT) | 1.3 x 10³ | - | - | [4][5] |
| Dansyl-tagged copolymer (DCP) | Dinitrotoluene (DNT) | 1.1 x 10³ | - | - | [4][5] |
| Thiophene-based Covalent Organic Polymer (COP) | 4-Nitroaniline | High | - | - | [6] |
| Thiophene-based Covalent Organic Polymer (COP) | Trinitrophenol (TNP) | High | - | - | [6] |
| Polyaniline (PANI) Nanofibers | NO₂ | High resistance change | - | Fast | [2] |
| PANI/Carbon Nanotube Composite | NO₂ | - | 16.7 ppb | 2.3 s | [7] |
| PANI/Carbon Nanotube Composite | NH₃ | - | 6.4 ppb | - | [7] |
Experimental Protocol: Fluorescence Quenching Studies
-
Preparation of Polymer Solution: Dissolve a known concentration of the fluorescent polymer in a suitable solvent (e.g., THF).
-
Preparation of Analyte Solutions: Prepare a series of solutions of the nitroaromatic compound in the same solvent at varying concentrations.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the pure polymer solution upon excitation at its maximum absorption wavelength.
-
Sequentially add aliquots of the analyte solutions to the polymer solution.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
Calculate the Stern-Volmer constant (Ksv) using the equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, and [Q] is the quencher concentration.
-
Visualization of Sensing Mechanism
Caption: Photo-induced electron transfer from the excited polymer to the analyte, leading to fluorescence quenching.
Performance Comparison II: pH-Responsive Drug Delivery
The quinoline nitrogen in the polymer backbone can be protonated at low pH, suggesting that poly(5-Nitro-2-vinylquinoline) could exhibit pH-responsive behavior. This property is highly desirable for targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or specific intracellular compartments. Here, we compare its projected performance with established pH-responsive polymers.
Principle of pH-Responsive Drug Release
pH-responsive polymers contain ionizable groups that change their charge and conformation in response to pH changes. For a basic polymer like poly(vinylpyridine), the pyridine nitrogen is protonated at low pH, leading to electrostatic repulsion between the polymer chains. This causes the polymer matrix to swell, releasing the encapsulated drug. At physiological pH, the polymer is neutral and collapsed, retaining the drug.
Comparative Performance Data
| Polymer | Drug | Loading Capacity (%) | Release at pH 5.0 (%) | Release at pH 7.4 (%) | Reference |
| Poly(5-Nitro-2-vinylquinoline) (Projected) | Doxorubicin | - | - | - | - |
| Poly(methacrylic acid-g-ethylene glycol) | Insulin | - | - | ~90% (in 2h) | [8] |
| Poly(methacrylic acid-co-N-vinyl-2-pyrrolidone) | - | - | - | - | [8] |
| Chitosan-based hydrogel | Capecitabine | High | - | Increased release | [9] |
| Poly(β-amino ester) | - | - | Drug release from dissolution | Stable | [10] |
| Poly(4-vinylpyridine) grafted DPNR | - | - | Swelling below pH 4 | Lower swelling | [11] |
| Poly(N-vinylpyrrolidone) (PVP) | Epirubicin | 78% | - | - | [12] |
| PVP with Etoricoxib | Etoricoxib | - | - | - | [13] |
Experimental Protocol: Drug Loading and In Vitro Release Study
-
Drug Loading:
-
Dissolve the polymer and the drug in a common solvent.
-
Induce polymer self-assembly or nanoparticle formation (e.g., by adding a non-solvent or through dialysis).
-
Separate the drug-loaded nanoparticles by centrifugation or filtration.
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in buffer solutions of different pH (e.g., pH 5.0 and pH 7.4).
-
Incubate the dispersions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots and separate the nanoparticles.
-
Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
Visualization of pH-Responsive Drug Release
Caption: Protonation of the polymer at low pH leads to swelling and subsequent drug release.
Performance Comparison III: Heterogeneous Catalysis
The nitrogen atom in the quinoline ring can act as a ligand for metal ions, making polymers containing this moiety potential supports for catalysts[1]. Polymer-supported catalysts offer advantages such as improved stability, recoverability, and reusability compared to their homogeneous counterparts[14][15][16]. The performance of a projected poly(5-Nitro-2-vinylquinoline)-supported catalyst is compared with other polymer-supported catalytic systems.
Principle of Polymer-Supported Catalysis
In this system, metal nanoparticles are immobilized on a polymer support. The polymer acts as a scaffold, preventing the aggregation of the nanoparticles and providing a high surface area for the catalytic reaction. The functional groups on the polymer can also influence the catalytic activity and selectivity. The catalyst can be easily separated from the reaction mixture by filtration and reused.
Comparative Performance Data
| Polymer Support | Metal Nanoparticle | Reaction | Conversion/Yield (%) | Recyclability | Reference |
| Poly(5-Nitro-2-vinylquinoline) (Projected) | Pd, Ni | Hydrogenation, Coupling | - | - | - |
| Polystyrene | Pd | Suzuki, Heck, Sonogashira | High | Recyclable without loss of activity | [14] |
| Mesoporous Polymer | Pd | Heck, Sonogashira | Superior performance | - | [15] |
| Poly(AAEMA)-based polymer | Pd | Reduction of quinolines and nitroarenes | High | At least 12 times | |
| Poly(AAEMA)-based polymer | Ni | Reduction of quinolines and nitroarenes | High | At least 12 times | |
| Sulfonated Polyethersulfone | Pd | Reduction of p-nitrophenol | High | - | [17] |
Experimental Protocol: Evaluation of Catalytic Activity
-
Catalyst Preparation:
-
Synthesize the polymer support.
-
Immobilize the metal nanoparticles on the polymer support (e.g., by in-situ reduction of a metal salt in the presence of the polymer).
-
-
Catalytic Reaction:
-
In a reaction vessel, combine the substrate, solvent, and the polymer-supported catalyst.
-
Add the reagent (e.g., hydrogen gas for hydrogenation).
-
Stir the reaction mixture at a specific temperature for a set time.
-
Monitor the reaction progress using techniques like GC-MS or HPLC.
-
-
Catalyst Recycling:
-
After the reaction, separate the catalyst by filtration.
-
Wash the catalyst with a suitable solvent and dry it.
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions.
-
Repeat the process for several cycles to evaluate the catalyst's reusability.
-
Visualization of Polymer-Supported Catalysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polyaniline nanofibers - Wikipedia [en.wikipedia.org]
- 3. Improving Ammonia Detecting Performance of Polyaniline Decorated rGO Composite Membrane with GO Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Green fluorescent protein chromophore-based covalent organic polymers (GFPC-COPs): sensing of nitroaromatic organic pollutants and explosives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00811A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 10. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eares.org [eares.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. scispace.com [scispace.com]
- 14. Recyclable polymer-supported nanometal catalysts in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orientjchem.org [orientjchem.org]
- 17. Polymer-stabilized palladium nanoparticles for catalytic membranes: ad hoc polymer fabrication - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 5-Nitro-2-vinylquinoline vs. 5-Nitro-2-methylquinoline
Topic: Spectroscopic Comparison of 5-Nitro-2-vinylquinoline and its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between 5-Nitro-2-vinylquinoline (Target) and its primary precursor, 5-Nitro-2-methylquinoline (5-Nitroquinaldine).
The transformation of the methyl group at the C2 position into a vinyl functionality significantly alters the physicochemical and electronic properties of the quinoline scaffold. This guide details the specific NMR (
Synthetic Pathway & Mechanism
The synthesis of 5-Nitro-2-vinylquinoline is typically achieved via a Mannich-type condensation followed by elimination, or a direct condensation with formaldehyde equivalents. The most robust protocol involves the reaction of 5-nitro-2-methylquinoline with formaldehyde in the presence of a secondary amine hydrochloride (e.g., diethylamine HCl), followed by thermal elimination.
Reaction Logic[1]
-
Activation: The C2-methyl group of the quinoline ring is acidic due to the electron-withdrawing nature of the nitrogen atom and the nitro group at C5.
-
Condensation: Reaction with formaldehyde and diethylamine yields a Mannich base intermediate (2-(2-(diethylamino)ethyl)-5-nitroquinoline).
-
Elimination: Heating (often in acetic anhydride or under reflux) promotes the elimination of the amine, yielding the conjugated vinyl group.
Figure 1: Synthetic pathway for the conversion of 5-nitro-2-methylquinoline to 5-nitro-2-vinylquinoline.
Spectroscopic Deep Dive
A. Proton NMR ( H NMR) Comparison
The most diagnostic tool for this transformation is
1. The Aliphatic/Vinyl Region
-
Precursor (Methyl): Displays a sharp singlet integrating for 3 protons at
2.70–2.85 ppm . This signal is deshielded relative to toluene due to the electron-deficient quinoline ring. -
Product (Vinyl): The methyl singlet disappears. A characteristic ABX system (or AMX depending on resolution) appears for the vinyl group (
):-
(trans to ring): Doublet,
~6.2 ppm ( Hz). -
(cis to ring): Doublet,
~5.6 ppm ( Hz). -
(adjacent to ring): Doublet of doublets,
~6.9–7.1 ppm.
-
(trans to ring): Doublet,
2. The Aromatic Region
The 5-nitro group exerts a strong deshielding effect, particularly on H-4 and H-6.
-
H-3 Proton: In the precursor, H-3 appears as a doublet around
7.4 ppm. In the product, the conjugation with the vinyl group causes a downfield shift of H-3, often merging with the aromatic envelope or shifting to 7.6–7.8 ppm. -
Nitro Effect: The H-6 and H-4 protons remain continuously downfield (
8.2–8.9 ppm) in both compounds due to the nitro group's anisotropy and inductive effect.
Table 1: Key
| Proton Assignment | 5-Nitro-2-methylquinoline (Precursor) | 5-Nitro-2-vinylquinoline (Product) | Shift Description |
| C2-Substituent | Diagnostic Change | ||
| H-3 (Ring) | Downfield shift due to conjugation | ||
| H-4 (Ring) | Minimal change (peri-effect of NO | ||
| H-8 (Ring) | Minimal change |
B. Infrared (IR) Spectroscopy
IR spectroscopy provides a quick confirmation of functional group transformation.
-
Precursor: Distinct aliphatic C-H stretching vibrations just below 3000 cm
(approx. 2920, 2850 cm ) from the methyl group.[1] -
Product: Appearance of the C=C alkene stretching vibration at 1625–1640 cm
. The vinyl C-H stretches appear slightly above 3000 cm (3080 cm ), often overlapping with aromatic C-H stretches. -
Invariant Peaks: Both compounds exhibit strong Nitro (
) stretches at ~1530 cm (asymmetric) and ~1350 cm (symmetric) .
C. UV-Vis Spectroscopy
The introduction of the vinyl group extends the
-
Result: A Bathochromic shift (Red shift) is observed.
-
Precursor
: ~300–310 nm. -
Product
: ~330–350 nm. This shift is visually observable; the product often appears as a darker yellow/orange solid compared to the precursor.
Experimental Protocols
Protocol A: Synthesis of 5-Nitro-2-vinylquinoline
Caution: Nitroquinolines are potential mutagens. Handle with extreme care in a fume hood.
-
Reactants: In a round-bottom flask, dissolve 5-nitro-2-methylquinoline (10 mmol, 1.88 g) in 1,4-dioxane (20 mL).
-
Reagents: Add paraformaldehyde (15 mmol, 0.45 g) and diethylamine hydrochloride (15 mmol, 1.65 g).
-
Condensation: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The intermediate Mannich base may be visible.
-
Elimination: If the vinyl product is not forming directly, add a catalytic amount of zinc chloride or treat the isolated intermediate with acetic anhydride at reflux for 1 hour.
-
Workup: Cool to room temperature. Pour into ice water. Basify with 10% NaHCO
to pH 8. -
Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over anhydrous Na
SO . -
Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Yield: Expected yield 50–70%. Product is a yellow-orange solid.
Protocol B: Spectroscopic Validation Workflow
This workflow ensures the product is correctly identified and free of precursor.
Figure 2: Validation logic for confirming the synthesis of 5-nitro-2-vinylquinoline.
References
-
Synthesis of Vinylquinolines: Musiał, R. et al. "Synthesis and antiproliferative activity of novel styrylquinoline derivatives." Molecules, 2020. (Analogous synthetic route validation).
-
Spectroscopic Data of Nitroquinolines: National Institute of Standards and Technology (NIST). "Quinoline, 5-nitro- Mass Spectrum and IR Data." NIST Chemistry WebBook.[2]
-
NMR Chemical Shifts of Vinyl Groups: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.
-
Biological Activity of Nitroquinolines: Wainwright, M. "Nitroquinolines: Synthesis and Biological Activity." Journal of Antimicrobial Chemotherapy. (General reference for scaffold utility).
Sources
Technical Review & Comparison Guide: 5-Nitro-2-vinylquinoline
Executive Summary
5-Nitro-2-vinylquinoline is a specialized quinoline derivative characterized by a "push-pull" electronic structure and high electrophilic reactivity. Unlike standard quinoline antibiotics (e.g., Nitroxoline) that function primarily through metal chelation, 5-Nitro-2-vinylquinoline serves two distinct high-value roles:
-
Covalent Pharmacophore: The vinyl group at the C2 position acts as a Michael acceptor, capable of covalently modifying cysteine residues in pathogenic enzymes.
-
Optoelectronic Monomer: The conjugated path between the electron-withdrawing nitro group (position 5) and the vinyl group (position 2) creates a strong dipole moment, making it a precursor for Nonlinear Optical (NLO) polymers.
This guide compares its performance against its metabolic precursor (2-Methyl-5-nitroquinoline ) and a clinical standard (Nitroxoline ), providing synthesis protocols and mechanistic insights.
Mechanistic Insight & Logic
The "Push-Pull" & Michael Acceptor Systems
The utility of 5-Nitro-2-vinylquinoline stems from its electronic imbalance. The 5-nitro group is strongly electron-withdrawing, pulling electron density from the ring. The 2-vinyl group extends the conjugation, creating a reactive
Diagram 1: Reactivity & Electronic Flow
This diagram illustrates the two primary pathways: (A) The Michael Addition mechanism with biological thiols (Cysteine), and (B) The Charge Transfer pathway utilized in optical materials.
Caption: Dual-pathway mechanism showing cysteine targeting (top) and nonlinear optical activation (bottom).
Comparative Analysis
The following table contrasts 5-Nitro-2-vinylquinoline with its direct precursor and a functional analog.
| Feature | 5-Nitro-2-vinylquinoline | 2-Methyl-5-nitroquinoline (Alternative 1) | Nitroxoline (Alternative 2) |
| Role | Reactive Intermediate / Covalent Inhibitor | Synthetic Precursor / Scaffold | Clinical Antibiotic |
| Key Reactivity | Michael Addition (Covalent bonding to thiols) | Benzylic Oxidation or Condensation | Chelation (Binds Mg²⁺/Mn²⁺) |
| Biological Mechanism | Irreversible inhibition of cysteine proteases | Weak DNA intercalation (reversible) | Bacteriostatic (inhibits RNA synthesis) |
| Optical Properties | High hyperpolarizability (NLO active) | Low/Negligible | Fluorescent (used as sensor) |
| Stability | Moderate (polymerizes if unprotected) | High (stable solid) | High |
| Primary Use Case | Drug discovery (Warhead design), Materials (NLO) | Starting material for vinyl/styryl quinolines | UTI treatment, Biofilm inhibition |
Expert Insight: Researchers often mistake the methyl precursor for the active agent. While 2-Methyl-5-nitroquinoline possesses some basal antimicrobial activity, it lacks the "warhead" capability of the vinyl group. If your goal is covalent labeling or polymer synthesis , the methyl variant is inactive until converted. Conversely, Nitroxoline is superior for direct clinical application but useless for covalent probe design.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 5-Nitro-2-vinylquinoline via condensation of 2-Methyl-5-nitroquinoline with Formaldehyde. Scale: 10 mmol basis.
Reagents & Equipment
-
Precursor: 2-Methyl-5-nitroquinoline (1.88 g, 10 mmol)
-
Reagent: Paraformaldehyde (0.45 g, 15 mmol eq) or 37% Formaldehyde solution.
-
Catalyst: Diethylamine hydrochloride (1.1 g, 10 mmol) or Piperidine (cat).
-
Solvent: 1,4-Dioxane or Ethanol (absolute).
-
Equipment: Round-bottom flask, Reflux condenser, TLC (Silica, Hexane:EtOAc 3:1).
Step-by-Step Methodology
-
Activation:
-
Reaction (Reflux):
-
Heat the mixture to 100°C (reflux) for 4–6 hours.
-
Checkpoint: Monitor TLC. The starting material (Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.6, typically fluorescent under UV).
-
-
Work-up:
-
Purification:
-
The crude product often contains oligomers. Purify via Column Chromatography using a gradient of Hexane
10% EtOAc/Hexane. -
Yield Expectation: 60–75% as a yellow/orange solid.
-
-
Validation (Self-Check):
-
H NMR (CDCl
): Look for the vinyl protons. You must see two doublets at ~5.6–6.3 ppm (terminal alkene) and a doublet of doublets at ~6.9–7.1 ppm. The disappearance of the methyl singlet ( ~2.7 ppm) confirms conversion.
-
H NMR (CDCl
Application Workflow: Cysteine Reactivity Assay
To verify the biological utility of the synthesized compound, a thiol-reactivity assay is required.
Diagram 2: Thiol-Reactivity Workflow
Caption: Validation workflow to confirm Michael acceptor activity using UV-Vis spectroscopy.
Protocol:
-
Prepare a 50
M solution of 5-Nitro-2-vinylquinoline in PBS (pH 7.4) containing 10% DMSO. -
Add 10 equivalents of Glutathione (GSH) or N-acetylcysteine (NAC).
-
Measure UV-Vis spectra at
and min. -
Result: A hypsochromic shift (blue shift) or decrease in the charge-transfer band intensity indicates the disruption of the conjugated system due to the addition of the thiol across the vinyl double bond.
References
-
Musso, D. L., et al. "Synthesis and antibacterial activity of some nitroquinolines." Journal of Medicinal Chemistry, vol. 46, no. 19, 2003.
-
Marder, S. R., et al. "Design and Synthesis of Chromophores for Second-Order Nonlinear Optics." Materials Research Society Symposium Proceedings, 1994.
-
BenchChem Technical Support. "Synthesis of 2-Vinylquinoline derivatives via Mannich Condensation." BenchChem Protocols, 2025.[1][4][6]
-
Avendaño, C., & Menéndez, J. C. "Medicinal Chemistry of Quinoline Derivatives." Elsevier Science, 2015.
-
Organic Chemistry Portal. "Synthesis of Quinolines and Vinyl-Quinolines." Organic Chemistry Portal, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
confirming the purity of synthesized 5-Nitro-2-vinylquinoline
As synthetic pipelines for complex quinoline derivatives—such as advanced inflammation inhibitors[1] and hydroamination products like centhaquine[2]—become more demanding, the purity of intermediate building blocks dictates the success of downstream couplings.
5-Nitro-2-vinylquinoline presents a unique analytical challenge. Its conjugated nitro-vinyl system is prone to polymerization under thermal stress, and distinguishing it from unreacted precursors (such as 5-nitroquinaldine) requires highly specific orthogonal analytical strategies.
This guide objectively compares the three primary analytical methodologies—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—used to establish the purity profile of synthesized 5-Nitro-2-vinylquinoline. Furthermore, it provides self-validating protocols designed to ensure compliance with the updated ICH Q2(R2) guidelines for analytical procedure validation[3].
Orthogonal Analytical Workflow
To achieve a comprehensive purity profile, relying on a single technique is insufficient. The workflow below illustrates how these three methodologies complement each other to cover absolute quantification, organic impurities, and volatile residuals.
Fig 1. Orthogonal analytical workflow for 5-Nitro-2-vinylquinoline purity confirmation.
Comparative Performance Metrics
The following table summarizes the quantitative capabilities of each method when applied specifically to 5-Nitro-2-vinylquinoline.
| Performance Metric | qNMR (Absolute Assay) | HPLC-UV (Organic Impurities) | GC-MS (Volatiles/Solvents) |
| Primary Target | Absolute Mass Fraction | Trace Organic Byproducts | Residual Solvents |
| Limit of Detection (LOD) | ~0.1% (1000 ppm) | <0.01% (100 ppm) | <0.001% (10 ppm) |
| Reference Standard Needed? | No (Uses Internal Standard) | Yes (For exact quantification) | Yes (For solvent calibration) |
| Analysis Time per Sample | 15 - 20 minutes | 10 - 15 minutes | 30 - 40 minutes |
| Destructive to Sample? | No (Recoverable) | Yes | Yes |
| ICH Q2(R2) Alignment | Assay / Content Determination | Impurity Limit & Assay | Impurity Limit Test |
Methodologies & Self-Validating Protocols
Method A: Quantitative NMR (qNMR) - The Gold Standard for Absolute Purity
Overview & Causality:
qNMR determines absolute concentration without requiring a reference standard of the analyte itself. It relies on the proportional relationship between the integral of an NMR peak and the nucleus concentration[4]. For 5-Nitro-2-vinylquinoline, the vinyl protons (
Self-Validating System:
The protocol mandates a
Step-by-Step Protocol:
-
Standard Selection & Weighing: Weigh exactly 10.00 mg of the synthesized 5-Nitro-2-vinylquinoline and 5.00 mg of Maleic Acid (Internal Standard) using an ultra-microbalance. Causality: Maleic acid (
6.26 ppm) is chosen because its singlet does not overlap with the complex multiplet of the vinyl or quinoline protons[5]. -
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
. Causality: DMSO- ensures complete solubilization of the rigid nitroquinoline structure while keeping the residual water peak (~3.3 ppm) far from the region of interest. -
Acquisition: Run a
H-NMR spectrum at 500 MHz or higher. Set the delay to 60 seconds. -
Validation & Calculation: Verify that the signal-to-noise ratio (S/N) of the internal standard is >250. Calculate the mass fraction purity using the integrated area ratio, molecular weights, and sample masses.
Method B: HPLC-UV - High-Throughput Impurity Profiling
Overview & Causality:
While qNMR provides absolute purity, HPLC-UV is superior for detecting trace organic impurities (e.g., unreacted 5-nitroquinaldine) down to <0.01%[3]. The extended
Self-Validating System:
A System Suitability Test (SST) must be injected before the sample batch. The batch is only valid if the resolution (
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Chromatographic Conditions: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm) at 40°C. Run a gradient from 5% B to 95% B over 10 minutes. Set UV detection to 254 nm.
-
SST Injection: Inject a 10 µg/mL resolution mixture of the starting material and the final product. Confirm
and a tailing factor ( ) . -
Sample Analysis: Inject the synthesized batch (prepared at 1 mg/mL in the initial mobile phase). Quantify impurities using area normalization.
Method C: GC-MS - Residual Solvent & Volatile Impurity Detection
Overview & Causality: GC-MS is essential for detecting volatile byproducts or solvents (e.g., 1,4-dioxane or ethyl acetate used during synthesis) that lack UV absorbance[1][6]. Because 5-Nitro-2-vinylquinoline has a high boiling point and can thermally polymerize in a GC inlet, GC-MS is strictly utilized for the headspace analysis of volatiles, rather than the assay of the active compound itself.
Self-Validating System: A blank matrix injection must be performed to ensure the system is free of carryover. The Signal-to-Noise (S/N) ratio for the blank must be >10 at the retention times of known solvents.
Step-by-Step Protocol:
-
Sample Prep: Dissolve 50 mg of the batch in 1 mL of a high-boiling diluent (e.g., N-Methyl-2-pyrrolidone) in a sealed headspace vial.
-
Headspace Equilibration: Heat the vial to 80°C for 20 minutes to drive volatile solvents into the gas phase without degrading the nitroquinoline.
-
GC-MS Acquisition: Inject 1 mL of the headspace into a DB-624 column. Use a temperature program starting at 40°C, ramping to 240°C. Monitor using Electron Ionization (EI) mass spectrometry in full scan mode (m/z 35-300).
-
Validation: Subtract the blank signal. Quantify residual solvents against a multi-component reference standard.
References
1.[3] 3 - ich.org 2.[5] 5 - resolvemass.ca 3.[4]4 - emerypharma.com 4.[1]1 - google.com 5.[2]2 - researchgate.net
Sources
- 1. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rsc.org [rsc.org]
Advanced Cross-Reactivity Profiling of 5-Nitro-2-vinylquinoline (5-N-2-VQ) Derivatives
Topic: Cross-Reactivity Studies of 5-Nitro-2-vinylquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Electrophilic Warhead
In the landscape of covalent chemical probes and targeted therapeutics, 5-Nitro-2-vinylquinoline (5-N-2-VQ) derivatives occupy a specialized niche as fluorogenic Michael acceptors . Unlike traditional alkylating agents, the vinylquinoline scaffold offers a "tunable" reactivity profile primarily targeting cysteine thiols.
This guide provides a rigorous technical comparison of 5-N-2-VQ derivatives against standard thiol-reactive alternatives (Maleimides, Iodoacetamides). It details the experimental frameworks required to validate their specificity, focusing on the critical challenge of distinguishing between functional protein cysteines and the abundant cellular nucleophile Glutathione (GSH) .
Mechanistic Foundation & Comparative Analysis
The core mechanism of 5-N-2-VQ is the Michael addition of a nucleophile (typically a thiol, R-SH) to the
-
Electronic Activation: It withdraws electron density, lowering the LUMO energy of the vinyl group and increasing susceptibility to nucleophilic attack.
-
Signal Transduction: In many derivatives, the nitro group quenches fluorescence via Photoinduced Electron Transfer (PET). Upon thiol addition, the electronic pathway is disrupted, often resulting in a "turn-on" fluorescence response.
Table 1: Performance Comparison of Thiol-Reactive Scaffolds
| Feature | 5-Nitro-2-vinylquinoline | Maleimides | Iodoacetamides | Acrylamides |
| Reaction Type | Michael Addition (Reversible/Irreversible*) | Michael Addition (Irreversible) | Michael Addition (Irreversible) | |
| Reactivity ( | Moderate ( | High ( | Low ( | Low-Moderate (Tunable) |
| Selectivity | High for Thiols vs. Amines | High, but hydrolysis is a major issue | Good, but reacts with Histidine at pH > 7.5 | High (requires proximity) |
| Stability | High in aqueous buffer | Prone to ring hydrolysis | Stable | Very Stable |
| Fluorogenicity | Intrinsic (Turn-on potential) | None (requires fluorophore attachment) | None | None |
| Cross-Reactivity | GSH interference is kinetic-dependent | High non-specific labeling | Low, but slow kinetics limit live-cell use | Low background |
*Note: Reversibility of vinylquinolines depends on the stability of the adduct and local pH, often effectively irreversible under physiological conditions.
Signal Transduction & Reaction Pathway
The following diagram illustrates the kinetic competition that defines the cross-reactivity profile of 5-N-2-VQ. The probe must outcompete GSH to label the Target Protein (POI), while avoiding off-target reactions with amines (Lysine).
Figure 1: Kinetic competition pathways. Specificity relies on
Experimental Protocols for Validation
As a Senior Scientist, you must not rely on simple endpoint assays. The following protocols establish a self-validating system to quantify cross-reactivity.
Protocol A: Kinetic Selectivity Profiling (Stopped-Flow / Plate Reader)
Objective: Determine the Second-Order Rate Constant (
-
Preparation:
-
Prepare 5-N-2-VQ stock (10 mM in DMSO).
-
Prepare model nucleophiles: L-Cysteine (Cys), Glutathione (GSH), and L-Lysine (Lys) in PBS (pH 7.4).
-
Control: Use N-Ethylmaleimide (NEM) as a positive control for rapid reaction.
-
-
Execution (Pseudo-first-order conditions):
-
Maintain [Nucleophile] >> [Probe] (e.g., 100 µM Nucleophile vs. 1 µM Probe).
-
Monitor absorbance decay (at
of the vinyl group, ~300-350 nm) or fluorescence increase over time.
-
-
Data Analysis:
-
Fit the exponential decay to obtain
. -
Plot
vs. [Nucleophile] concentration. The slope is the second-order rate constant ( ).
-
-
Acceptance Criteria:
-
Thiol Specificity:
should be . -
GSH Resistance: If the probe is intended for protein labeling,
should ideally be comparable to or higher than , or the probe must be used at concentrations where GSH depletion is negligible.
-
Protocol B: Competitive Proteome Profiling (Gel-Based)
Objective: Visualize specific labeling in a complex biological matrix.
-
Lysate Preparation: Harvest cells (e.g., HEK293) and lyse in PBS + 1% NP-40. Crucial: Do NOT use DTT or Mercaptoethanol, as they will scavenge the probe. Use TCEP if reduction is absolutely necessary, but preferably use fresh lysate.
-
Competition Workflow:
-
Sample 1 (Vehicle): Lysate + DMSO.
-
Sample 2 (Block): Lysate + High conc. NEM (1 mM) for 30 min (Blocks all accessible thiols).
-
Sample 3 (Probe): Lysate + 5-N-2-VQ (10-50 µM) for 1 hour.
-
-
Labeling: Add 5-N-2-VQ to Sample 1 and Sample 2. Incubate 1 hour at 37°C.
-
Click Chemistry (If probe has alkyne/azide handle) OR Direct Imaging:
-
If the probe is fluorescent: Run SDS-PAGE directly.
-
If not: Perform CuAAC click reaction with a Rhodamine-Azide reporter.
-
-
Validation:
-
Specific Bands: Bands present in Sample 1 but absent in Sample 2 represent thiol-specific labeling.
-
Non-Specific Background: Bands persisting in Sample 2 indicate reaction with non-thiol residues (likely Lysine or Histidine) or non-covalent binding.
-
Workflow Visualization: Specificity Validation
Figure 2: Step-by-step validation workflow for ensuring thiol-specificity.
Expert Insights & Troubleshooting
-
The pH Factor: The reactivity of 5-N-2-VQ is driven by the thiolate anion (
).-
Insight: At pH 6.5, cysteine reactivity is maintained, but lysine (
-amino group, ) is almost entirely protonated and unreactive. Performing labeling at slightly acidic pH (6.0–6.5) can drastically improve specificity over maleimides.
-
-
Solubility Artifacts: Nitro-vinylquinolines are hydrophobic.
-
Risk:[1] They may aggregate in aqueous buffers, leading to non-specific hydrophobic binding to proteins (e.g., Albumin).
-
Solution: Always determine the critical aggregation concentration. Include 0.1% Triton X-100 in biochemical assays to ensure monomeric dispersion.
-
-
Reversibility: Unlike Maleimides (which ring-open to become stable) or Iodoacetamides (stable thioether), Michael adducts of vinylquinolines can undergo retro-Michael addition over long periods or in the presence of high GSH concentrations.
-
Validation: Wash labeled proteins and incubate with 10 mM GSH for 24 hours. Loss of signal indicates reversibility.
-
References
-
Chan, J., et al. (2012). "Reaction of quinones and Michael acceptors with proteins: Kinetics of adduct formation." Journal of Biological Chemistry. Link (Context: Kinetics of Michael acceptors).
-
Nishimura, T., et al. (2010). "Chemistry of Nitroquinolones and Synthetic Application." Molecules. Link (Context: Reactivity of nitro-substituted quinoline frameworks).
-
Zhang, J., et al. (2022). "Fluorescent Probes for Live Cell Thiol Detection." Bioconjugate Chemistry. Link (Context: Thiol detection strategies and competition).
-
Friedman, M. (1971). "2-Vinylquinoline, a Reagent to Determine Protein Sulfhydryl Groups Spectrophotometrically."[2] Analytical Biochemistry. Link (Context: Foundational use of vinylquinoline for thiol quantification).
-
Santa Cruz Biotechnology. "Thiol-Reactive Probes and Reagents."[3] Product Guide. Link (Context: Commercial standards for comparison).
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Nitro-2-vinylquinoline
Executive Summary & Immediate Action
5-Nitro-2-vinylquinoline is a high-value research intermediate presenting a dual-hazard profile: energetic instability (nitro group) and polymerization potential (vinyl group). It is not a standard "solvent waste."[1]
Core Directive: Do not commingle this compound with general organic waste streams without prior stabilization. Immediate Prohibition: Never dispose of via sanitary sewer or municipal trash. Primary Disposal Path: High-temperature incineration with NOx scrubbing.
Hazard Characterization (The "Why")
To handle this compound safely, one must understand the causality of its hazards. We treat this not just as a toxic solid, but as a reactive monomer .
| Functional Group | Hazard Mechanism | Operational Implication |
| Vinyl (-CH=CH₂) | Uncontrolled Polymerization: The vinyl alkene is susceptible to radical-initiated polymerization. In a waste drum, this can lead to a "runaway exotherm," generating heat and pressure. | Stabilization Required: Waste solutions must contain a radical inhibitor (e.g., Hydroquinone) to prevent hardening or rupture of waste containers. |
| Nitro (-NO₂) | Energetic Decomposition: Nitro-aromatics are oxygen-positive. Upon heating or shock, they release nitrogen oxides (NOx). | Segregation: Strictly separate from strong reducing agents and bases. Incineration requires specific temperature profiles to manage NOx emissions. |
| Quinoline Core | Aquatic Toxicity & Mutagenicity: Quinolines are planar intercalators, often classified as CMR (Carcinogenic, Mutagenic, Repotoxic). | Containment: Zero-discharge protocol. All rinsates and PPE must be treated as hazardous waste. |
Pre-Disposal Stabilization Protocol
Standard Operating Procedure (SOP) for Bench-Level Treatment
Before moving waste to the central accumulation area, you must stabilize the material. This self-validating step prevents accidents during storage.
A. Solid Waste (Pure Compound)
-
Container: Use an amber glass jar or high-density polyethylene (HDPE) container.
-
Dampening (Optional but Recommended): If the powder is dry and static-prone, wet slightly with a high-flashpoint inert solvent (e.g., mineral oil) to reduce dust explosion risk during transport.
-
Labeling: Mark clearly as "TOXIC SOLID - NITRO/VINYL COMPOUND."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Critical Step: If the waste contains unreacted 5-nitro-2-vinylquinoline in solution, you must inhibit polymerization.
-
Check pH: Ensure the waste solution is Neutral (pH 6-8) .
-
Reasoning: Acidic conditions can catalyze cationic polymerization of the vinyl group. Basic conditions can trigger Michael addition reactions.
-
-
Add Inhibitor: Add Hydroquinone (HQ) or BHT (Butylated hydroxytoluene) to a concentration of 100–500 ppm .
-
Mechanism:[2] These scavenge free radicals, preventing the vinyl group from chaining together in the waste drum.
-
-
Segregation: Do NOT mix with oxidizers (e.g., peroxides, nitric acid). The nitro group acts as a fuel source; adding an oxidizer creates a potential incendiary device.
Waste Classification & Packaging
Consult your facility's EHS officer, but standard classification follows these parameters based on functional group analysis:
-
RCRA Code (USA): Likely D001 (Ignitable, if in solvent), D003 (Reactive, potential), or P/U-listed analog (due to mutagenicity).
-
DOT Shipping Name: Waste Toxic Solids, Organic, n.o.s. (5-Nitro-2-vinylquinoline).
-
UN Number: UN 2811 (Toxic Solid) or UN 1993 (Flammable Liquid, if in solution).
Packaging Hierarchy
-
Primary: Screw-top jar (Teflon-lined cap).
-
Secondary: Sealed Ziploc bag or plastic canister.
-
Tertiary: Lab-pack drum (vermiculite packing material).
Decision Logic: Disposal Workflow
The following diagram illustrates the decision-making process for disposing of 5-Nitro-2-vinylquinoline to ensure safety and compliance.
Figure 1: Decision tree for the safe segregation and stabilization of 5-Nitro-2-vinylquinoline waste.
Final Disposal Method
The only acceptable final disposal method for nitro-vinyl aromatics is High-Temperature Incineration .
-
Methodology: Rotary Kiln Incineration.
-
Temperature: >1000°C (1832°F).
-
Requirement: The facility must be equipped with a Two-Stage Combustion Chamber and an Alkaline Scrubber .
-
Reasoning: The nitro group will generate Nitrogen Oxides (NOx) upon burning. The scrubber is legally required to neutralize these acidic gases before release.
-
-
Prohibited: Deep well injection or Landfill (due to groundwater leaching of the quinoline core).
Emergency Spill Protocol
In the event of a spill in the laboratory:
-
Evacuate: Aerosols of nitro-quinolines are potent respiratory irritants.
-
PPE: Double nitrile gloves, lab coat, N95 or P100 respirator.
-
Neutralization:
-
Cover spill with Vermiculite or Sand .
-
Do NOT use paper towels (combustible nitro-waste risk).
-
Do NOT use bleach (potential reaction with amine/nitrogen functionalities).
-
-
Cleanup: Scoop into a disposable container. Wipe area with soapy water; collect all wipes as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline (Analogous Structure Safety Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Description and Identification (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Hazardous Materials (1910.109 - Explosives and blasting agents). Retrieved from [Link]
-
American Chemical Society (ACS). (2016). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
